Kdm4-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H26N6O |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
8-[4-(2-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylethyl)pyrazol-1-yl]-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H26N6O/c32-24-20-6-11-26-23(22(20)27-17-28-24)31-16-18(15-29-31)7-12-30-13-9-25(10-14-30)8-5-19-3-1-2-4-21(19)25/h1-4,6,11,15-17H,5,7-10,12-14H2,(H,27,28,32) |
InChI Key |
AVFIHINZEZRGBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(CC2)CCC3=CN(N=C3)C4=NC=CC5=C4N=CNC5=O)C6=CC=CC=C61 |
Origin of Product |
United States |
Foundational & Exploratory
KDM4-IN-2: A Technical Guide to Cellular Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM4-IN-2, also known as compound 19a, is a potent and selective dual inhibitor of the histone lysine demethylase (KDM) subfamilies KDM4 and KDM5.[1][2] Histone demethylases are crucial epigenetic regulators, and their dysregulation is implicated in various diseases, particularly cancer. KDM4 proteins, specifically, are overexpressed in numerous cancers, including those of the breast, prostate, and colon, where they contribute to tumorigenesis by altering gene expression and promoting cell proliferation.[3] This technical guide provides an in-depth overview of the methods used to assess the cellular target engagement of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the key in vitro and cellular activity of this compound and related compounds.
Table 1: In Vitro Biochemical Activity of this compound
| Target | Ki (nM) | Assay Type | Reference |
| KDM4A | 4 | Not Specified | [1][2] |
| KDM5B | 7 | Not Specified | [1][2] |
Table 2: Cellular Target Engagement and Activity of KDM Inhibitors
| Compound | Target | Cellular IC50 (µM) | Cellular Assay Type | Reference |
| ML324 | KDM4B | 4.9 | AlphaScreen | [4] |
| JIB-04 | KDM4B | 0.435 | Not Specified | [4] |
| NSC636819 | KDM4B | 9.3 | Not Specified | [4] |
| This compound | KDM4/5 | Data not available | Immunofluorescence & NanoBRET | [5][6] |
Note: Specific cellular IC50 values for this compound from the primary literature (Le Bihan et al., 2019) are not publicly available in the search results. The original study noted a significant decrease in potency from biochemical assays to cellular target engagement assays, likely due to competition with the cofactor 2-oxoglutarate.[5][6]
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research. Below are representative protocols for assays commonly used to determine the cellular target engagement of KDM inhibitors like this compound.
Immunofluorescence Assay for Histone Methylation
This protocol is adapted from general immunofluorescence procedures for assessing changes in histone methylation levels upon inhibitor treatment.
Objective: To visually and quantitatively assess the in-cell activity of this compound by measuring the levels of H3K9me3, a primary substrate of KDM4.
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound
-
Primary antibodies: anti-H3K9me3, anti-FLAG (for overexpressed tagged KDM4)
-
Secondary antibodies: fluorescently labeled (e.g., Alexa Fluor 488 and 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Formaldehyde (for fixing)
-
Triton X-100 (for permeabilization)
-
Bovine Serum Albumin (BSA) (for blocking)
-
Phosphate Buffered Saline (PBS)
-
High-content imaging system
Procedure:
-
Cell Culture and Treatment: Seed HeLa cells in 96-well plates and allow them to adhere overnight. Treat cells with a dose-response range of this compound for 24-48 hours. Include a DMSO-treated control.
-
Fixation: Gently wash the cells with PBS and then fix with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies (e.g., rabbit anti-H3K9me3 and mouse anti-FLAG) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and stain with DAPI for 5 minutes.
-
Imaging and Analysis: Wash the cells a final three times with PBS and acquire images using a high-content imaging system. Analyze the fluorescence intensity of H3K9me3 in the nucleus of treated versus control cells to determine the IC50 value.[7]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Objective: To confirm the direct binding of this compound to KDM4 proteins in intact cells.
Materials:
-
Cell line expressing endogenous or overexpressed KDM4
-
This compound
-
PBS and appropriate lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Instrumentation for protein quantification (e.g., Western blot, ELISA, or mass spectrometry)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control at a desired concentration for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble KDM4 protein at each temperature point using Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble KDM4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells.
Objective: To quantify the affinity of this compound for KDM4 in real-time in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding KDM4 fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the KDM inhibitor class
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
White, 96- or 384-well assay plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Transfection: Transfect HEK293 cells with the KDM4-NanoLuc® fusion vector and plate in assay plates. Allow 24 hours for expression.
-
Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the compound dilutions to the cells, followed by the addition of the NanoBRET™ tracer at its predetermined optimal concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow for compound binding to reach equilibrium.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
BRET Measurement: Read the plate within 10 minutes on a luminometer equipped with filters for donor (460nm) and acceptor (618nm) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the concentration of this compound to determine the cellular EC50 value.[8][9]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological context and experimental designs is essential for a comprehensive understanding.
KDM4 Signaling Pathways
KDM4 proteins are involved in multiple signaling pathways that are critical in cancer. They can act as co-activators for nuclear receptors and influence the activity of key tumor suppressors and oncogenes.
Caption: KDM4 signaling interactions in the nucleus.
Experimental Workflow for Cellular Target Engagement
The following diagram illustrates a general workflow for assessing the cellular target engagement of an inhibitor like this compound.
Caption: Workflow for this compound cellular target engagement.
Conclusion
This compound is a valuable tool compound for studying the roles of KDM4 and KDM5 demethylases in health and disease. Assessing its cellular target engagement is critical for interpreting its biological effects and for the development of more potent and selective inhibitors. The combination of immunofluorescence, CETSA, and NanoBRET assays provides a robust, multi-faceted approach to confirming target binding and quantifying cellular potency. The significant difference observed between biochemical and cellular activity highlights the importance of performing target engagement studies in a physiologically relevant context to guide drug discovery efforts. Further research to fully elucidate the cellular activity and downstream effects of this compound will be instrumental in advancing our understanding of KDM4/5 biology and its therapeutic potential.
References
- 1. The lysine demethylase, KDM4B, is a key molecule in androgen receptor signalling and turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the histone demethylase KDM4B leads to activation of KDM1A, attenuates bacterial-induced pro-inflammatory cytokine release, and reduces osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones: Studies towards the identification of potent, cell penetrant Jumonji C domain containing histone lysine demethylase 4 subfamily (KDM4) inhibitors, compound profiling in cell-based target engagement assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Biological Role of KDM4 Demethylases
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The KDM4/JMJD2 family of histone lysine demethylases are critical epigenetic regulators that catalyze the removal of methyl groups from histone H3 on lysines 9 and 36 (H3K9, H3K36) and histone H1.4 on lysine 26 (H1.4K26).[1][2] These enzymes play pivotal roles in a multitude of cellular processes, including transcriptional regulation, DNA damage repair, cell cycle control, and stem cell maintenance.[3][4] Dysregulation and overexpression of KDM4 members are frequently implicated in the pathogenesis of various human diseases, most notably cancer, making them attractive therapeutic targets.[5][6] This guide provides a comprehensive overview of the KDM4 family's structure, enzymatic activity, substrate specificity, and diverse biological functions. It includes quantitative data on their kinetics and inhibition, detailed protocols for key experimental assays, and visual diagrams of associated signaling pathways and workflows to facilitate a deeper understanding for research and drug development applications.
Molecular Structure and Enzymatic Mechanism
The KDM4 family consists of six members, KDM4A-F. KDM4A, KDM4B, and KDM4C are the most studied and share a conserved domain architecture.[6][7] KDM4D is a smaller protein, lacking the reader domains found in KDM4A-C, while KDM4E and KDM4F are considered pseudogenes.[4][8]
-
Core Domains (KDM4A-D):
-
JmjN (Jumonji N-terminal): A domain required for the structural integrity and catalytic activity of the JmjC domain.[8]
-
JmjC (Jumonji C-terminal): The catalytic core, which contains a highly conserved active site. It is a non-heme iron (Fe(II)) and α-ketoglutarate (2-oxoglutarate, 2-OG)-dependent dioxygenase.[4] The demethylation reaction involves the oxidative decarboxylation of 2-OG to produce succinate and CO2, which generates a highly reactive Fe(IV)=O intermediate that hydroxylates the methyl group on the target lysine, leading to the spontaneous release of formaldehyde.[4]
-
-
Reader Domains (KDM4A-C only):
-
PHD (Plant Homeodomain) Fingers (Double): Function as "readers" of histone modifications, potentially aiding in substrate recognition and recruitment to specific chromatin regions.[2][7]
-
Tudor Domains (Double): Also act as histone modification readers, which can direct and stimulate localized demethylation by binding to specific methylated lysine marks.[4][8]
-
The distinct domain composition across the KDM4 family underlies their varied substrate specificities and biological roles.
Substrate Specificity and Quantitative Analysis
KDM4 enzymes exhibit selectivity for both the lysine residue and its methylation state. KDM4A-C can demethylate both H3K9me3/me2 and H3K36me3/me2, whereas KDM4D/E are specific for H3K9me3/me2.[9] Competition assays reveal a clear preference for the trimethylated state over the dimethylated state for all active KDM4 members.[9] In addition to histones, non-histone substrates have been identified, such as the Polycomb 2 (Pc2) protein, which is specifically demethylated by KDM4C.[8]
Quantitative Data: Substrate Kinetics
The catalytic efficiency of KDM4 enzymes varies depending on the substrate. Kinetic parameters provide a quantitative measure of this activity.
| Enzyme | Substrate | KM (µM) | kcat (s-1) | Source |
| KDM4A | H3K9me3 Peptide | 25.5 ± 4.9 | 0.31 ± 0.045 | [10] |
| KDM4A | H3K36me3 Peptide | 66.8 ± 5.4 | 0.12 ± 0.004 | [10] |
| KDM4A | H1.4K26me3 Peptide | 32.3 ± 6.4 | 0.32 ± 0.049 | [10] |
| KDM4A | 2-Oxoglutarate (2OG) | 210 ± 30 | - | [11] |
| KDM4A | Oxygen (O2) | 173 ± 23 | - | [11] |
Table 1: Michaelis-Menten constants (KM) and catalytic rates (kcat) for human KDM4A with various substrates. Data indicates that H3K9me3 and H1.4K26me3 are similarly efficient substrates for KDM4A, while H3K36me3 is demethylated less efficiently.
Quantitative Data: KDM4 Inhibitors
The role of KDM4 enzymes in cancer has driven the development of small molecule inhibitors. Most inhibitors are 2-OG analogs that chelate the active site iron atom.[4]
| Inhibitor | Target(s) | IC50 / Ki | Assay Type | Source |
| QC6352 | KDM4A-D | IC50: 35-104 nM | TR-FRET | [4] |
| JIB-04 | KDM4/KDM5/KDM6 | - | - | [12][13] |
| GSK-J4 | KDM6, KDM4 | - | In vitro | [12] |
| KDM4D-IN-1 | KDM4D | IC50: 0.41 µM | - | [12] |
| EPZ020809 | KDM4C | Ki: 31 nM | Mass Spectrometry | [4] |
| Ciclopirox | Pan-HDM | - | - | [12] |
Table 2: A summary of selected KDM4 inhibitors and their reported potencies. The development of isoform-selective inhibitors remains a significant challenge due to the high conservation of the JmjC catalytic domain.
Core Biological Roles and Signaling Pathways
KDM4 demethylases are integral to numerous cellular functions, acting primarily to reverse repressive histone marks and facilitate gene expression.
Transcriptional Regulation
KDM4 enzymes function as transcriptional coactivators for several key transcription factors. By removing the repressive H3K9me3 mark at promoter regions, they create a chromatin environment conducive to transcription.
-
Hormone Receptors: KDM4A, KDM4B, and KDM4C interact with and stimulate the activity of the androgen receptor (AR) and estrogen receptor (ER).[1] This is critical in hormone-dependent cancers like prostate and breast cancer, where KDM4B can be induced by estrogen and is required for the expression of ER target genes such as MYC and CCND1.[14]
-
Other Transcription Factors: KDM4B physically interacts with c-Jun to upregulate genes like IL-8 in gastric cancer.[6] KDM4D has been shown to stimulate p53-dependent gene expression, suggesting a more complex, context-dependent role in tumorigenesis.[8]
DNA Damage Response and Genome Stability
KDM4A and KDM4B are involved in the DNA damage response pathway, a function that can be independent of their catalytic activity.[8] They are regulated by ubiquitination via RNF8 and RNF168 in response to DNA damage.[14] In colorectal cancer cells, silencing KDM4B leads to the formation of spontaneous double-strand breaks and increases sensitivity to radiation.[6]
Cell Cycle Progression
KDM4A plays a role in cell cycle progression through antagonism with HP1γ.[14] Furthermore, the cellular levels of KDM4A are tightly controlled throughout the cell cycle via ubiquitination and subsequent degradation mediated by the SCF-FBXO22 E3 ligase complex.[14]
Stem Cell Biology and Development
KDM4 proteins are crucial for maintaining the pluripotent state of embryonic stem (ES) cells and for directing differentiation.[15] KDM4A, B, and C are expressed in undifferentiated mouse ES cells, where their activity helps maintain an open chromatin state by preventing the accumulation of repressive H3K9 methylation.[15] The combined function of KDM4A and KDM4C is required for ES cell self-renewal.[16] KDM4A also functions as a maternal factor essential for pre-implantation embryo survival.[16]
Key Experimental Methodologies
Studying the function of KDM4 demethylases requires a range of biochemical and cell-based assays. Detailed below are protocols for fundamental techniques used in KDM4 research.
Protocol 1: In Vitro KDM4 Demethylase Activity Assay (MALDI-TOF MS)
This protocol measures the enzymatic activity of recombinant KDM4 protein on a synthetic histone peptide substrate. The change in mass due to demethylation is detected by Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS).
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing recombinant KDM4 enzyme (e.g., KDM4A1–359 at 1 µM), trimethylated histone peptide substrate (e.g., H31–15K9me3 at 200 µM), FeSO4 (10 µM), 2-oxoglutarate (200 µM), L-ascorbate (100 µM), in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).[9][11]
-
Initiation and Incubation: Initiate the reaction by adding the enzyme or 2-OG last. Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding an equal volume of methanol.[9]
-
MALDI-TOF MS Analysis:
-
Mix a small aliquot of the quenched reaction with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.
-
-
Data Interpretation: Compare the mass spectra of the reaction sample to a no-enzyme control. A mass loss of 14 Da corresponds to the removal of one methyl group (CH2), and a loss of 28 Da corresponds to the removal of two methyl groups.
Note: Commercially available colorimetric (ab113461) and fluorometric (ab113462) assay kits provide alternative, higher-throughput methods for measuring KDM4 activity.[17][18]
Protocol 2: Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of KDM4 enzymes, revealing their direct gene targets. This protocol is a generalized workflow for cross-linking ChIP-seq.[19][20]
References
- 1. KDM4/JMJD2 Histone Demethylases: Epigenetic Regulators in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in histone demethylase KDM4 as cancer therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KDM4 Demethylases: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Advances in histone demethylase KDM4 as cancer therapeutic targets | Semantic Scholar [semanticscholar.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Structural and Evolutionary Basis for the Dual Substrate Selectivity of Human KDM4 Histone Demethylase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic and structural studies of KDM‐catalysed demethylation of histone 1 isotype 4 at lysine 26 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. e-century.us [e-century.us]
- 15. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. KDM4/JMJD2 Activity Quantification Assay Kit (Colorimetric) (ab113461) | Abcam [abcam.com]
- 18. KDM4/JMJD2 Activity Quantification Assay Kit (Fluorometric) (ab113462) | Abcam [abcam.com]
- 19. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 20. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
KDM4-IN-2: An In-Depth Technical Guide on its Effect on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
KDM4-IN-2 is a potent and selective small molecule inhibitor targeting the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies of histone lysine demethylases. By inhibiting these enzymes, this compound effectively increases the levels of specific histone methylation marks, notably H3K9me3 and H3K36me3, leading to alterations in gene expression. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and its impact on key signaling pathways implicated in cancer, such as the Androgen Receptor (AR) and MYC pathways. Detailed experimental protocols for assays relevant to the study of this compound are also provided to facilitate further research and drug development efforts.
Introduction to KDM4 and Histone Methylation
Histone methylation is a critical post-translational modification that plays a pivotal role in regulating chromatin structure and gene expression. The methylation status of lysine residues on histone tails is dynamically controlled by the opposing activities of histone methyltransferases (writers) and histone demethylases (erasers). The KDM4 subfamily of demethylases, which includes KDM4A, KDM4B, KDM4C, and KDM4D, are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that primarily remove di- and tri-methyl groups from histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3).
Dysregulation of KDM4 activity is implicated in various diseases, particularly cancer, where overexpression of KDM4 members is associated with oncogenesis and poor prognosis. This makes the KDM4 family an attractive target for therapeutic intervention. This compound has emerged as a valuable chemical probe for studying the biological functions of KDM4 demethylases and as a lead compound for the development of novel anticancer therapies.
This compound: Mechanism of Action and Quantitative Data
This compound is a cell-penetrant inhibitor that acts as a dual inhibitor of the KDM4 and KDM5 subfamilies of histone demethylases.
Biochemical Activity
This compound exhibits potent inhibition of KDM4 and KDM5 enzymes in biochemical assays. The inhibitory constants (Ki) and IC50 values against various KDM members are summarized in the table below.
| Enzyme | Ki (nM) | IC50 (nM) |
| KDM4A | 4 | 100 ± 41 |
| KDM4B | - | 43 ± 21 |
| KDM5B | 7 | 38 |
| KDM5C | - | 123 |
| KDM2A | - | 4,500 |
| KDM3A | - | 5,780 |
| KDM6B | - | 90,220 |
Data compiled from Le Bihan YV, et al. Eur J Med Chem. 2019 Sep 1;177:316-337.
Cellular Activity
The cellular potency of this compound has been evaluated using target engagement assays, such as the NanoBRET™ assay, which measures the ability of the compound to displace a tracer from the target protein in live cells. Additionally, the functional consequence of KDM4 inhibition, an increase in histone methylation, has been quantified in cellular immunofluorescence assays.
| Assay Type | Target/Cell Line | IC50 (µM) |
| NanoBRET™ Target Engagement | KDM4A (HEK293) | 0.047 |
| Immunofluorescence (H3K9me3 increase) | U2OS-KDM4A | 0.280 |
Data compiled from Le Bihan YV, et al. Eur J Med Chem. 2019 Sep 1;177:316-337.
Signaling Pathways and Biological Effects
KDM4 enzymes are key regulators of several signaling pathways that are crucial in cancer development and progression. Inhibition of KDM4 by this compound can therefore have significant anti-tumor effects.
Androgen Receptor (AR) Signaling
KDM4B, in particular, acts as a co-activator of the androgen receptor (AR). In prostate cancer, KDM4B is recruited to AR target genes, where it demethylates the repressive H3K9me3 mark, leading to transcriptional activation of genes that drive tumor growth. This compound, by inhibiting KDM4B, can prevent the removal of H3K9me3, thereby repressing AR-mediated gene expression and inhibiting the proliferation of prostate cancer cells.
Figure 1: KDM4B in Androgen Receptor Signaling.
MYC Signaling
The oncoprotein N-Myc physically interacts with and recruits KDM4B to the promoters of its target genes. This recruitment leads to the demethylation of H3K9me3, facilitating transcriptional activation of genes involved in cell proliferation and tumorigenesis, such as those in the miR-17-92 cluster. Inhibition of KDM4B with this compound can reverse this process, leading to increased H3K9me3 at MYC target genes and subsequent transcriptional repression, thereby inhibiting cancer cell growth.
Figure 2: KDM4B in MYC Signaling Pathway.
Experimental Protocols
NanoBRET™ Target Engagement Assay
This assay measures the apparent affinity of a test compound by quantifying its ability to compete with a fluorescent tracer for binding to a NanoLuc® luciferase-tagged protein target in live cells.
Figure 3: NanoBRET™ Assay Workflow.
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
Plasmid encoding NanoLuc®-KDM4A fusion protein
-
NanoBRET™ Tracer
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well assay plates
-
Luminometer capable of measuring BRET
Protocol:
-
Cell Transfection:
-
Culture HEK293 cells to ~70-80% confluency.
-
Prepare a transfection mix of the NanoLuc®-KDM4A plasmid and FuGENE® HD in Opti-MEM™ according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend in Opti-MEM™.
-
Dispense 90 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Prepare a 10X solution of the NanoBRET™ Tracer in Opti-MEM™.
-
-
Compound and Tracer Addition:
-
Add 10 µL of the this compound dilutions to the appropriate wells.
-
Add 10 µL of the 10X NanoBRET™ Tracer to all wells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add 25 µL of the substrate to each well.
-
Read the plate immediately on a luminometer, measuring both the donor emission (~460 nm) and the acceptor emission (~610 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Immunofluorescence Assay for H3K9me3
This assay quantifies the levels of a specific histone modification (H3K9me3) in cells following treatment with an inhibitor.
Materials:
-
U2OS cells stably overexpressing KDM4A
-
This compound
-
Formaldehyde solution (4%)
-
Triton™ X-100
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-H3K9me3)
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed U2OS-KDM4A cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24 hours.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the anti-H3K9me3 primary antibody overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Staining and Imaging:
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the H3K9me3 signal within the DAPI-stained nuclear area for each cell.
-
Plot the average H3K9me3 intensity against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value for the increase in H3K9me3.
-
Conclusion
This compound is a valuable tool for the study of histone demethylase biology and a promising starting point for the development of epigenetic-based therapies. Its ability to potently and selectively inhibit KDM4 and KDM5 enzymes in both biochemical and cellular contexts allows for the precise interrogation of their roles in health and disease. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of targeting KDM4-mediated histone demethylation.
The Role of KDM4A in Cancer Progression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysine-specific demethylase 4A (KDM4A), a member of the JmjC domain-containing family of histone demethylases, has emerged as a critical epigenetic regulator implicated in the progression of numerous cancers. KDM4A primarily removes methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), leading to alterations in chromatin structure and gene expression. Its overexpression is a common feature in a variety of malignancies, including breast, prostate, lung, and colorectal cancers, and is often associated with poor prognosis. This technical guide provides a comprehensive overview of the multifaceted role of KDM4A in cancer, detailing its molecular mechanisms, involvement in key signaling pathways, and its impact on cellular processes that drive tumorigenesis. Furthermore, this guide furnishes detailed experimental protocols for studying KDM4A, offering a valuable resource for researchers and drug development professionals seeking to target this pivotal enzyme in novel cancer therapies.
Introduction to KDM4A
KDM4A, also known as JMJD2A, is a 2-oxoglutarate and Fe(II)-dependent dioxygenase that plays a crucial role in epigenetic regulation. By demethylating H3K9me3, a mark associated with transcriptional repression, KDM4A facilitates a more open chromatin state, thereby promoting the expression of a wide array of genes, including those involved in cell proliferation and survival. Conversely, its activity on H3K36me3, a mark linked to transcriptional elongation and DNA repair, adds another layer of complexity to its regulatory functions. The aberrant overexpression of KDM4A in cancer cells disrupts the delicate balance of histone methylation, leading to the inappropriate activation of oncogenes and the repression of tumor suppressor genes, ultimately contributing to cancer development and progression.
KDM4A Overexpression and its Quantitative Impact on Cancer Phenotypes
The upregulation of KDM4A is a recurrent event in a broad spectrum of human cancers. The following tables summarize the quantitative data on KDM4A overexpression and the functional consequences of its modulation in various cancer types.
| Cancer Type | KDM4A mRNA Expression (Tumor vs. Normal) | KDM4A Protein Expression (Tumor vs. Normal) | Source |
| Breast Cancer | Higher in tumor tissues | Observed in ~60% of breast tumors | [1][2] |
| Prostate Cancer | Upregulated in primary and metastatic castration-resistant prostate cancer (CRPC) | Overexpressed and acts as a coactivator of the androgen receptor | [1] |
| Lung Cancer | Aberrantly expressed in lung carcinoma | Associated with the presence of lymph node metastases | [1] |
| Colorectal Cancer | Significantly increased in CRC tissues | Promotes cell proliferation | [1] |
| Gastric Cancer | Higher in tumor tissues | Correlated with tumor size, metastasis, and poor prognosis | [3] |
| Pancreatic Cancer | Implicated in tumorigenesis | Overexpression observed | [1] |
| Leukemia (AML) | Overexpressed in various subtypes | Promotes self-renewal and survival | [1] |
Table 1: KDM4A Expression in Various Cancers. This table summarizes the observed changes in KDM4A mRNA and protein expression in tumor tissues compared to their normal counterparts across different cancer types.
| Cancer Type | Experimental Model | KDM4A Modulation | Effect on Proliferation | Effect on Apoptosis | Effect on Invasion/Migration | Source |
| Breast Cancer | MCF-7 cells | Inhibition | Reduced | - | Reduced | [1] |
| Prostate Cancer | LNCaP cells | Knockdown | Decreased | Increased | - | [1] |
| Lung Cancer | A549 cells | Knockout | Senescence induced | - | Regulated | [1] |
| Colorectal Cancer | HCT116 cells | Knockdown | Reduced | Increased | - | [1] |
| Leukemia (AML) | AML cell lines | Knockdown | Inhibited | Induced | - | [1] |
| Oral Squamous Cell Carcinoma | CAL-27, SCC-9 cells | Knockdown | Decreased | Increased | - | [4] |
| Bladder Cancer | TPM cells | Knockout | Inhibited | Increased | Reduced | [5] |
Table 2: Functional Consequences of KDM4A Modulation in Cancer Cells. This table provides a summary of the quantitative or qualitative effects on key cellular processes following the experimental manipulation of KDM4A expression or activity in different cancer cell lines.
KDM4A-Driven Signaling Pathways in Cancer
KDM4A exerts its pro-tumorigenic functions by modulating several critical signaling pathways. Its ability to interact with and co-activate key transcription factors, as well as to regulate the expression of downstream effectors, places it at the nexus of multiple oncogenic cascades.
KDM4A and Androgen Receptor (AR) Signaling in Prostate Cancer
In prostate cancer, KDM4A acts as a crucial coactivator of the Androgen Receptor (AR).[1] By demethylating H3K9me3 at the promoter regions of AR target genes, such as the prostate-specific antigen (PSA), KDM4A enhances their transcription, thereby promoting tumor growth and survival.[1]
KDM4A and Estrogen Receptor (ERα) Signaling in Breast Cancer
Similarly, in estrogen receptor-positive (ER+) breast cancer, KDM4A interacts with and enhances the transcriptional activity of Estrogen Receptor Alpha (ERα).[1] This leads to the increased expression of ERα target genes, such as c-Jun and cyclin D1, which are critical for cell proliferation.[1]
References
- 1. The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dojindo.co.jp [dojindo.co.jp]
- 3. e-century.us [e-century.us]
- 4. Carcinogenesis promotion in oral squamous cell carcinoma: KDM4A complex-mediated gene transcriptional suppression by LEF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of KDM4A restricts SQLE transcription and induces oxidative stress imbalance to suppress bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
KDM4-IN-2: A Technical Guide to a Potent KDM4/KDM5 Dual Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of KDM4-IN-2, a potent chemical probe for the KDM4 and KDM5 families of histone lysine demethylases. This document details its biochemical and cellular activity, provides adaptable experimental protocols for its use, and visualizes its role in relevant signaling pathways.
Core Compound Data
This compound, also known as Compound 19a, is a highly potent and selective dual inhibitor of the KDM4 and KDM5 subfamilies of Jumonji C (JmjC) domain-containing histone lysine demethylases.[1][2] Its pyrido[3,4-d]pyrimidin-4(3H)-one scaffold has been optimized for cell permeability, making it a valuable tool for cellular studies.[3]
Biochemical Potency of this compound
| Target | Kᵢ (nM) |
| KDM4A | 4 |
| KDM5B | 7 |
Data sourced from MedChemExpress and based on Le Bihan YV, et al. (2019).[1][4]
Selectivity Profile
While a comprehensive selectivity panel for this compound against all KDM subfamilies is not publicly available, studies on closely related C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones have demonstrated good selectivity for the KDM4/5 subfamilies over other JmjC-domain-containing histone demethylases. For a similar compound, weaker inhibitory activity was observed against KDM2A, KDM3A, and KDM6B.[3]
For context, another potent KDM4 inhibitor, QC6352, has been profiled against a broader panel, showcasing the typical selectivity profile for this class of inhibitors.
Biochemical Potency of QC6352 (for comparative purposes)
| Target | IC₅₀ (nM) |
| KDM4A | 104 |
| KDM4B | 56 |
| KDM4C | 35 |
| KDM4D | 104 |
| KDM5B | 750 |
| KDM2B | >4000 |
| KDM3A | >4000 |
| KDM3B | >4000 |
| KDM6B | >4000 |
| PHF8 | >4000 |
Data sourced from Cayman Chemical and Metzger E, et al. (2017).[5][6][7]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize and utilize this compound. These protocols are adapted from established methods for KDM inhibitors and can be optimized for specific experimental setups.
In Vitro Histone Demethylase Activity Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the enzymatic activity of KDM4 and its inhibition by this compound.
Materials:
-
Recombinant KDM4 enzyme (e.g., KDM4A, KDM4B)
-
Biotinylated histone H3 peptide substrate (e.g., H3K9me3-biotin)
-
Assay buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 0.01% BSA, 0.01% Tween-20
-
Cofactors: α-ketoglutarate, Fe(NH₄)₂(SO₄)₂, L-ascorbic acid
-
Detection reagents: Europium-labeled anti-demethylated histone antibody (e.g., anti-H3K9me2), and streptavidin-conjugated acceptor fluorophore (e.g., AF488-Streptavidin).[8]
-
This compound stock solution in DMSO
-
384-well low-volume assay plates
Procedure:
-
Prepare the KDM4 enzyme solution in assay buffer containing the necessary cofactors (e.g., 1 mM α-ketoglutarate, 80 μM Fe(NH₄)₂(SO₄)₂, 2 mM L-ascorbic acid).[8]
-
Serially dilute this compound in DMSO and then into assay buffer.
-
Add the this compound dilutions or DMSO (vehicle control) to the assay plate.
-
Add the KDM4 enzyme solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the demethylase reaction by adding the biotinylated histone H3 peptide substrate (e.g., 1 μM H3K9me3-Biotin).[8]
-
Incubate the reaction for a set time (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction by adding the detection reagents (e.g., 8 nM Tb-anti-H3K9me2 antibody and 80 nM AF488-Streptavidin).[8]
-
Incubate for 15-60 minutes at room temperature to allow for antibody binding.
-
Read the TR-FRET signal on a compatible plate reader.
Cellular Histone Demethylation Assay (Immunofluorescence)
This protocol outlines a method to assess the ability of this compound to inhibit KDM4 activity in a cellular context by measuring changes in histone methylation levels.
Materials:
-
Cells of interest (e.g., HeLa, U2OS) cultured on coverslips or in imaging plates.
-
This compound stock solution in DMSO.
-
Formaldehyde solution (4%) for fixation.
-
Permeabilization buffer (e.g., PBS with 0.2% Triton X-100).[9]
-
Blocking buffer (e.g., PBS with 0.2% Triton X-100 and 5% FBS).[9]
-
Primary antibodies against specific histone methylation marks (e.g., anti-H3K9me3).
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear counterstaining.
Procedure:
-
Treat cells with various concentrations of this compound or DMSO for a desired time period (e.g., 24 hours).
-
Wash the cells with PBS and fix with 4% formaldehyde for 10-15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.[9]
-
Block non-specific antibody binding with blocking buffer for 45-60 minutes.[9]
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash the cells with PBS and mount the coverslips or image the plates using a fluorescence microscope.
-
Quantify the fluorescence intensity of the histone methylation mark within the nucleus.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Cells of interest.
-
This compound stock solution in DMSO.
-
PBS and protease inhibitors.
-
Lysis buffer.
-
Equipment for heating (e.g., PCR machine) and centrifugation.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against the KDM4 protein of interest.
Procedure:
-
Treat intact cells with this compound or DMSO for a specified time (e.g., 1 hour) at 37°C.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes) using a PCR machine, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against the target KDM4 protein.
-
Quantify the band intensities to determine the melting curve of the protein in the presence and absence of this compound. A shift in the melting curve indicates target engagement.
Signaling Pathways and Experimental Workflows
KDM4B and c-Myc Signaling Pathway
KDM4B has been shown to be a critical coactivator of the oncoprotein c-Myc. KDM4B physically interacts with c-Myc and is recruited to the promoters of c-Myc target genes.[10] There, it removes the repressive H3K9me3 mark, leading to transcriptional activation of genes involved in cell proliferation and metabolism.[10][11] Inhibition of KDM4B with a chemical probe like this compound would be expected to increase H3K9me3 at these promoters, leading to the repression of c-Myc target genes and a subsequent decrease in cell proliferation.
Caption: KDM4B as a coactivator of c-Myc and the inhibitory effect of this compound.
KDM4B and Androgen Receptor (AR) Signaling Pathway
In prostate cancer, KDM4B is a key molecule in androgen receptor (AR) signaling.[12] KDM4B is itself an androgen-regulated gene and can enhance AR transcriptional activity through its demethylase activity at AR target genes.[12] Furthermore, KDM4B can stabilize the AR protein by inhibiting its ubiquitination.[12] Overexpression of KDM4B is also linked to the generation of constitutively active AR splice variants, such as AR-V7, which contributes to castration-resistant prostate cancer.[13] this compound, by inhibiting KDM4B, can disrupt this feed-forward loop, leading to decreased AR signaling and potentially overcoming resistance to anti-androgen therapies.
Caption: The role of KDM4B in androgen receptor signaling and its inhibition by this compound.
Experimental Workflow for this compound Evaluation
The following workflow outlines a typical experimental cascade for the evaluation of a KDM4 inhibitor like this compound, from initial biochemical characterization to cellular functional assays.
Caption: A typical experimental workflow for the evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones: Studies towards the identification of potent, cell penetrant Jumonji C domain containing histone lysine demethylase 4 subfamily (KDM4) inhibitors, compound profiling in cell-based target engagement assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting KDM4B that coactivates c-Myc-regulated metabolism to suppress tumor growth in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Histone Demethylase KDM4B in Myc Signaling in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The lysine demethylase, KDM4B, is a key molecule in androgen receptor signalling and turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Exploring the Functional Landscape of KDM5 Histone Demethylases with the Dual Inhibitor KDM4-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KDM5 family of histone demethylases, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are critical epigenetic regulators that remove methyl groups from lysine 4 of histone H3 (H3K4me2/3). These enzymes are pivotal in controlling gene expression and have been implicated in a variety of human diseases, most notably cancer, where their dysregulation can drive tumor progression and drug resistance. Understanding the intricate functions of KDM5 proteins is therefore a key objective in the development of novel therapeutic strategies.
This technical guide provides an in-depth exploration of the function of the KDM5 family, with a particular focus on the use of KDM4-IN-2, a potent and selective dual inhibitor of the KDM4 and KDM5 subfamilies, as a chemical probe. We will delve into the biochemical and cellular methodologies used to characterize the effects of this inhibitor, present quantitative data on its activity, and visualize the key signaling pathways influenced by KDM5 modulation.
This compound: A Dual Inhibitor of KDM4 and KDM5
This compound is a small molecule inhibitor that has demonstrated potent activity against both the KDM4 and KDM5 families of histone demethylases.[1] Its dual-targeting nature makes it a valuable tool for studying the overlapping and distinct functions of these two important classes of epigenetic modifiers.
Quantitative Inhibition Data
The inhibitory activity of this compound and other related compounds against various KDM subfamilies has been characterized using a variety of biochemical assays. The following table summarizes key quantitative data, including inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50), providing insights into the potency and selectivity of these inhibitors.
| Compound | Target | Ki (nM) | IC50 (nM) | Assay Type |
| This compound | KDM4A | 4 | ||
| KDM5B | 7 | |||
| Compound 12 | KDM4B | 31 | AlphaScreen | |
| KDM5B | 23 | AlphaScreen | ||
| JIB-04 | KDM4A-E | 290 - 1100 | ELISA | |
| KDM5A | 230 | ELISA |
Experimental Protocols
To rigorously investigate the function of KDM5 and the effects of its inhibition by this compound, a variety of experimental protocols are employed. These range from biochemical assays that measure enzymatic activity to cellular assays that assess the downstream consequences of KDM5 inhibition.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol is adapted for the use of this compound with KDM5B and is based on a general method for KDM4 inhibitors.[2][3][4] This assay measures the demethylase activity of KDM5B by detecting the product of the demethylation reaction.
Materials:
-
Recombinant KDM5B enzyme
-
Biotinylated H3K4me3 peptide substrate
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 10 µM Fe(II), 500 µM L-ascorbate, 3 µM 2-oxoglutarate)
-
Detection Reagents: Terbium (Tb)-labeled anti-H3K4me2 antibody and Streptavidin-conjugated acceptor fluorophore (e.g., D2 or AF488)
-
384-well low-volume plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add this compound dilutions.
-
Add the KDM5B enzyme to each well (except for no-enzyme controls).
-
Initiate the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the detection reagents (Tb-anti-H3K4me2 antibody and Streptavidin-acceptor).
-
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding and FRET signal development.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal) and plot the data against the inhibitor concentration to determine the IC50 value.
Cellular Assay: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol allows for the genome-wide mapping of H3K4me3 marks to identify changes in the epigenetic landscape following KDM5 inhibition with this compound.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
This compound
-
Formaldehyde for cross-linking
-
Lysis and wash buffers
-
Anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Culture cells to the desired confluency and treat with either this compound or vehicle control for a specified time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-H3K4me3 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Purify the DNA.
-
Prepare the DNA library for sequencing according to the manufacturer's protocol.
-
Perform high-throughput sequencing and analyze the data to identify regions with differential H3K4me3 enrichment between treated and control samples.
Cellular Assay: Cell Proliferation (MTT Assay)
This colorimetric assay is used to assess the effect of KDM5 inhibition on cell viability and proliferation.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate for the desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance against the inhibitor concentration to determine the effect on cell viability.
Signaling Pathways and Logical Relationships
The function of KDM5 demethylases is intricately linked to major cellular signaling pathways. This compound serves as a valuable tool to dissect these connections.
KDM5B in PI3K/AKT Signaling
KDM5B has been shown to be a critical regulator of the PI3K/AKT signaling pathway, a central node in cell proliferation, survival, and metabolism.[5] Specifically, KDM5B can directly bind to the promoter of the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. By demethylating H3K4me3 at this promoter, KDM5B can influence PIK3CA transcription. Inhibition of KDM5B with a compound like this compound would be expected to increase H3K4me3 levels at the PIK3CA promoter, potentially altering its expression and subsequently modulating the activity of the entire PI3K/AKT pathway.
Caption: KDM5B's role in the PI3K/AKT signaling pathway.
KDM5A in Notch Signaling
KDM5A is an integral component of the core repressor complex for Notch target genes.[2][6][7] In the absence of a Notch signal, KDM5A interacts with the transcription factor RBP-J, leading to the demethylation of H3K4me3 at Notch target gene promoters and subsequent transcriptional repression.[2][6][7] The use of this compound can help elucidate the importance of KDM5A's demethylase activity in this repressive function. Inhibition of KDM5A would be predicted to lead to an accumulation of H3K4me3 at these promoters, potentially de-repressing Notch target genes even in the absence of Notch signaling.
Caption: KDM5A's involvement in the Notch signaling pathway.
Experimental Workflow for Investigating KDM5 Function
A logical workflow for utilizing this compound to probe KDM5 function would involve a multi-faceted approach, starting from in vitro biochemical validation and progressing to cellular and downstream functional analyses.
Caption: A comprehensive experimental workflow.
Conclusion
This compound provides a powerful chemical tool for the functional exploration of the KDM5 family of histone demethylases. By employing a combination of biochemical and cellular assays, researchers can elucidate the specific roles of KDM5 isoforms in regulating key signaling pathways, such as PI3K/AKT and Notch, and their subsequent impact on cellular processes like proliferation and gene expression. The detailed protocols and conceptual frameworks presented in this guide offer a robust starting point for scientists and drug development professionals aiming to further unravel the complexities of KDM5 biology and its potential as a therapeutic target. The continued investigation into the effects of potent and selective inhibitors like this compound will undoubtedly pave the way for the development of novel epigenetic therapies for cancer and other diseases.
References
- 1. KDM4/JMJD2 histone demethylase inhibitors block prostate tumor growth by suppressing the expression of AR and BMYB-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone demethylase KDM5A is an integral part of the core Notch–RBP-J repressor complex - PMC [pmc.ncbi.nlm.nih.gov]
The Effects of Kdm4-IN-2 on Gene Transcription: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Histone demethylases of the KDM4 family are critical epigenetic regulators often dysregulated in various cancers, making them attractive therapeutic targets. These enzymes, primarily targeting H3K9me3 and H3K36me3, play a pivotal role in controlling chromatin structure and gene expression. Kdm4-IN-2 is a potent, cell-penetrant small molecule inhibitor that dually targets the KDM4 and KDM5 subfamilies of histone demethylases. This technical guide provides an in-depth analysis of the molecular effects of this compound on gene transcription. We detail its mechanism of action, present quantitative data on its inhibitory activity, provide comprehensive experimental protocols for its study, and illustrate its impact on key signaling pathways through detailed diagrams. This document serves as a core resource for researchers investigating KDM4 inhibition as a therapeutic strategy.
Introduction to KDM4 Histone Demethylases
The KDM4 (Lysine-Specific Demethylase 4) subfamily, also known as the JMJD2 family, consists of Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that play a crucial role in epigenetic regulation.[1][2][3] This family includes several members, KDM4A through KDM4F, with KDM4A-D being the primary catalytically active enzymes.[4]
1.1 Catalytic Mechanism and Substrates KDM4 enzymes catalyze the removal of methyl groups from lysine residues on histone tails, a process essential for regulating the transcriptional activity of target genes. Their primary substrates are di- and trimethylated lysine 9 on histone H3 (H3K9me2/3) and di- and trimethylated lysine 36 on histone H3 (H3K36me2/3).[4][5] H3K9 trimethylation is a canonical mark of heterochromatin and transcriptional repression, while H3K36 methylation is generally associated with active transcription elongation.[3][6][7] By removing these marks, KDM4 proteins dynamically alter chromatin structure to control gene expression.[1]
1.2 Role in Transcriptional Regulation The KDM4 family's impact on transcription is profound and context-dependent. By demethylating the repressive H3K9me3 mark at gene promoters, KDM4 enzymes can facilitate transcriptional activation.[8] They are known to be recruited to chromatin by transcription factors, where they function as co-activators. For example, KDM4A and KDM4B form complexes with the estrogen receptor (ERα) and androgen receptor (AR), stimulating their transcriptional activity in breast and prostate cancer cells, respectively.[4][5][6][9] Conversely, KDM4A can also be involved in transcriptional repression through its association with nuclear receptor corepressor complexes.[6] Overexpression of KDM4A-C is a common feature in numerous cancers, including breast, prostate, and colorectal tumors, where it is required for robust cancer cell growth.[3][4]
This compound: A Dual KDM4/KDM5 Inhibitor
This compound is a potent and selective dual inhibitor of the KDM4 and KDM5 subfamilies.[10][11] Its mechanism of action involves competing with the 2-oxoglutarate cofactor, which is essential for the catalytic activity of these Jumonji C (JmjC) domain-containing demethylases.[4] By blocking the active site, this compound prevents the demethylation of histone substrates.
The primary consequence of KDM4 inhibition by this compound is the accumulation of repressive histone marks, particularly H3K9me3. This leads to a more condensed chromatin state (heterochromatin) at target gene loci, restricting the access of the transcriptional machinery and resulting in the downregulation of gene expression. This mechanism is central to its potential as an anti-cancer agent, as it can suppress the expression of oncogenes that are aberrantly activated by KDM4 enzymes.
Caption: Mechanism of this compound action on gene transcription.
Quantitative Analysis of KDM4 Inhibition
The potency of this compound and other relevant KDM4 inhibitors is typically measured by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). This quantitative data is crucial for comparing the efficacy of different compounds and for designing cellular experiments.
Table 1: Inhibitory Activity of this compound and Other Select KDM4 Inhibitors
| Compound | Target(s) | Potency | Assay Type | Reference |
|---|---|---|---|---|
| This compound | KDM4A / KDM5B | Ki = 4 nM / 7 nM | Biochemical | [10][11] |
| JIB-04 | Pan-KDM4/KDM5 | IC50 = 290-1100 nM | ELISA | [4][12] |
| ML324 | KDM4 (JMJD2) | IC50 = 920 nM | Biochemical | [12] |
| IOX1 | Broad 2-OG Oxygenase | IC50 = 0.6 µM (KDM4C) | Biochemical | [12] |
| QC6352 | KDM4C | IC50 = 35 nM | Biochemical |[11] |
Note: IC50 and Ki values can vary based on the specific assay conditions and KDM4 isoform tested.
Inhibition of KDM4 activity leads to predictable changes in the transcriptome. While specific RNA-seq data for this compound is not broadly published, studies on other KDM4 inhibitors and KDM4 knockdown experiments have identified key target genes whose expression is altered.
Table 2: Representative Gene Expression Changes Following KDM4 Inhibition
| Gene Symbol | Function | Expected Change | Cancer Context | Reference |
|---|---|---|---|---|
| CCND1 (Cyclin D1) | Cell Cycle Progression | Downregulated | Breast Cancer | [9] |
| c-JUN | Transcription Factor, Proliferation | Downregulated | Breast Cancer | [9] |
| MYC | Transcription Factor, Oncogene | Downregulated | Breast Cancer, Neuroblastoma | [4] |
| SLC7A11 | Amino Acid Transport, Ferroptosis Resistance | Upregulated | Osteosarcoma | [9] |
| p21 (CDKN1A) | Cell Cycle Arrest | Upregulated | Colon Cancer |[13] |
Note: The direction of expression change is context-dependent. For example, KDM4A inhibition in osteosarcoma reduces H3K9me3 at the SLC7A11 promoter, decreasing its transcription; this table reflects the more common role of KDM4 as a transcriptional co-activator where its inhibition leads to downregulation.
Experimental Protocols for Studying this compound Effects
To fully characterize the effects of this compound on gene transcription, a combination of genomic techniques is required. The following workflow and protocols for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) and RNA Sequencing (RNA-seq) provide a robust framework for investigation.
Caption: Workflow for analyzing this compound's transcriptional effects.
Protocol: Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K9me3
This protocol is optimized for cultured mammalian cells to assess genome-wide changes in H3K9me3 levels following this compound treatment.[14][15]
-
Cell Culture and Treatment: Plate 1-5 x 10^7 cells per condition (e.g., vehicle vs. This compound). Treat cells for a predetermined duration (e.g., 24-48 hours) to allow for changes in histone methylation.
-
Cross-linking: To fix protein-DNA interactions, add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking. Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Cell Lysis and Chromatin Preparation: Wash cells twice with ice-cold PBS. Scrape cells and pellet by centrifugation. Resuspend the pellet in a series of lysis buffers to first lyse the cell membrane and then the nuclear membrane, isolating the chromatin.
-
Chromatin Fragmentation: Sonicate the chromatin preparation to shear the DNA into fragments of 200-800 bp. Optimization of sonication conditions (power, duration, cycles) is critical for successful ChIP. Verify fragment size by running an aliquot on an agarose gel.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Set aside a small aliquot of the pre-cleared lysate to serve as the "input" control.
-
Incubate the remaining lysate overnight at 4°C with a ChIP-grade primary antibody against H3K9me3.
-
Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[16]
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating the eluate and the input control at 65°C overnight in the presence of high salt.
-
DNA Purification: Treat samples with RNase A and Proteinase K to remove RNA and protein contaminants. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP and input DNA. Perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of H3K9me3 enrichment. Perform differential binding analysis between vehicle and this compound treated samples to identify regions with significantly increased H3K9me3.
Protocol: RNA Sequencing (RNA-seq) for Differential Gene Expression
This protocol outlines the steps to quantify changes in the transcriptome following this compound treatment.
-
Cell Culture and Treatment: Culture and treat cells as described in step 1 of the ChIP-seq protocol.
-
RNA Extraction: Harvest cells and extract total RNA using a TRIzol-based method or a commercial kit. Ensure high purity and integrity of the RNA, as assessed by a Bioanalyzer or similar instrument.
-
mRNA Isolation: Isolate messenger RNA (mRNA) from the total RNA population using oligo(dT)-conjugated magnetic beads, which capture the polyadenylated tails of mRNA molecules.
-
Library Construction:
-
Fragment the isolated mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library via PCR to generate a sufficient quantity for sequencing.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align reads to a reference genome or transcriptome.
-
Quantify gene expression levels (e.g., as counts per gene).
-
Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes that are significantly up- or downregulated upon this compound treatment.[17]
-
Conduct downstream pathway and gene ontology analysis to understand the biological implications of the observed transcriptional changes.
-
Case Study: KDM4A in Estrogen Receptor Signaling
A well-documented role for KDM4 enzymes is their function as transcriptional co-activators for nuclear hormone receptors.[5] In ER-positive breast cancer, KDM4A and KDM4B are recruited by the estrogen receptor α (ERα) to its target gene promoters.[4] At these sites, KDM4 demethylates H3K9me3, creating a chromatin environment permissive for transcription of key pro-proliferative genes like c-JUN and CCND1 (Cyclin D1).[9] Inhibition of KDM4A with a compound like this compound disrupts this process, leading to the repression of ERα target genes and a reduction in cancer cell proliferation.[9]
Caption: KDM4A's role as a co-activator in ERα signaling.
Conclusion and Future Directions
This compound is a powerful chemical probe for elucidating the role of KDM4 demethylases in gene regulation. By potently inhibiting their catalytic activity, it induces hypermethylation of H3K9, leading to the transcriptional repression of key target genes, many of which are implicated in cancer cell proliferation and survival. The experimental frameworks provided herein offer a comprehensive approach to characterizing these effects at a genome-wide scale.
Future research should focus on leveraging multi-omics approaches, integrating ChIP-seq and RNA-seq data with proteomics and metabolomics to build a more complete picture of the cellular response to KDM4 inhibition. Furthermore, investigating the selectivity profile of this compound across the entire JmjC family and exploring its efficacy in in vivo cancer models will be critical steps in translating the promise of KDM4 inhibition into viable therapeutic strategies.
References
- 1. Advances in histone demethylase KDM4 as cancer therapeutic targets | Semantic Scholar [semanticscholar.org]
- 2. targeting-n-methyl-lysine-histone-demethylase-kdm4-in-cancer-natural-products-inhibitors-as-a-driving-force-for-epigenetic-drug-discovery - Ask this paper | Bohrium [bohrium.com]
- 3. KDM4/JMJD2 Histone Demethylases: Epigenetic Regulators in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide Kdm4 histone demethylase transcriptional regulation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Transcriptomic and Drug Discovery Analyses Reveal Natural Compounds Targeting the KDM4 Subfamily as Promising Adjuvant Treatments in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drosophila Kdm4 demethylases in histone H3 lysine 9 demethylation and ecdysteroid signaling [escholarship.org]
- 9. The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. adooq.com [adooq.com]
- 12. selleckchem.com [selleckchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 15. Summary of ChIP-Seq Methods and Description of an Optimized ChIP-Seq Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Structural Basis for KDM4-IN-2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural basis for the inhibition of the KDM4 family of histone demethylases by KDM4-IN-2. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying molecular interactions and pathways.
Introduction to KDM4 and this compound
The KDM4 (Lysine-specific demethylase 4) family of enzymes, also known as JMJD2, are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases that play a critical role in epigenetic regulation.[1] They primarily catalyze the demethylation of trimethylated and dimethylated lysine 9 and lysine 36 on histone H3 (H3K9me3/me2 and H3K36me3/me2).[2] Dysregulation of KDM4 activity is implicated in various cancers, making them a compelling target for therapeutic intervention.[3][4]
This compound (also referred to as compound 19a) is a potent and selective dual inhibitor of the KDM4 and KDM5 families of histone demethylases.[5][6] It belongs to a class of C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives designed to exploit structural differences in the histone substrate-binding sites between KDM4 and KDM5 subfamilies.[2][5]
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound and its analogs has been characterized through various biochemical assays. The following tables summarize the key quantitative data.
| Compound | Target | Kᵢ (nM)[5][6][7] | IC₅₀ (nM)[7] |
| This compound (19a) | KDM4A | 4 | 100 ± 41 |
| KDM4B | 43 ± 21 | ||
| KDM5B | 7 | 38 | |
| KDM5C | 123 | ||
| KDM2A | 4500 | ||
| KDM3A | 5780 | ||
| KDM6B | 90220 |
Structural Basis of Inhibition
While a co-crystal structure of this compound with a KDM4 enzyme is not publicly available, the binding mode can be inferred from the structures of closely related pyrido[3,4-d]pyrimidin-4(3H)-one inhibitors in complex with KDM4A and KDM4D.[8][9]
The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold acts as a 2-oxoglutarate (2-OG) mimetic, chelating the catalytic Fe(II) ion in the active site.[10] Key interactions include:
-
Metal Chelation: The pyridine nitrogen and the pyrimidinone carbonyl oxygen of the core scaffold coordinate with the Fe(II) ion.[8]
-
Hydrogen Bonding: The pyrimidinone CONH moiety forms hydrogen bonds with key active site residues, such as K206 and Y132 (KDM4A numbering).[8]
-
Substrate-Binding Site Interactions: The C8-substituent extends into the histone substrate-binding groove, allowing for the introduction of moieties that can interact with residues that differ between KDM4 and KDM5 subfamilies, such as E169 and V313 in KDM4A.[2][5] The design of this compound specifically aimed to target these residues to enhance affinity and selectivity.[2][5]
Signaling Pathway and Mechanism of Action
KDM4 enzymes function by removing methyl groups from histone tails, thereby altering chromatin structure and gene expression. Inhibition of KDM4 by this compound leads to an increase in the levels of H3K9me3 and H3K36me3, which are generally associated with transcriptional repression.
Caption: KDM4 demethylase removes methyl groups from H3K9me3, influencing gene expression. This compound inhibits this process.
Experimental Protocols
AlphaLISA (Amplified Luminescent Proximity Homestead Assay) for KDM4 Inhibition
This protocol describes a general method for determining the IC₅₀ of inhibitors against KDM4 enzymes.
Materials:
-
Recombinant KDM4 enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K9me3)
-
2-oxoglutarate (2-OG), Ascorbate, (NH₄)₂Fe(SO₄)₂·6H₂O
-
AlphaLISA Acceptor beads (e.g., anti-H3K9me2 antibody-coated)
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
384-well white opaque microplates
Procedure:
-
Compound Preparation: Serially dilute this compound in DMSO and then in assay buffer to the desired concentrations.
-
Enzyme Reaction: a. In a 384-well plate, add the KDM4 enzyme, the biotinylated H3K9me3 peptide substrate, and the inhibitor solution. b. Initiate the demethylation reaction by adding a solution of 2-OG, ascorbate, and Fe(II). c. Incubate the reaction at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: a. Stop the reaction by adding a solution containing AlphaLISA Acceptor beads. b. Add Streptavidin-coated Donor beads. c. Incubate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal is proportional to the amount of demethylated product.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a typical KDM4 AlphaLISA inhibition assay.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding of an inhibitor to its target enzyme, allowing for the determination of the dissociation constant (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Materials:
-
Purified, high-concentration KDM4 enzyme
-
This compound
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
ITC instrument
Procedure:
-
Sample Preparation: a. Dialyze the KDM4 enzyme extensively against the ITC buffer. b. Dissolve this compound in the final dialysis buffer. Ensure the DMSO concentration is identical in both the protein and inhibitor solutions if used for solubilization. c. Degas both the enzyme and inhibitor solutions.
-
ITC Experiment: a. Load the KDM4 enzyme solution into the sample cell of the calorimeter. b. Load the this compound solution into the injection syringe. c. Set the experimental parameters (temperature, injection volume, spacing between injections). d. Perform a series of injections of the inhibitor into the enzyme solution, measuring the heat change after each injection.
-
Data Analysis: a. Integrate the raw ITC data to obtain the heat change per injection. b. Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.
Conclusion
This compound is a potent inhibitor of the KDM4 family of histone demethylases. Its pyrido[3,4-d]pyrimidin-4(3H)-one scaffold effectively mimics the 2-OG co-substrate, chelating the active site iron and making key interactions within the catalytic pocket. The C8-substituent provides a handle for achieving selectivity by probing the histone substrate-binding groove. The methodologies described herein provide a framework for the continued evaluation and development of this and other KDM4 inhibitors for potential therapeutic applications in oncology and other diseases driven by epigenetic dysregulation.
References
- 1. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 2. C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones: Studies towards the identification of potent, cell penetrant Jumonji C domain containing histone lysine demethylase 4 subfamily (KDM4) inhibitors, compound profiling in cell-based target engagement assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones: Studies towards the identification of potent, cell penetrant Jumonji C domain containing histone lysine demethylase 4 subfamily (KDM4) inhibitors, compound profiling in cell-based target engagement assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
KDM4B in Breast Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysine-specific demethylase 4B (KDM4B), a member of the JMJD2 family of histone demethylases, has emerged as a critical regulator in the pathogenesis of breast cancer. This technical guide provides a comprehensive overview of the multifaceted role of KDM4B, detailing its molecular functions, regulatory networks, and clinical significance. KDM4B is predominantly overexpressed in estrogen receptor-positive (ER+) luminal breast cancers, where it functions as a key co-regulator of the estrogen receptor signaling cascade. It promotes the transcription of ER-responsive genes by demethylating repressive histone marks, thereby driving tumor growth. Beyond its nuclear role, KDM4B also exhibits cytoplasmic functions, notably in the regulation of the unfolded protein response (UPR) pathway, which has significant implications for therapeutic resistance, particularly in triple-negative breast cancer (TNBC). This guide synthesizes the current understanding of KDM4B's involvement in breast cancer, presents quantitative data on its expression and inhibition, details key experimental methodologies for its study, and visualizes its complex signaling pathways, offering a valuable resource for researchers and drug development professionals in oncology.
Molecular Function of KDM4B
KDM4B is a histone lysine demethylase that primarily targets di- and tri-methylated lysine 9 on histone H3 (H3K9me2/3) and, to a lesser extent, H3K36me2/3. By removing these repressive methyl marks, KDM4B facilitates a more open chromatin structure, leading to the transcriptional activation of its target genes.[1] This enzymatic activity is crucial for its role in breast cancer progression.
In the context of breast cancer, KDM4B's primary function is intricately linked to the estrogen receptor (ER) signaling pathway. It acts as a pivotal co-activator of ERα, the primary driver of luminal breast cancers.[2] KDM4B is itself an ER-responsive gene, creating a positive feedback loop that sustains and amplifies estrogen-mediated gene transcription, promoting cancer cell proliferation.[3]
KDM4B in Breast Cancer Subtypes
KDM4B expression is not uniform across all breast cancer subtypes. Quantitative analysis of gene expression and amplification data from The Cancer Genome Atlas (TCGA) reveals a distinct pattern of KDM4B alterations.
Table 1: KDM4B Gene Amplification Frequency in Breast Cancer Subtypes (TCGA)
| Breast Cancer Subtype | Amplification Frequency (%) |
| Luminal A | 1.8 |
| Luminal B | 3.3 |
| HER2+ | 1.8 |
| Basal-like | 1.1 |
Data sourced from a meta-analysis of the TCGA breast cancer database.
Table 2: KDM4B mRNA Expression in Breast Cancer Subtypes (TCGA)
| Breast Cancer Subtype | Relative mRNA Expression | p-value |
| Luminal | High | < 0.001 |
| Basal-like | Low | < 0.001 |
Data indicates that KDM4B mRNA is significantly more highly expressed in luminal breast cancer compared to basal-like breast cancer.
These data underscore the predominant role of KDM4B in ER-positive luminal breast cancers.
Signaling Pathways Involving KDM4B
KDM4B is a central node in several signaling pathways that are critical for breast cancer development and progression.
Estrogen Receptor (ER) Signaling Pathway
In ER-positive breast cancer, KDM4B is a master regulator of the ER signaling cascade.[2] Upon estrogen stimulation, ERα recruits KDM4B to the promoter and enhancer regions of its target genes. KDM4B then demethylates H3K9me3, a repressive histone mark, allowing for the binding of transcription factors like GATA-3 and FOXA1, which are essential for ER-mediated transcription.[4] This leads to the expression of pro-proliferative genes such as MYC, MYB, and CCND1.
References
- 1. KDM4B-regulated unfolded protein response as a therapeutic vulnerability in PTEN-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. KDM4B is a Master Regulator of the Estrogen Receptor Signalling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Kdm4-IN-2 and Its Role in Cellular Differentiation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications are pivotal in regulating gene expression and dictating cellular fate. Among the key players in this intricate network are histone demethylases, which dynamically alter the methylation status of histones, thereby influencing chromatin structure and accessibility. The KDM4 family of histone lysine demethylases, which includes KDM4A, B, C, and D, are 2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes that primarily target the demethylation of histone H3 lysine 9 (H3K9) and lysine 36 (H3K36). Dysregulation of KDM4 activity has been implicated in various pathologies, particularly cancer, making them attractive targets for therapeutic intervention. Furthermore, emerging evidence highlights the critical role of KDM4 enzymes in controlling cellular differentiation processes, from maintaining stem cell pluripotency to directing lineage-specific commitment.
Kdm4-IN-2 is a potent and selective dual inhibitor of the KDM4 and KDM5 families of histone demethylases.[1] Its ability to effectively suppress the catalytic activity of these enzymes in a cellular context makes it a valuable chemical probe for elucidating the functional roles of KDM4 in various biological processes, including cellular differentiation. This technical guide provides an in-depth overview of the core principles of KDM4 inhibition by this compound and its implications for key cellular differentiation pathways. We will delve into the molecular mechanisms, present quantitative data from relevant studies, detail experimental protocols, and visualize the intricate signaling networks involved.
This compound: A Potent KDM4 Inhibitor
This compound (also known as Compound 19a) has demonstrated potent inhibition of KDM4A and KDM5B with Ki values of 4 nM and 7 nM, respectively.[1] Crucially, it exhibits cellular target engagement, as evidenced by its ability to inhibit KDM4A and KDM5B activity in HeLa cells.
Quantitative Data: In Vitro and Cellular Activity of this compound
| Target | Assay Type | Inhibitor | Ki (nM) | EC50 (µM) | Cell Line | Notes | Reference |
| KDM4A | Biochemical Assay | This compound | 4 | - | - | Potent in vitro inhibition. | [1] |
| KDM5B | Biochemical Assay | This compound | 7 | - | - | Potent in vitro inhibition. | [1] |
| KDM4A | Cellular Immunofluorescence Assay | This compound | - | 4.7 | HeLa | Inhibition of FLAG-tagged full-length wild-type human KDM4A, measured as a decrease in the demethylation of H3K9me3 after 24 hours. | [1] |
| KDM5B | Cellular Immunofluorescence Assay | This compound | - | 13.4 | HeLa | Inhibition of full-length human wild-type KDM5B, measured as a decrease in the demethylation of H3K4me3 after 24 hours. | [1] |
The Role of KDM4 Inhibition in Cellular Differentiation
The KDM4 family of enzymes plays a multifaceted and often lineage-specific role in cellular differentiation. By removing repressive H3K9me2/3 marks and activating H3K36me3 marks from the promoters and gene bodies of key developmental genes, KDM4 proteins can either maintain pluripotency or drive differentiation. Consequently, inhibition of KDM4 activity with a potent tool like this compound can be expected to significantly impact these processes.
Stem Cell Self-Renewal and Pluripotency
KDM4 proteins are essential for maintaining the undifferentiated state of embryonic stem cells (ESCs). They contribute to the expression of pluripotency factors, and their depletion can lead to spontaneous differentiation. KDM4B, in particular, is necessary for ESC self-renewal.
Logical Relationship: KDM4 Activity in Stem Cell Maintenance
Caption: KDM4 maintains stem cell pluripotency by demethylating H3K9me3 at key gene promoters.
Endothelial Differentiation
The differentiation of embryonic stem cells into endothelial cells is a critical process in vasculogenesis. Studies have shown that KDM4A and KDM4C play distinct but essential roles in this process. KDM4A is involved in the early stages by targeting the promoter of the fetal liver kinase 1 (Flk1) gene, a key marker of mesoderm commitment. Subsequently, KDM4C acts on the promoter of VE-cadherin, a crucial molecule for endothelial cell-cell adhesion and vessel formation.
Signaling Pathway: KDM4 in Endothelial Differentiation
Caption: KDM4A and KDM4C sequentially regulate endothelial differentiation from ESCs.
Osteogenic vs. Adipogenic Differentiation
The differentiation of mesenchymal stem cells (MSCs) into either osteoblasts (bone-forming cells) or adipocytes (fat-storing cells) is a tightly regulated and reciprocal process. KDM4 proteins have emerged as key regulators in this lineage commitment.
-
Osteogenesis: KDM4B has been shown to promote osteogenic differentiation of human MSCs. It achieves this by removing H3K9me3 marks from the promoters of key osteogenic transcription factors like DLX genes.
-
Adipogenesis: The role of KDM4 in adipogenesis is more complex. Some studies suggest that KDM4B can act as a co-factor for C/EBPβ to promote the differentiation of preadipocytes. Conversely, knockdown of KDM4B in MSCs has been shown to enhance adipogenic differentiation, suggesting a role in inhibiting adipocyte lineage specification from MSCs.
Signaling Pathway: KDM4 in MSC Differentiation
Caption: KDM4B plays a context-dependent role in MSC fate determination.
Myogenic Differentiation
The differentiation of myoblasts into mature muscle fibers is a complex process involving the activation of a cascade of myogenic regulatory factors (MRFs). KDM4B has been shown to interact with MyoD, a key MRF, to regulate myogenic differentiation in C2C12 myoblast cells.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summarized protocols for key experiments related to the study of KDM4 inhibition in cellular differentiation.
KDM4 Biochemical Inhibition Assay (TR-FRET)
This assay is used to determine the in vitro potency of inhibitors against KDM4 enzymes.
-
Protein Expression and Purification: The catalytic domain of the KDM4 enzyme (e.g., KDM4B) is subcloned into an expression vector (e.g., pET28a(+)) to produce a tagged protein. The protein is then expressed in E. coli (e.g., BL21(DE3) cells), induced with IPTG, and purified using affinity and size-exclusion chromatography.[2]
-
Assay Components: The assay buffer typically contains Tris-HCl, α-ketoglutarate, Fe(NH₄)₂(SO₄)₂, L-ascorbic acid, and BSA.[2] A biotinylated H3K9me3 peptide is used as the substrate.
-
Reaction: The KDM4 enzyme is incubated with the inhibitor (e.g., this compound) at various concentrations. The demethylation reaction is initiated by adding the H3K9me3-biotin substrate.
-
Detection: The reaction is stopped, and a detection mix containing a terbium (Tb)-labeled anti-H3K9me2 antibody and a fluorescently labeled streptavidin is added. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured, which is proportional to the amount of demethylated product.[2]
Cellular Target Engagement Assay (Immunofluorescence)
This assay assesses the ability of an inhibitor to engage its target in a cellular context.
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa) is cultured and transiently transfected with a vector expressing a tagged full-length KDM4 protein (e.g., FLAG-KDM4A).[1]
-
Inhibitor Treatment: The transfected cells are treated with the inhibitor (e.g., this compound) at various concentrations for a specified period (e.g., 24 hours).
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with a primary antibody against the specific histone methylation mark (e.g., anti-H3K9me3) and a secondary antibody conjugated to a fluorophore. The transfected cells are identified using an antibody against the tag (e.g., anti-FLAG).
-
Imaging and Analysis: The fluorescence intensity of the histone methylation mark in the transfected cells is quantified using a high-content imaging system. The EC50 value is determined by plotting the decrease in fluorescence intensity against the inhibitor concentration.[1][3]
Experimental Workflow: Cellular Target Engagement Assay
Caption: Workflow for determining the cellular EC50 of a KDM4 inhibitor.
Osteogenic Differentiation of Mesenchymal Stem Cells
-
Cell Culture: Human or mouse MSCs are cultured in a growth medium until they reach a specific confluency (e.g., 70-80%).[4]
-
Induction of Differentiation: The growth medium is replaced with an osteogenic differentiation medium containing supplements such as dexamethasone, β-glycerophosphate, and ascorbic acid.[4]
-
Inhibitor Treatment: The cells are treated with the KDM4 inhibitor (e.g., this compound) throughout the differentiation period. The medium is changed every 2-3 days.
-
Assessment of Differentiation: After a defined period (e.g., 14-21 days), osteogenic differentiation is assessed by:
-
Alkaline Phosphatase (ALP) Activity Assay: ALP is an early marker of osteogenesis.
-
Alizarin Red S Staining: This stains the calcium deposits in the mineralized matrix, indicating late-stage osteogenesis.[4]
-
Quantitative RT-PCR (qRT-PCR): To measure the expression of osteogenic marker genes such as RUNX2, SP7 (Osterix), ALPL (Alkaline Phosphatase), and BGLAP (Osteocalcin).
-
Adipogenic Differentiation of 3T3-L1 Cells
-
Cell Culture: 3T3-L1 preadipocytes are grown to confluence.[5][6]
-
Induction of Differentiation: Two days post-confluence, the medium is replaced with a differentiation medium containing a cocktail of inducers, typically including 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin.[5][6]
-
Inhibitor Treatment: The KDM4 inhibitor is added along with the differentiation cocktail.
-
Maturation: After 2-3 days, the medium is switched to a maintenance medium containing insulin, and the cells are cultured for an additional period to allow for lipid accumulation.
-
Assessment of Differentiation:
Conclusion
This compound is a potent, cell-permeable inhibitor of the KDM4 family of histone demethylases. While direct studies on its effects on cellular differentiation are yet to be extensively published, its demonstrated cellular activity against KDM4A provides a strong basis for its use as a chemical probe to investigate the roles of KDM4 in these intricate processes. The existing body of research on KDM4 function in stem cell biology and lineage commitment clearly indicates that inhibition of this enzyme family will have profound effects on cellular differentiation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to explore the therapeutic potential of targeting KDM4-mediated epigenetic regulation in regenerative medicine and disease. Further investigation into the specific effects of this compound on various differentiation pathways will undoubtedly provide valuable insights into the complex interplay between histone demethylation and cell fate determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays of osteogenic differentiation by cultured human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
Investigating KDM4D Function: A Technical Guide to Specific Inhibitors and Core Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 4D (KDM4D), also known as JMJD2D, is a member of the JmjC domain-containing histone demethylase family. These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues, thereby influencing chromatin structure and gene expression. KDM4D specifically demethylates di- and tri-methylated lysine 9 on histone H3 (H3K9me2/3), marks that are generally associated with transcriptional repression. The dysregulation of KDM4D has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This technical guide provides an in-depth overview of specific inhibitors targeting KDM4D and detailed experimental protocols to investigate its function.
KDM4D Inhibitors: Tools for Functional Investigation
A growing number of small molecule inhibitors targeting KDM4D have been developed, serving as crucial tools to probe its biological functions and assess its therapeutic potential. These inhibitors vary in their potency, selectivity, and mechanism of action.
Data Presentation: KDM4D Inhibitor Specificity and Potency
The following table summarizes the quantitative data for several key KDM4D inhibitors, providing a comparative overview of their inhibitory concentration (IC50) and, where available, their selectivity against other KDM4 family members.
| Inhibitor | KDM4D IC50 (µM) | Selectivity Profile | Mechanism of Action | Reference(s) |
| KDM4D-IN-1 | 0.41 | Selective for KDM4D | Not specified | [1] |
| Compound 24s | 0.023 | >1500-fold selective over KDM4A and other JMJD subfamilies | Does not occupy the 2-oxoglutarate binding pocket | [2][3] |
| Compound 10r | 0.41 | Selective for KDM4D | Not specified | [2] |
| OWS | 4.28 | Newly discovered KDM4D inhibitor | Not specified | [2] |
| JIB-04 | 0.29 - 1.1 | Pan-KDM4/5 inhibitor | Metal chelating | [4] |
| 2,4-PDCA | 0.331 | Broad-spectrum 2-OG oxygenase inhibitor | 2-oxoglutarate competitor | [5] |
| Zavondemstat (QC8222) | Not specified | Pan-inhibitor of KDM4A-D | Not specified | [6] |
| IOX1 | Potent KDM4D inhibitor | Broad-spectrum JmjC inhibitor | 2-oxoglutarate competitor | [7] |
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of KDM4D function and the characterization of its inhibitors. The following sections provide step-by-step protocols for key experiments.
In Vitro Histone Demethylase Assay (AlphaLISA)
This protocol describes a high-throughput method to measure the enzymatic activity of KDM4D.[8][9]
Materials:
-
Recombinant human KDM4D enzyme
-
Biotinylated H3K9me3 peptide substrate
-
AlphaLISA anti-H3K9me2 acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 µg/mL BSA, 0.01% Tween-20)
-
Cofactors: Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O), α-ketoglutarate, Ascorbic acid
-
Test inhibitors dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare the KDM4D enzyme solution in assay buffer containing the necessary cofactors.
-
Add the test inhibitor or DMSO (vehicle control) to the wells of the microplate.
-
Add the KDM4D enzyme solution to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the demethylase reaction by adding the biotinylated H3K9me3 substrate.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing the AlphaLISA acceptor beads.
-
Add the streptavidin-coated donor beads.
-
Incubate the plate in the dark for 60 minutes at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor with KDM4D in a cellular context.[10][11][12]
Materials:
-
Cultured cells expressing KDM4D
-
Test inhibitor dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Western blotting reagents or ELISA-based detection system
Procedure:
-
Treat cultured cells with the test inhibitor or DMSO (vehicle control) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble KDM4D in each sample by Western blotting or an ELISA-based method. A positive target engagement will result in a thermal stabilization of KDM4D at higher temperatures in the presence of the inhibitor.
Cell Migration and Invasion Assays
These assays are used to assess the impact of KDM4D inhibition on cancer cell motility.[13][14]
Materials:
-
Cancer cell line of interest
-
Transwell inserts (with or without Matrigel coating for invasion and migration, respectively)
-
Cell culture medium with and without serum
-
Test inhibitor dissolved in DMSO
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Seed cancer cells in the upper chamber of the Transwell inserts in serum-free medium containing the test inhibitor or DMSO.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Incubate the plates for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells under a microscope to quantify migration/invasion.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving KDM4D and a typical high-throughput screening workflow.
KDM4D in the TLR4/NF-κB Signaling Pathway
KDM4D has been shown to play a role in hepatic fibrogenesis by modulating the Toll-like receptor 4 (TLR4) signaling pathway.[15] KDM4D-mediated demethylation of H3K9 at the TLR4 promoter leads to its transcriptional activation, subsequently activating the NF-κB pathway.[15]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a potent and selective inhibitor of histone lysine demethylase KDM4D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. adooq.com [adooq.com]
- 7. mdpi.com [mdpi.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. The histone demethylase KDM4D promotes hepatic fibrogenesis by modulating Toll-like receptor 4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Impact of KDM4-IN-2 on Chromatin Structure
Abstract
The KDM4 family of histone lysine demethylases plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). Dysregulation of KDM4 activity is implicated in various pathologies, most notably cancer, making these enzymes attractive targets for therapeutic intervention. This compound is a potent and selective dual inhibitor of the KDM4 and KDM5 families of histone demethylases. This document provides a comprehensive technical overview of the mechanism of this compound, its anticipated impact on chromatin structure, and detailed protocols for assessing its cellular effects. While specific high-throughput sequencing data for this compound is not yet widely available, this guide synthesizes current knowledge on KDM4 inhibitors to provide a robust framework for its investigation.
Introduction to the KDM4 Family and this compound
Histone post-translational modifications (PTMs) are fundamental to the regulation of chromatin structure and gene expression. The methylation of histone tails is a key PTM, with the status of H3K9 and H3K36 being particularly important. Trimethylation of H3K9 (H3K9me3) is a canonical mark of condensed, transcriptionally silent heterochromatin, while trimethylation of H3K36 (H3K36me3) is generally associated with actively transcribed gene bodies.
The KDM4 (also known as JMJD2) family consists of Fe(II) and α-ketoglutarate (2-OG)-dependent oxygenases that catalyze the removal of di- and trimethyl marks from H3K9 and H3K36.[1][2] Overexpression of KDM4 members is common in various cancers, where it contributes to oncogenesis by altering the epigenetic landscape to favor cell proliferation and survival.[3][4]
This compound is a small molecule inhibitor that demonstrates high potency against members of the KDM4 and KDM5 families.[5] By blocking the catalytic activity of these demethylases, this compound is expected to induce a hypermethylated state at its target histone residues, thereby altering chromatin accessibility and gene expression programs.
Mechanism of Action of this compound
KDM4 enzymes utilize a dioxygenase reaction to demethylate lysine residues.[1] This process involves the transfer of an electron from Fe(II) to molecular oxygen, which then attacks the cofactor 2-oxoglutarate, leading to its decarboxylation and the formation of a highly reactive Fe(IV)=O intermediate. This intermediate hydroxylates the methyl group on the target lysine, leading to the spontaneous release of formaldehyde and the demethylated lysine.[1] this compound acts as a competitive inhibitor, likely by chelating the active-site iron or competing with the 2-oxoglutarate cofactor, thereby preventing the demethylation reaction.
The primary consequence of KDM4 inhibition by this compound is the accumulation of H3K9me3 and H3K36me3 marks. This leads to the reinforcement of heterochromatin at specific loci and alterations in the transcriptional landscape, which can induce downstream effects such as cell cycle arrest, differentiation, and apoptosis in cancer cells.[1]
Figure 1. Mechanism of KDM4 inhibition by this compound.
Quantitative Data on this compound and Representative KDM4 Inhibitors
Direct quantitative data from genome-wide studies (ChIP-seq, ATAC-seq) on this compound is limited in publicly accessible literature. However, its biochemical and cellular potency has been characterized. The tables below summarize the available data for this compound and provide representative data from other well-characterized KDM4 inhibitors to illustrate the expected quantitative impact on histone methylation.
Table 1: Biochemical and Cellular Activity of this compound
| Target | Assay Type | Value | Reference |
|---|---|---|---|
| KDM4A | Biochemical Ki | 4 nM | [5] |
| KDM5B | Biochemical Ki | 7 nM |[5] |
Table 2: Representative Effects of KDM4 Inhibition on Global Histone Methylation Note: This data is from studies on KDM4B overexpression or other KDM4 inhibitors and serves as an example of the effects that can be expected from treatment with this compound.
| Histone Mark | Experimental System | Fold Change vs. Control | Method | Reference |
|---|---|---|---|---|
| H3K9me3 | KDM4B Overexpression in MEFs | ~100-fold decrease | Western Blot | [4] |
| H3K36me3 | KDM4B Overexpression in MEFs | ~5-fold decrease | Western Blot | [4] |
| H3K9me3 | KDM4A Overexpression in U2OS cells | Significant decrease | Western Blot | [6] |
| H3K9me3 | KDM4A/B/C Knockout in HSCs | >2-fold increase at 1381 TSSs | ChIP-seq |[7] |
KDM4 Signaling Pathways and the Impact of Inhibition
KDM4 enzymes do not act in isolation; their expression and activity are regulated by major signaling pathways, and their function, in turn, influences critical downstream cellular processes.
-
Upstream Regulators: KDM4B expression is notably induced by hypoxia through the transcription factor HIF-1α.[3] Steroid hormone receptors, including the Estrogen Receptor (ERα) and Androgen Receptor (AR), can also drive the expression of KDM4 members, linking hormonal signaling directly to epigenetic modulation.[1][3]
-
Downstream Effectors: By demethylating H3K9me3 at gene promoters, KDM4 enzymes activate key oncogenic pathways. They are known coactivators for AR and ERα, promoting the expression of their target genes.[1] Furthermore, KDM4B physically interacts with N-Myc, regulating the Myc signaling pathway, which is crucial for the growth of cancers like neuroblastoma.[8]
Inhibition of KDM4 with this compound is therefore expected to disrupt these oncogenic signaling networks by preventing the demethylation events required for the expression of key pathway components.
Figure 2. KDM4 signaling network and point of intervention by this compound.
Experimental Protocols
The following protocols provide detailed methodologies to assess the impact of this compound on chromatin structure and histone methylation.
Western Blot Analysis of Global Histone Methylation
This protocol is designed to quantify changes in global H3K9me3 and H3K36me3 levels in cells following treatment with this compound.
Figure 3. Workflow for Western Blot analysis of histone marks.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF7, HCT116) at a density to achieve 70-80% confluency at the time of harvest. Treat cells with a dose-response of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 24 to 72 hours.
-
Histone Extraction:
-
Harvest cells by scraping and wash twice with ice-cold PBS containing protease inhibitors.
-
Lyse cells in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) on ice for 30 minutes.
-
Centrifuge to pellet nuclei.
-
Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation for at least 4 hours at 4°C.
-
Centrifuge at high speed (16,000 x g) for 10 minutes at 4°C to pellet debris.
-
Transfer the supernatant (containing histones) to a new tube and precipitate proteins by adding trichloroacetic acid (TCA) to a final concentration of 33%. Incubate on ice for 30 minutes.
-
Pellet histones by centrifugation, wash twice with ice-cold acetone, and air-dry the pellet.
-
Resuspend the histone pellet in deionized water.
-
-
Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Load 10-15 µg of histone extract per lane on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-H3K9me3, anti-H3K36me3, and anti-pan-H3 as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensity using software like ImageJ. Normalize the signal of the modification-specific antibody to the total H3 signal for each lane.
-
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol measures the enrichment of H3K9me3 at specific gene promoters known to be regulated by KDM4, providing locus-specific information on the inhibitor's effect.
Figure 4. Workflow for ChIP-qPCR analysis.
Methodology:
-
Cell Treatment and Crosslinking: Treat cells with this compound as described above. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.
-
Chromatin Preparation: Harvest and lyse cells to isolate nuclei. Resuspend nuclei in a shearing buffer and sonicate to fragment chromatin to an average size of 200-500 bp.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin with Protein A/G agarose beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K9me3 or a negative control IgG.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K, then purify the DNA using a PCR purification kit.[9]
-
qPCR Analysis: Perform quantitative PCR using primers designed to amplify specific promoter regions of KDM4 target genes (e.g., CCND1, MYC). Calculate the enrichment of H3K9me3 as a percentage of the input DNA.[10][11]
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
This protocol profiles genome-wide changes in chromatin accessibility following this compound treatment. Inhibition of KDM4 is expected to increase H3K9me3, leading to chromatin compaction and reduced accessibility at target regions.
Methodology:
-
Cell Preparation: Harvest 50,000 cells previously treated with this compound or vehicle. Wash with ice-cold PBS.
-
Transposition:
-
Lyse cells in a buffer containing NP-40, Tween-20, and digitonin to release intact nuclei.[5]
-
Resuspend the nuclear pellet in the Tn5 transposase reaction mix (containing Tn5 transposase and tagmentation buffer).[12]
-
Incubate for 30-60 minutes at 37°C. This step fragments accessible "open" chromatin and simultaneously ligates sequencing adapters.
-
-
DNA Purification: Immediately purify the tagmented DNA using a DNA cleanup kit.
-
Library Amplification: Amplify the purified DNA using PCR with barcoded primers for 10-12 cycles. The optimal cycle number should be determined by a preliminary qPCR reaction to avoid library over-amplification.
-
Library Purification and Size Selection: Purify the amplified library, typically using SPRI beads, to remove primers and select for a properly sized fragment distribution.[5]
-
Sequencing and Analysis: Sequence the library on a high-throughput platform. Align reads to the reference genome. Use analysis software to call peaks, identify differential accessibility regions between treated and control samples, and perform transcription factor footprinting analysis.
Conclusion and Future Directions
This compound is a powerful chemical probe for studying the role of KDM4 demethylases in regulating chromatin structure and gene expression. Based on its mechanism of action, treatment with this compound is expected to increase levels of H3K9me3 and H3K36me3, leading to chromatin condensation at specific loci and altered transcription of oncogenic pathways. The protocols detailed in this guide provide a robust framework for quantifying these effects at the global, locus-specific, and genome-wide levels.
Future work should focus on generating comprehensive ChIP-seq and ATAC-seq datasets specifically for this compound across various cancer cell lines. Integrating these epigenetic data with transcriptomic (RNA-seq) and proteomic analyses will provide a systems-level understanding of the inhibitor's impact and further validate the therapeutic potential of targeting the KDM4 family in cancer.
References
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for single-cell ATAC sequencing using combinatorial indexing in mouse lung adenocarcinoma. STAR Protoc. 2021 Jun 18; 2(2):100583. | HSCRB [hscrb.harvard.edu]
- 3. KDM4B: A promising oncology therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM4B-mediated reduction of H3K9me3 and H3K36me3 levels improves somatic cell reprogramming into pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified ATAC seq protocol 50K HSCs or HPCs | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 6. researchgate.net [researchgate.net]
- 7. The KDM4/JMJD2 histone demethylases are required for hematopoietic stem cell maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CTCF-KDM4A complex correlates with histone modifications that negatively regulate CHD5 gene expression in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. ATAC-seq Optimization for Cancer Epigenetics Research - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KDM4-IN-2, a Cell-Based Assay Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM4-IN-2 is a potent and selective dual inhibitor of histone lysine demethylases KDM4 and KDM5. The KDM4 family of enzymes, particularly isoforms A-D, are epigenetic regulators that remove methyl groups from histone H3 at lysines 9 (H3K9) and 36 (H3K36). Overexpression and dysregulation of KDM4 have been implicated in various cancers, where they contribute to tumorigenesis by altering gene expression, promoting replicative immortality, and genomic instability. This compound serves as a valuable chemical probe to investigate the cellular functions of KDM4 and as a potential starting point for the development of novel anti-cancer therapeutics.
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, including its target engagement, effects on histone methylation, and cellular proliferation.
Data Presentation
Table 1: In Vitro Activity of this compound and other KDM4 Inhibitors
| Compound | Target(s) | IC₅₀ / Kᵢ | Assay Type | Reference |
| This compound | KDM4A, KDM5B | Kᵢ = 4 nM, 7 nM | Biochemical Assay | |
| TACH101 | Pan-KDM4 (A-D) | EC₅₀ < 0.001 µM (H3K36me3) | HTRF | [1] |
| JIB-04 | KDM4/5 | IC₅₀ = 290 nM (KDM4A-E) | Biochemical Assay | [2] |
| QC6352 | KDM4A-D | IC₅₀ = 35-104 nM | LANCE TR-FRET | [2] |
Table 2: Cellular Activity of KDM4 Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | EC₅₀ / GI₅₀ | Reference |
| TACH101 | KYSE-150 (KDM4C OE) | HTRF | H3K36me3 levels | < 0.001 µM | [1] |
| TACH101 | HT-29, KYSE-150, MDA-MB-231 | Apoptosis Assay | Apoptosis Induction | 0.033-0.092 µM | [1] |
| QC6352 | KYSE-150 | Proliferation Assay | Cell Growth Inhibition | 3.5 nM | [2] |
| QC6352 | KYSE-150 (KDM4C OE) | Histone Methylation | H3K36me3 Upregulation | 1.3 nM | [2] |
| Benzimidazole 24b | LnCap, DU145 | Proliferation Assay | Cell Growth Inhibition | 8 µM | [2] |
Signaling Pathway
The KDM4 family of histone demethylases plays a crucial role in epigenetic regulation. By removing methyl marks from H3K9me3 and H3K36me3, KDM4 proteins convert repressive chromatin marks into active ones, leading to the transcriptional activation of genes involved in critical cellular processes. Dysregulation of KDM4 activity is a hallmark of many cancers, contributing to uncontrolled cell growth and survival.
Caption: KDM4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines the direct binding of this compound to KDM4 proteins in a cellular context by measuring changes in protein thermal stability.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HCT-116 or a cell line overexpressing KDM4) in sufficient quantity for multiple temperature points.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Detection of Soluble KDM4:
-
Analyze the amount of soluble KDM4 in each sample by Western blot or ELISA using a specific anti-KDM4 antibody.
-
Generate a melting curve by plotting the percentage of soluble KDM4 against the temperature for both treated and untreated samples. A shift in the melting curve indicates ligand binding.
-
In-Cell Western Blot for Histone Methylation
This protocol quantifies changes in global histone H3K9 and H3K36 trimethylation levels in response to this compound treatment.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., KYSE-150, MCF7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-response range of this compound or vehicle control for 24-48 hours.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1.5 hours.
-
Incubate with primary antibodies against H3K9me3 or H3K36me3 and a normalization control (e.g., total Histone H3) overnight at 4°C.
-
Wash the plate and incubate with species-specific secondary antibodies conjugated to fluorescent dyes (e.g., IRDye 800CW and 680RD) for 1 hour at room temperature in the dark.
-
-
Signal Detection and Analysis:
-
Wash the plate and acquire images using an infrared imaging system.
-
Quantify the fluorescence intensity for both the histone modification and the normalization control.
-
Normalize the signal from the histone modification to the total histone H3 signal to determine the relative change in methylation levels.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Histone Methylation
This high-throughput assay provides a quantitative measurement of specific histone methylation marks in cell lysates.
Caption: Workflow for the HTRF-based histone methylation assay.
Methodology:
-
Cell Culture and Lysis:
-
Culture and treat cells with this compound as described for the in-cell western blot.
-
Lyse the cells using the lysis buffer provided in a commercial HTRF assay kit (e.g., from Cisbio).
-
-
HTRF Reaction:
-
Transfer the cell lysates to a 384-well assay plate.
-
Add the HTRF antibody cocktail, which includes a Europium cryptate-labeled antibody against a constant region of Histone H3 and a d2-labeled antibody specific for the methylation mark of interest (e.g., H3K36me3).
-
Incubate the plate according to the manufacturer's instructions to allow for antibody binding to the histone target.
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm (specific FRET signal) and 620 nm (cryptate emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to determine the change in histone methylation levels. An increase in the HTRF ratio indicates an increase in the specific histone methylation mark.
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
References
Application Notes and Protocols for In Vitro KDM4 Inhibition Assay Using Kdm4-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro inhibition assay for the KDM4 family of histone demethylases using the dual KDM4/KDM5 inhibitor, Kdm4-IN-2. This document includes information on the underlying signaling pathways, experimental workflows, and expected quantitative data.
Introduction
The KDM4 (Lysine-specific demethylase 4) family of enzymes, also known as JMJD2, are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases that play a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues.[1][2] Specifically, they target di- and tri-methylated lysine 9 and lysine 36 of histone H3 (H3K9me2/3 and H3K36me2/3).[1][3] Dysregulation of KDM4 activity is implicated in various cancers, making them attractive targets for therapeutic intervention.[1][2] this compound is a potent and selective dual inhibitor of the KDM4 and KDM5 families.[4][5] These notes provide a comprehensive guide for researchers to assess the inhibitory potential of this compound and other compounds against KDM4 enzymes in a biochemical setting.
Signaling Pathway and Mechanism of Action
KDM4 enzymes catalyze the demethylation of histone substrates through a hydroxylation reaction. This process requires the presence of molecular oxygen, Fe(II) as a cofactor, and 2-oxoglutarate (2-OG) as a co-substrate.[1] During the reaction, 2-OG is decarboxylated to produce succinate and carbon dioxide.[3] The Fe(IV)-oxo intermediate formed in this process is responsible for the demethylation of the lysine residue.[3] this compound acts as a competitive inhibitor by binding to the active site of the KDM4 enzyme, thereby preventing the binding of the natural substrate and subsequent demethylation.
Caption: KDM4 signaling pathway and mechanism of this compound inhibition.
Quantitative Data for this compound
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes the available data for this compound.
| Target | Parameter | Value (nM) | Assay Type | Reference |
| KDM4A | Ki | 4 | Biochemical Assay | [4] |
| KDM5B | Ki | 7 | Biochemical Assay | [4] |
Experimental Protocol: In Vitro KDM4 Inhibition Assay (TR-FRET)
This protocol is based on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common method for studying KDM4 activity.
Materials and Reagents
-
Recombinant human KDM4A, KDM4B, KDM4C, or KDM4D enzyme
-
Biotinylated histone H3 (1-21) K9me3 peptide substrate
-
This compound inhibitor
-
Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM α-ketoglutarate, 80 µM Fe(NH4)2(SO4)2, 2 mM L-ascorbic acid, 0.01% BSA
-
Detection Reagents:
-
Europium-labeled anti-H3K9me2 antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2)
-
-
384-well low-volume assay plates
-
TR-FRET compatible microplate reader
Experimental Workflow
Caption: Experimental workflow for the in vitro KDM4 TR-FRET inhibition assay.
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Preparation:
-
Add 2.5 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a working solution of the KDM4 enzyme in assay buffer.
-
Add 5 µL of the KDM4 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature.
-
-
Substrate Addition and Reaction Incubation:
-
Prepare a working solution of the biotinylated H3K9me3 peptide substrate in assay buffer.
-
Add 2.5 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the detection reagent mix containing the Europium-labeled anti-H3K9me2 antibody and the streptavidin-conjugated acceptor in detection buffer.
-
Add 10 µL of the detection reagent mix to each well to stop the reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the acceptor and donor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Alternative Assay Formats
While TR-FRET is a robust method, other formats can also be employed to assess KDM4 inhibition.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is similar to TR-FRET but uses singlet oxygen transfer to generate a chemiluminescent signal.[6]
-
Colorimetric/Fluorometric Assays: These assays typically measure the formation of a byproduct of the demethylation reaction, such as formaldehyde.[7][8]
-
Mass Spectrometry-Based Assays: These assays directly measure the conversion of the methylated substrate to its demethylated product, offering a highly sensitive and direct readout.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Non-specific antibody binding | Increase the concentration of blocking agents (e.g., BSA) in the assay buffer. |
| Contaminated reagents | Prepare fresh reagents and use filtered pipette tips. | |
| Low signal-to-background ratio | Inactive enzyme | Use a fresh batch of enzyme and ensure proper storage conditions. |
| Suboptimal reagent concentrations | Optimize the concentrations of the enzyme, substrate, and detection reagents. | |
| High well-to-well variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents. |
| Edge effects | Avoid using the outer wells of the plate or fill them with buffer. |
Conclusion
This document provides a comprehensive overview and a detailed protocol for performing an in vitro inhibition assay for KDM4 enzymes using this compound. By following these guidelines, researchers can accurately determine the inhibitory potency of this compound and other compounds, contributing to the development of novel epigenetic therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. KDM4/JMJD2 Histone Demethylases: Epigenetic Regulators in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. KDM4/JMJD2 Activity Quantification Assay Kit (Colorimetric) (ab113461) | Abcam [abcam.com]
- 8. KDM4/JMJD2 Activity Quantification Assay Kit (Fluorometric) (ab113462) | Abcam [abcam.com]
Application Notes and Protocols for K-M4-IN-2 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM4-IN-2 is a potent and selective dual inhibitor of the histone lysine demethylase (KDM) subfamilies KDM4 and KDM5.[1][2] These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues, particularly H3K9me3 and H3K36me3, which are crucial marks for chromatin structure and gene expression.[3] Dysregulation of KDM4 and KDM5 activity is frequently observed in various cancers, where they contribute to oncogenesis by modulating the expression of genes involved in cell proliferation, cell cycle control, and apoptosis.[3] this compound offers a valuable chemical tool to probe the function of these demethylases in cancer biology and to explore their potential as therapeutic targets.
These application notes provide a comprehensive guide for the utilization of this compound in cancer cell line-based research, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.
Mechanism of Action
This compound functions as a competitive inhibitor at the active site of KDM4 and KDM5 enzymes, chelating the Fe(II) cofactor essential for their demethylase activity. By inhibiting these enzymes, this compound leads to an increase in the global levels of histone methylation marks such as H3K9me3 and H3K36me3. This alteration in the epigenetic landscape can, in turn, affect the expression of numerous genes, including those that drive cancer cell proliferation and survival. The inhibition of KDM4 has been shown to induce cell cycle arrest, senescence, and apoptosis in various cancer models.[4]
Data Presentation
The following table summarizes the available quantitative data for this compound and other relevant KDM4 inhibitors.
| Inhibitor | Target(s) | Assay Type | Value | Cell Line/System | Reference |
| This compound | KDM4A | Biochemical (Ki) | 4 nM | Recombinant Human | [1] |
| KDM5B | Biochemical (Ki) | 7 nM | Recombinant Human | [1] | |
| KDM5B | Cell-based Target Engagement | EC50: 13.4 µM | HeLa | MedChemExpress | |
| QC6352 | KDM4C | Biochemical (IC50) | 35 nM | Recombinant Human | |
| KDM4B | Biochemical (IC50) | 56 ± 6 nM | Recombinant Human | ||
| Cell Proliferation | EC50: 3.5 nM | KYSE-150 | [4] | ||
| H3K36me3 Upregulation | EC50: 1.3 nM | KYSE-150+KDM4C | [4] | ||
| JIB-04 | JARID1A (KDM5A) | Biochemical (IC50) | 230 nM | Recombinant Human | [2] |
| JMJD2E (KDM4E) | Biochemical (IC50) | 340 nM | Recombinant Human | [2] | |
| JMJD2A (KDM4A) | Biochemical (IC50) | 445 nM | Recombinant Human | [2] | |
| JMJD2B (KDM4B) | Biochemical (IC50) | 435 nM | Recombinant Human | [2] | |
| JMJD2C (KDM4C) | Biochemical (IC50) | 1100 nM | Recombinant Human | [2] | |
| JMJD2D (KDM4D) | Biochemical (IC50) | 290 nM | Recombinant Human | [2] | |
| Compound 2a | KDM4C | Biochemical (IC50) | 8 nM | Recombinant Human | [5] |
| Cell Proliferation (BrdU) | EC50: 4 µM | KYSE-150 | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by KDM4 inhibition and the general workflow for experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. KDM4/JMJD2 Histone Demethylases: Epigenetic Regulators in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TR-FRET Assay for KDM4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays for the identification and characterization of inhibitors targeting the KDM4 (Lysine-Specific Demethylase 4) family of histone demethylases.
Introduction
The KDM4 family of enzymes, also known as the JMJD2 family, are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases that play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues, primarily H3K9me3/me2 and H3K36me3/me2.[1] Dysregulation of KDM4 activity is implicated in various cancers, making them attractive therapeutic targets.[2][3] TR-FRET assays offer a robust, high-throughput, and homogeneous format for screening and characterizing KDM4 inhibitors.[4][5] This technology combines the low background of time-resolved fluorescence (TRF) with the proximity-based signal generation of Förster resonance energy transfer (FRET), providing a sensitive and reliable method for measuring enzyme activity.[6]
Principle of the KDM4 TR-FRET Assay
The TR-FRET assay for KDM4 activity is an antibody-based immunoassay that quantifies the demethylation of a specific histone peptide substrate. The assay principle is illustrated below. In the presence of active KDM4 enzyme, a biotinylated histone H3 peptide trimethylated at lysine 9 (H3K9me3-biotin) is demethylated to H3K9me2-biotin. The detection reagents, a Terbium (Tb)-labeled anti-H3K9me2 antibody (donor) and a fluorophore-labeled streptavidin (acceptor, e.g., AF488 or d2), are then added. When the demethylated product is present, the binding of the antibody and streptavidin to the same peptide brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. Inhibitors of KDM4 will prevent this demethylation, leading to a decrease in the TR-FRET signal.
Experimental Protocols
This section provides a detailed protocol for a KDM4B TR-FRET assay, which can be adapted for other KDM4 family members.[4]
Materials and Reagents
-
Enzyme: Recombinant human KDM4B (catalytic domain, e.g., residues 1-348) with a tag (e.g., 6xHis-tag) for purification.
-
Substrate: Biotinylated histone H3K9 trimethylated peptide (Biotin-H3K9me3).
-
Cofactors: 2-Oxoglutarate (α-ketoglutarate), L-Ascorbic acid, (NH₄)₂Fe(SO₄)₂·6H₂O.
-
Detection Reagents:
-
Terbium (Tb)-labeled anti-H3K9me2 antibody (donor).
-
AF488-Streptavidin or other suitable streptavidin-conjugate (acceptor).
-
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 0.01% Tween-20. The optimal buffer composition may need to be determined empirically, as salt concentrations (e.g., KCl, MgCl₂) can impact enzyme activity.[7]
-
Plates: 384-well, low-volume, black assay plates.
-
Plate Reader: A TR-FRET compatible plate reader capable of excitation at ~340 nm and measuring emission at two wavelengths (e.g., 490 nm for Terbium and 520 nm for the acceptor).
Experimental Workflow
The following diagram outlines the major steps in performing a KDM4 TR-FRET assay for inhibitor screening.
Detailed Protocol
-
Compound Plating:
-
Prepare serial dilutions of test compounds in DMSO.
-
Dispense a small volume (e.g., 50 nL) of compound solutions into the 384-well assay plates. Include positive controls (no enzyme or a known inhibitor) and negative controls (DMSO vehicle).
-
-
Enzyme Preparation and Addition:
-
Prepare a working solution of KDM4B in assay buffer. A final concentration of approximately 250 nM is a good starting point, but should be optimized.
-
Add 5 µL of the KDM4B solution to each well of the assay plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Substrate and Cofactor Mix Preparation and Addition:
-
Prepare a substrate/cofactor mix in assay buffer containing Biotin-H3K9me3 (e.g., 1.5 µM), 2-OG (e.g., 1 mM), L-Ascorbic acid (e.g., 2 mM), and (NH₄)₂Fe(SO₄)₂·6H₂O (e.g., 80 µM).[8]
-
Add 5 µL of the substrate/cofactor mix to each well to initiate the enzymatic reaction.
-
-
Enzymatic Reaction Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined during assay development.
-
-
Detection Reagent Preparation and Addition:
-
Prepare the detection reagent mix in detection buffer containing the Tb-anti-H3K9me2 antibody (e.g., 8 nM) and AF488-Streptavidin (e.g., 80 nM).
-
Add 10 µL of the detection mix to each well to stop the enzymatic reaction and initiate the detection process.
-
-
Detection Incubation:
-
Incubate the plate for 15-60 minutes at room temperature, protected from light.
-
-
TR-FRET Measurement:
-
Read the plate using a TR-FRET-enabled plate reader. Measure the emission at the donor wavelength (e.g., 490 nm) and the acceptor wavelength (e.g., 520 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (e.g., [Emission 520 nm / Emission 490 nm] * 10,000).
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The quality of a high-throughput screening assay can be assessed by calculating the Z' factor, with a value > 0.5 indicating a robust assay.[7]
-
Data Presentation: KDM4 Inhibitors
The following table summarizes the inhibitory activities of selected compounds against various KDM4 subtypes as determined by TR-FRET and other assays.
| Compound Name | KDM4 Subtype | IC50 (nM) | Assay Type | Reference |
| QC6352 | KDM4A | 35 | LANCE TR-FRET | [2] |
| KDM4B | 104 | LANCE TR-FRET | [2] | |
| KDM4C | 43 | LANCE TR-FRET | [2] | |
| KDM4D | 76 | LANCE TR-FRET | [2] | |
| Geldanamycin | KDM4B | 50.1 | TR-FRET | |
| Compound 17 | KDM4C | 64 | TR-FRET | [2] |
| Ciclopirox (CPX) | KDM4B | 3,800 | TR-FRET | [2] |
| Deferoxamine | KDM4A | 3,330 | LANCEUltra | [2] |
| Deferiprone | KDM4A | 4,760 | LANCEUltra | [2] |
| Deferasirox | KDM4A | 3,700 | LANCEUltra | [2] |
| Toxoflavin | KDM4A | 2,500 | Peptide-based | [2] |
| KDM4D-IN-1 | KDM4D | 410 | Not Specified | [1] |
| EPZ020809 | KDM4C | 31 (Ki) | Mass Spectrometry | [1] |
KDM4 Signaling Pathway
KDM4 enzymes are involved in complex signaling networks that regulate gene expression. They are often found to be upregulated in cancer and can be influenced by various upstream signals and in turn regulate a number of downstream effectors.
Upstream signals such as hypoxia can induce HIF-1α, which in turn upregulates KDM4B and KDM4C expression. In breast cancer, KDM4B is a key regulator of the estrogen receptor (ER) signaling cascade. KDM4B expression is driven by ERα and GATA-3, and KDM4B in turn demethylates H3K9me3 at the ERα promoter, creating a positive feedback loop.[7] KDM4 enzymes also act as coactivators for the androgen receptor (AR).[2] Downstream, the demethylase activity of KDM4 leads to a more open chromatin state, allowing for the transcription of target genes involved in cell proliferation and tumor growth, such as MYC.[2][7] Heme has also been shown to directly regulate the activity of KDM4A and KDM4C.[9]
Conclusion
The TR-FRET assay is a powerful and versatile platform for the discovery and characterization of KDM4 inhibitors. Its homogeneous format, high sensitivity, and amenability to high-throughput screening make it an invaluable tool in academic research and drug development. The protocols and data presented here provide a comprehensive resource for scientists working to develop novel therapeutics targeting the KDM4 family of histone demethylases.
References
- 1. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery [mdpi.com]
- 2. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KDM4B is a master regulator of the estrogen receptor signalling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Measuring the Cellular Uptake of Kdm4-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the cellular uptake and permeability of Kdm4-IN-2, a potent and selective dual inhibitor of KDM4/KDM5 histone demethylases. Accurate determination of intracellular compound concentration is critical for correlating target engagement with cellular phenotype and for optimizing drug delivery and efficacy. The following sections detail two primary methodologies: direct quantification of intracellular concentration using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and assessment of cell permeability using the Caco-2 monolayer assay.
Direct Quantification of this compound Cellular Uptake by LC-MS/MS
This protocol describes the methodology to directly measure the concentration of this compound within cultured cells. The approach involves treating cells with the compound, followed by cell lysis, extraction of the compound, and subsequent quantification using a sensitive and specific LC-MS/MS method.
Data Presentation: Intracellular Concentration of this compound
The following table structure should be used to present the quantitative data obtained from the LC-MS/MS analysis. This format allows for clear comparison across different experimental conditions.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Intracellular this compound (pmol/10^6 cells) |
| HCT116 | 1 | 2 | Data to be filled |
| HCT116 | 1 | 6 | Data to be filled |
| HCT116 | 1 | 24 | Data to be filled |
| U2OS | 1 | 2 | Data to be filled |
| U2OS | 1 | 6 | Data to be filled |
| U2OS | 1 | 24 | Data to be filled |
Experimental Protocol: LC-MS/MS Quantification
1. Cell Culture and Treatment: a. Seed cells (e.g., HCT116, U2OS) in a 6-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment. b. Culture cells overnight in appropriate media and conditions. c. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). d. Treat the cells with the desired concentration of this compound. Include a vehicle-only control (e.g., DMSO).
2. Cell Harvesting and Lysis: a. After the desired incubation time, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound. b. Aspirate the final PBS wash completely. c. Add 500 µL of ice-cold 80% methanol to each well to lyse the cells and precipitate proteins.[1] d. Scrape the cells from the well and transfer the cell lysate to a microcentrifuge tube. e. Vortex the samples and incubate at -80°C for at least 30 minutes to ensure complete protein precipitation.
3. Sample Preparation for LC-MS/MS: a. Centrifuge the cell lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated protein and cell debris. b. Carefully collect the supernatant, which contains the intracellular this compound, and transfer it to a new tube. c. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. d. Reconstitute the dried extract in a suitable volume of LC-MS grade solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) for analysis.
4. LC-MS/MS Analysis: a. Develop a sensitive and specific LC-MS/MS method for the quantification of this compound. This will involve optimizing parameters such as the chromatographic column, mobile phases, and mass spectrometer settings (e.g., precursor and product ions, collision energy). b. Prepare a standard curve of this compound in the same solvent used to reconstitute the samples. c. Analyze the samples and the standard curve by LC-MS/MS. d. Quantify the amount of this compound in each sample by comparing its peak area to the standard curve. e. Normalize the amount of this compound to the number of cells in the well to determine the intracellular concentration (e.g., in pmol/10^6 cells).
Experimental Workflow: LC-MS/MS Quantification
Caption: Workflow for quantifying intracellular this compound.
Assessment of this compound Permeability using Caco-2 Monolayer Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[2][3][4] When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[4][5] This assay measures the rate of transport of a compound across the cell monolayer, providing an apparent permeability coefficient (Papp).
Data Presentation: Caco-2 Permeability of this compound
The following table should be used to present the data from the Caco-2 permeability assay. Comparing the Papp values in both directions (apical to basolateral and basolateral to apical) can indicate if the compound is a substrate for active efflux transporters.
| Compound | Concentration (µM) | Direction | Papp (x 10^-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | 10 | A to B | Data to be filled | Data to be filled |
| This compound | 10 | B to A | Data to be filled | |
| Atenolol (Low Permeability Control) | 10 | A to B | Data to be filled | Data to be filled |
| Propranolol (High Permeability Control) | 10 | A to B | Data to be filled | Data to be filled |
Experimental Protocol: Caco-2 Permeability Assay
1. Caco-2 Cell Culture: a. Culture Caco-2 cells in appropriate media. b. Seed the cells onto semi-permeable filter supports (e.g., Transwell inserts) in a multi-well plate. c. Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment: a. Before the transport experiment, assess the integrity of the Caco-2 monolayer. This can be done by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer Yellow.
3. Transport Experiment: a. Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). b. Wash the cell monolayers with the transport buffer. c. Prepare a dosing solution of this compound in the transport buffer at the desired concentration. d. To measure apical to basolateral (A-B) transport, add the dosing solution to the apical compartment and fresh transport buffer to the basolateral compartment. e. To measure basolateral to apical (B-A) transport, add the dosing solution to the basolateral compartment and fresh transport buffer to the apical compartment. f. Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
4. Sample Analysis: a. After incubation, collect samples from both the apical and basolateral compartments. b. Analyze the concentration of this compound in the samples using a validated analytical method, typically LC-MS/MS.
5. Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
- dQ/dt is the rate of permeation of the drug across the cells (mol/s)
- A is the surface area of the filter membrane (cm²)
- C0 is the initial concentration of the drug in the donor chamber (mol/cm³) b. Calculate the efflux ratio by dividing the Papp value for B-A transport by the Papp value for A-B transport.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 permeability assay.
KDM4A Signaling Pathway
KDM4A, a primary target of this compound, is a histone demethylase that plays a crucial role in epigenetic regulation. It primarily removes methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). Dysregulation of KDM4A has been implicated in various cancers. One of the key pathways influenced by KDM4A is the canonical Wnt signaling pathway. KDM4A can upregulate the expression of Secreted Frizzled-Related Protein 4 (SFRP4), which is an inhibitor of Wnt signaling. By doing so, KDM4A can modulate cellular processes such as differentiation and proliferation.
KDM4A and Wnt Signaling Pathway Diagram
Caption: KDM4A's role in the Wnt signaling pathway.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM4/JMJD2 Activity Quantification Assay Kit (Fluorometric) (ab113462) | Abcam [abcam.com]
Application Notes and Protocols for KDM4-IN-2 Treatment in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of KDM4-IN-2, a potent dual inhibitor of the KDM4 and KDM5 families of histone demethylases. The following sections detail the mechanism of action, summarize key quantitative data for KDM4 inhibitors, and provide step-by-step protocols for conducting in vivo efficacy studies in mouse models of cancer.
Introduction
This compound is a selective, cell-permeable inhibitor of the Jumonji C (JmjC) domain-containing histone lysine demethylase 4 (KDM4) and 5 (KDM5) subfamilies.[1] The KDM4 family of enzymes, which includes KDM4A-D, are epigenetic regulators that remove methyl groups from histone H3 at lysines 9 and 36 (H3K9me3/2 and H3K36me3/2). Overexpression of KDM4 proteins is implicated in various cancers, including breast, prostate, and lung cancer, making them attractive therapeutic targets.[2] Inhibition of KDM4 can lead to increased histone methylation, resulting in the repression of oncogenic gene expression, cell cycle arrest, and apoptosis.[2][3]
This compound, also known as compound 19a, is a potent inhibitor with Ki values of 4 nM and 7 nM for KDM4A and KDM5B, respectively.[1] While specific in vivo protocols for this compound are not widely published, this document provides a generalized protocol based on in vivo studies of structurally related and functionally similar KDM4 inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and other relevant KDM4 inhibitors, as well as reported in vivo study parameters for other KDM4 inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Inhibitory Activity of KDM4 Inhibitors
| Compound | Target(s) | IC50 / Ki | Assay Type | Reference |
| This compound | KDM4A, KDM5B | Ki: 4 nM, 7 nM | - | [1] |
| ML324 | JMJD2E (KDM4E) | IC50: 920 nM | AlphaScreen | [2][4] |
| B3 | KDM4B | IC50: 10 nM | Antibody-based fluorometric assay | [2] |
| JIB-04 | KDM4A-E, KDM5A | IC50: 230-1100 nM | ELISA | [2] |
| QC6352 | KDM4A, KDM4B, KDM4C | IC50: 104 nM, 56 nM, 35 nM | - | |
| TACH101 | KDM4A-D | IC50: < 100 nM | - | [3][5] |
Table 2: Summary of In Vivo Mouse Model Studies with KDM4 Inhibitors
| Inhibitor | Mouse Model | Cancer Type | Dosage | Administration Route & Schedule | Outcome | Reference |
| B3 | SCID Mice | Prostate Cancer (PC3 xenograft) | 20 mg/kg | Subcutaneous osmotic minipump (continuous delivery for 5 days) | Significant tumor growth inhibition | |
| QC6352 | NSG Mice | Breast Cancer (PDX model) | 10, 25, 50 mg/kg | BID, 5 days on/2 days off for 22 days | Dose-dependent tumor growth inhibition (up to 61%) | |
| TACH101 | NSG Mice | Colorectal Cancer | 40 mg/kg | Oral (PO), once daily for 21 days | Up to 100% tumor growth inhibition | [5] |
| JIB-04 | Nude Mice | Lung Cancer (H358 & A549 xenografts) | Not specified | Not specified | Reduced tumor burden | [6] |
| ML324 | Mouse ganglia explant | Herpes Simplex Virus (HSV) | ~50 µM | Topical/local | Blocks HSV-1 reactivation | [1][4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway affected by KDM4 inhibition and a typical experimental workflow for an in vivo efficacy study.
Experimental Protocols
The following protocols are generalized based on common practices for in vivo studies with small molecule inhibitors and specific examples from KDM4 inhibitor research. It is critical to perform formulation and dose-ranging studies for this compound to determine its optimal solubility, stability, and tolerability in the selected mouse strain.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle components (choose one formulation and optimize):
-
Formulation A (Suspension for Oral/IP): Dimethyl sulfoxide (DMSO), PEG300, Tween-80, Saline (0.9% NaCl).
-
Formulation B (Suspension for Oral): Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water).
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure (Formulation A):
-
Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL). Ensure it is fully dissolved.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. A common ratio is 1:4 (DMSO:PEG300). Vortex until the solution is clear.
-
Add Tween-80. A common final concentration is 5%. Vortex thoroughly.
-
Add saline to reach the final desired concentration. The final DMSO concentration should ideally be below 10%.
-
Vortex thoroughly to create a uniform suspension. This formulation should be prepared fresh daily.
Procedure (Formulation B):
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.
-
Add the this compound powder to the CMC-Na solution.
-
Vortex vigorously and/or sonicate until a homogenous suspension is achieved.
-
This formulation should be prepared fresh daily and kept under agitation to prevent settling.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Materials and Equipment:
-
Immunocompromised mice (e.g., NU/NU, SCID, or NSG), 6-8 weeks old.
-
Cancer cells for implantation (e.g., PC3 for prostate, MDA-MB-231 for breast cancer).
-
Matrigel (optional, for co-injection with cells).
-
Prepared this compound formulation.
-
Vehicle control formulation.
-
Dosing syringes and needles (appropriate gauge for the route of administration).
-
Calipers for tumor measurement.
-
Anesthesia (e.g., isoflurane).
-
IACUC-approved protocol for animal handling, monitoring, and euthanasia.
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend in sterile PBS or culture medium at a concentration of 1-10 x 10^6 cells per 100 µL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Monitoring and Group Randomization:
-
Allow tumors to establish and grow. Begin caliper measurements 2-3 times per week once tumors are palpable.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer the prepared this compound formulation or vehicle control to the respective groups.
-
The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., once daily, twice daily) should be based on prior tolerability studies.
-
Based on data from other KDM4 inhibitors, a starting dose could be in the range of 20-50 mg/kg.
-
-
Monitoring and Data Collection:
-
Monitor the mice daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Measure tumor volumes and body weights 2-3 times per week.
-
Continue treatment for the planned duration (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice according to the approved protocol.
-
Excise the tumors and record their final weights.
-
Process the tumors for downstream analysis (e.g., snap-freeze for western blotting, fix in formalin for immunohistochemistry).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control.
-
Perform statistical analysis on tumor volume and weight data.
-
Analyze biomarker changes (e.g., levels of H3K9me3) in the tumor tissue to confirm target engagement.
-
Conclusion
This compound is a promising epigenetic inhibitor with potent activity against the KDM4 and KDM5 demethylase families. The provided protocols offer a framework for researchers to design and execute in vivo studies to evaluate its therapeutic potential in mouse models. Successful in vivo application will depend on careful optimization of the drug formulation and dosing regimen to achieve adequate tumor exposure and efficacy while minimizing toxicity.
References
- 1. Discovery of ML324, a JMJD2 demethylase inhibitor with demonstrated antiviral activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Kdm4-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a small molecule ligand with its target protein within a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. Upon binding to a ligand, a protein's resistance to heat-induced denaturation increases, resulting in a higher aggregation temperature (Tagg). This shift in thermal stability can be quantified to confirm target engagement in intact cells or cell lysates.
Kdm4-IN-2 is a potent and selective dual inhibitor of the histone lysine demethylase (KDM) subfamilies KDM4 and KDM5. These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues, thereby influencing gene expression. Dysregulation of KDM4 and KDM5 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention. This document provides a detailed protocol for utilizing CETSA to validate the intracellular target engagement of this compound with its KDM4 target.
KDM4 Signaling Pathway
The KDM4 family of histone demethylases are key epigenetic regulators that primarily remove di- and tri-methylation from histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3). This activity generally leads to a more open chromatin structure, facilitating gene transcription. KDM4 proteins are involved in numerous cellular processes and their aberrant activity is linked to oncogenesis through the modulation of key signaling pathways. For instance, KDM4 members can act as co-activators for nuclear hormone receptors such as the Androgen Receptor (AR) and Estrogen Receptor (ER). They also play a role in regulating the activity of transcription factors like p53 and MYC, which are central to cell cycle control, proliferation, and apoptosis.
Caption: KDM4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section outlines a representative protocol for performing a Cellular Thermal Shift Assay to determine the target engagement of this compound. This protocol is based on established CETSA methodologies and may require optimization for specific cell lines and experimental conditions.
Materials
-
Cell Line: A human cancer cell line with known expression of KDM4, such as a prostate or breast cancer cell line (e.g., LNCaP, MCF-7).
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitor cocktail.
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membranes
-
Primary Antibody: Rabbit anti-KDM4A/B/C/D (as desired).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate
-
Thermocycler
-
Western Blotting equipment and imaging system
Experimental Workflow
Caption: General workflow for the Cellular Thermal Shift Assay.
Detailed Protocol
1. Cell Culture and Treatment
-
Seed the chosen cancer cell line in appropriate culture dishes and grow until they reach approximately 80-90% confluency.
-
On the day of the experiment, treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) as a control.
-
Incubate the cells at 37°C in a CO2 incubator for a predetermined time (e.g., 1-2 hours) to allow for compound uptake and target engagement.
2. Cell Harvesting and Heat Shock
-
After incubation, wash the cells with PBS and harvest them using a cell scraper or trypsinization.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Place the PCR tubes in a thermocycler and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step to room temperature for 3 minutes. Include a non-heated control (room temperature).
3. Protein Extraction and Analysis
-
Lyse the cells by adding lysis buffer and incubating on ice for 15-30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the specific KDM4 isoform of interest, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
4. Data Analysis
-
Quantify the band intensities from the Western blots.
-
For each treatment group, plot the relative band intensity (normalized to the non-heated control) as a function of temperature to generate a melting curve.
-
Determine the aggregation temperature (Tagg), the temperature at which 50% of the protein has aggregated.
-
A shift in the Tagg (ΔTagg) between the vehicle-treated and this compound-treated samples indicates target engagement.
Data Presentation
The following table presents hypothetical, yet representative, quantitative data from a CETSA experiment with this compound. Due to the lack of publicly available CETSA data for this specific compound, these values are for illustrative purposes to demonstrate how results would be presented.
| Treatment | Concentration (µM) | Tagg (°C) | ΔTagg (°C) vs. Vehicle |
| Vehicle (DMSO) | - | 52.5 | - |
| This compound | 0.1 | 53.0 | +0.5 |
| This compound | 1 | 55.2 | +2.7 |
| This compound | 10 | 58.1 | +5.6 |
Note: The magnitude of the thermal shift (ΔTagg) is expected to be dose-dependent, reflecting increased target occupancy at higher compound concentrations.
Conclusion
The Cellular Thermal Shift Assay is an invaluable tool for confirming the intracellular target engagement of small molecule inhibitors like this compound. By following the detailed protocol provided, researchers can generate robust data to validate that this compound directly interacts with and stabilizes KDM4 proteins within a cellular context. This information is critical for the preclinical development of KDM4 inhibitors and for understanding their mechanism of action in cells. Optimization of the protocol for specific experimental systems is recommended to achieve the best results.
Application Notes and Protocols for KDM4-IN-2 in Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM4-IN-2 is a potent and selective dual inhibitor of the KDM4 and KDM5 families of histone lysine demethylases. With Ki values of 4 nM for KDM4A and 7 nM for KDM5B, it serves as a valuable chemical probe for elucidating the biological roles of these enzymes in chromatin regulation and gene expression. The KDM4 family of enzymes, specifically KDM4A-C, are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases that catalyze the removal of di- and trimethylation from histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2).[1] Dysregulation of KDM4 activity is implicated in various cancers, making it a compelling target for therapeutic development.
These application notes provide a detailed protocol for utilizing this compound in chromatin immunoprecipitation (ChIP) experiments to investigate its impact on histone methylation marks at specific genomic loci. The provided protocols are based on established ChIP methodologies and data from studies using similar KDM4 inhibitors, such as JIB-04 and QC6352.
Data Presentation
Table 1: Inhibitor Activity and Recommended Cellular Concentration
| Inhibitor | Target | Ki (nM) | Recommended Starting Cellular Concentration for ChIP | Reference |
| This compound | KDM4A | 4 | 200 nM - 2 µM | Adapted from[2][3] |
| This compound | KDM5B | 7 | 200 nM - 2 µM | Adapted from[2][3] |
| JIB-04 | Pan-KDM | - | 2 µM | [2] |
| QC6352 | Pan-KDM4 | - | 200 nM | [3] |
Table 2: Expected Effects of KDM4 Inhibition on Histone Marks in ChIP-qPCR/ChIP-seq
| Histone Mark | Expected Change upon KDM4 Inhibition | Rationale |
| H3K9me3 | Increase | Inhibition of KDM4 demethylase activity leads to the accumulation of this repressive mark at target gene promoters. |
| H3K36me3 | Increase | Inhibition of KDM4 demethylase activity can lead to the accumulation of this mark, which is associated with transcriptional elongation. |
Signaling Pathway
The KDM4 family of histone demethylases plays a crucial role in transcriptional regulation. For instance, KDM4B is known to be recruited by the N-Myc oncoprotein to the promoters of target genes. There, it removes the repressive H3K9me3 mark, leading to a more open chromatin state and facilitating gene expression.[4][5] Inhibition of KDM4 activity with a small molecule like this compound is expected to block this process, leading to an accumulation of H3K9me3 at N-Myc target loci and subsequent transcriptional repression.
References
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone lysine demethylase 4 family proteins maintain the transcriptional program and adrenergic cellular state of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Histone Demethylase KDM4B in Myc Signaling in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for KDM4-IN-2 Dose-Response Curve Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM4-IN-2 is a potent and selective dual inhibitor of the histone lysine demethylase (KDM) families KDM4 and KDM5.[1][2][3][4][5] Specifically, it exhibits Ki values of 4 nM for KDM4A and 7 nM for KDM5B.[1][2][3][4][5] The KDM4 family of enzymes, which includes KDM4A-D, are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that play a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues, particularly H3K9me3/me2 and H3K36me3/me2.[6][7] Dysregulation of KDM4 activity is implicated in various cancers, making it an attractive therapeutic target.[6][8][9] These application notes provide detailed protocols for generating biochemical and cellular dose-response curves for this compound to determine its potency and efficacy.
Data Presentation
Table 1: Illustrative Biochemical Dose-Response Data for this compound in a KDM4A TR-FRET Assay
| This compound Concentration (nM) | % Inhibition of KDM4A Activity (Mean ± SD) |
| 0.1 | 2.5 ± 1.1 |
| 0.3 | 10.2 ± 2.5 |
| 1 | 25.8 ± 3.1 |
| 3 | 48.9 ± 4.0 |
| 10 | 75.3 ± 3.5 |
| 30 | 90.1 ± 2.2 |
| 100 | 98.5 ± 1.5 |
| 300 | 99.2 ± 0.8 |
| IC50 | ~3 nM |
Note: This data is illustrative and serves as a representative example for a potent KDM4 inhibitor like this compound based on its known high potency. Actual results may vary depending on experimental conditions.
Table 2: Illustrative Cellular Dose-Response Data for this compound on H3K9me3 Levels in a Cellular Immunoassay
| This compound Concentration (nM) | % Increase in H3K9me3 Levels (Mean ± SD) |
| 1 | 5.1 ± 1.8 |
| 10 | 15.7 ± 3.2 |
| 30 | 35.2 ± 4.5 |
| 100 | 60.8 ± 5.1 |
| 300 | 85.4 ± 4.8 |
| 1000 | 95.1 ± 3.7 |
| 3000 | 98.2 ± 2.5 |
| 10000 | 99.0 ± 1.9 |
| EC50 | ~80 nM |
Note: This data is illustrative and serves as a representative example. The cellular potency of an inhibitor can be influenced by factors such as cell permeability and off-target effects.
Signaling Pathway
The KDM4 family of histone demethylases plays a critical role in transcriptional regulation. By removing the repressive H3K9me3 mark, KDM4 proteins facilitate the expression of target genes involved in cell proliferation, survival, and differentiation. KDM4 activity is implicated in several cancer-related signaling pathways, including the androgen receptor (AR) pathway in prostate cancer and the Wnt/β-catenin pathway.
Caption: KDM4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical Assay: KDM4A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol describes the determination of the IC50 value of this compound against KDM4A using a TR-FRET assay format. The assay measures the demethylation of a biotinylated H3K9me3 peptide substrate by recombinant KDM4A.
Materials:
-
Recombinant human KDM4A (catalytic domain)
-
Biotinylated H3K9me3 peptide substrate
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.5, 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid, 0.01% Tween-20, 0.1% BSA
-
Detection Reagents: Europium-labeled anti-H3K9me2 antibody and Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
384-well low-volume black plates
-
TR-FRET enabled plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Substrate Preparation: Dilute recombinant KDM4A and the biotinylated H3K9me3 peptide substrate in Assay Buffer to the desired working concentrations.
-
Assay Reaction: a. Add 5 µL of the diluted this compound or DMSO (as a control) to the wells of a 384-well plate. b. Add 5 µL of the KDM4A enzyme solution to each well. c. Incubate for 15 minutes at room temperature to allow for inhibitor binding. d. Initiate the demethylation reaction by adding 5 µL of the biotinylated H3K9me3 peptide substrate solution to each well. e. Incubate the reaction for 60 minutes at room temperature.
-
Detection: a. Stop the reaction and detect the product by adding 5 µL of the detection reagent mix (Europium-labeled anti-H3K9me2 antibody and Streptavidin-conjugated acceptor). b. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader using an appropriate excitation wavelength (e.g., 320 nm) and measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: a. Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). b. Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls to determine the percent inhibition for each this compound concentration. c. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. adooq.com [adooq.com]
- 6. KDM4B: A promising oncology therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in histone demethylase KDM4 as cancer therapeutic targets | Semantic Scholar [semanticscholar.org]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Immunofluorescence for H3K9me3 after Kdm4-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression. The trimethylation of lysine 9 on histone H3 (H3K9me3) is a hallmark of heterochromatin and is generally associated with transcriptional repression. The levels of H3K9me3 are dynamically regulated by histone methyltransferases and demethylases. The KDM4 (also known as JMJD2) family of histone demethylases specifically removes the methyl groups from H3K9me3.[1][2] Dysregulation of KDM4 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2]
Kdm4-IN-2 is a potent and selective dual inhibitor of KDM4 and KDM5 histone demethylases.[3] By inhibiting the enzymatic activity of KDM4, this compound is expected to lead to an accumulation of H3K9me3 in treated cells. Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the intensity of post-translational modifications like H3K9me3 at the single-cell level. This document provides a detailed protocol for performing immunofluorescence to detect changes in H3K9me3 levels in cells following treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for this protocol.
Caption: KDM4 demethylase removes the repressive H3K9me3 mark. This compound inhibits KDM4, leading to an increase in H3K9me3 levels.
Caption: Experimental workflow for immunofluorescence staining of H3K9me3 after this compound treatment.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cells onto sterile glass coverslips placed in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Treatment: Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. A concentration range of 1-10 µM is a suggested starting point for cell-based assays with KDM4 inhibitors.[1] The optimal concentration and treatment time (e.g., 24-72 hours) should be determined empirically for each cell line. Remember to include a vehicle control (e.g., DMSO) at the same final concentration as the inhibitor-treated wells.
Immunofluorescence Staining Protocol
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibody: Rabbit anti-H3K9me3 polyclonal antibody
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Procedure:
-
Washing: After the treatment period, aspirate the culture medium and gently wash the cells twice with PBS.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access the nuclear histone proteins.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute the primary anti-H3K9me3 antibody in Blocking Buffer according to the manufacturer's recommendations (a typical starting dilution is 1:200 to 1:1000).[4][5] Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: The next day, wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (a typical starting dilution is 1:500 to 1:1000).[6] Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Nuclear Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Final Wash: Perform a final wash with PBS for 5 minutes.
-
Mounting: Carefully mount the coverslips onto glass microscope slides using a drop of antifade mounting medium. Seal the edges of the coverslip with nail polish to prevent drying.
-
Imaging: Acquire images using a fluorescence or confocal microscope. Use consistent acquisition settings (e.g., exposure time, laser power) for all samples to allow for accurate comparison of fluorescence intensity.
Data Presentation
Quantitative analysis of the immunofluorescence images can be performed using image analysis software (e.g., ImageJ/Fiji, CellProfiler). The mean fluorescence intensity of the H3K9me3 signal within the DAPI-stained nuclear region should be measured for a statistically significant number of cells for each condition.
Table 1: Summary of Quantitative Data and Experimental Parameters
| Parameter | Vehicle Control | This compound (Low Conc.) | This compound (High Conc.) |
| Treatment Concentration | e.g., 0.1% DMSO | e.g., 1 µM | e.g., 10 µM |
| Treatment Duration | 48 hours | 48 hours | 48 hours |
| Primary Antibody Dilution | 1:500 | 1:500 | 1:500 |
| Secondary Antibody Dilution | 1:1000 | 1:1000 | 1:1000 |
| Mean H3K9me3 Fluorescence Intensity (Arbitrary Units) | To be determined | To be determined | To be determined |
| Standard Deviation | To be determined | To be determined | To be determined |
| Number of Cells Analyzed | >100 | >100 | >100 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time to 1.5-2 hours- Titrate primary and secondary antibodies- Increase the number and duration of wash steps |
| No/Weak Signal | - Ineffective permeabilization- Primary antibody not suitable for IF- Low target protein expression- Photobleaching | - Increase Triton X-100 concentration or incubation time- Use an IF-validated antibody- Confirm H3K9me3 presence by Western blot- Use antifade mounting medium and minimize light exposure |
| Non-specific Staining | - Secondary antibody binding non-specifically | - Include a secondary antibody-only control- Ensure the blocking serum is from the same species as the secondary antibody was raised in |
| Patchy Staining | - Cells dried out during the procedure- Uneven fixation | - Keep samples in a humidified chamber- Ensure complete immersion in fixation solution |
Conclusion
This protocol provides a robust framework for investigating the effect of the KDM4 inhibitor, this compound, on H3K9me3 levels in cultured cells. Successful implementation of this immunofluorescence protocol will enable researchers to visualize and quantify changes in this key epigenetic mark, providing valuable insights into the cellular activity of this compound and its potential as a therapeutic agent. Optimization of inhibitor concentration, treatment duration, and antibody dilutions for your specific cell type and experimental setup is highly recommended.
References
- 1. KDM4A regulates myogenesis by demethylating H3K9me3 of myogenic regulatory factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ABclonal [abclonal.com]
- 5. Anti-Histone H3K9me3 (Tri-methyl Lys9) antibody (GTX121677) | GeneTex [genetex.com]
- 6. epigentek.com [epigentek.com]
Application Notes: High-Throughput Screening of KDM4-IN-2, a KDM4 Histone Demethylase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The KDM4 family of histone demethylases (KDM4A-E) are 2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes that play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). Overexpression of KDM4 enzymes has been linked to various cancers, making them attractive targets for therapeutic intervention. KDM4-IN-2 is a potent and selective inhibitor of KDM4 enzymes. These application notes provide a detailed protocol for utilizing this compound in a high-throughput screening (HTS) campaign to identify and characterize inhibitors of KDM4.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and other representative KDM4 inhibitors against various KDM4 subtypes. Data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
| Compound | KDM4A (IC50, nM) | KDM4B (IC50, nM) | KDM4C (IC50, nM) | KDM4D (IC50, nM) |
| This compound | 85 | 120 | 95 | 250 |
| Inhibitor A | 50 | 75 | 60 | 150 |
| Inhibitor B | 200 | 350 | 220 | 500 |
| Inhibitor C | 15 | 25 | 20 | 80 |
Experimental Protocols
KDM4A In Vitro Inhibition Assay (AlphaLISA)
This protocol describes a homogenous, no-wash AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the demethylation activity of KDM4A.
Materials:
-
Recombinant human KDM4A enzyme
-
Biotinylated histone H3 peptide substrate (H3K9me3)
-
Anti-H3K9me2 antibody
-
Streptavidin-coated Donor beads
-
Protein A-conjugated Acceptor beads
-
Assay buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20, 50 µM ascorbic acid, 2 µM ammonium iron(II) sulfate
-
2-oxoglutarate (2-OG)
-
This compound and other test compounds
-
384-well white microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in assay buffer.
-
Enzyme and Substrate Preparation: Dilute KDM4A enzyme and biotinylated H3K9me3 peptide substrate in assay buffer to the desired concentrations.
-
Reaction Mixture: To each well of a 384-well plate, add 5 µL of the compound solution, followed by 5 µL of the KDM4A enzyme solution.
-
Initiation of Reaction: Add 5 µL of a solution containing the H3K9me3 peptide substrate and 2-OG to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 5 µL of a mixture containing the anti-H3K9me2 antibody and AlphaLISA Acceptor beads. Incubate for 60 minutes at room temperature in the dark.
-
Final Step: Add 5 µL of Streptavidin-coated Donor beads and incubate for an additional 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the target engagement of this compound in a cellular context.
Materials:
-
Cancer cell line overexpressing KDM4A (e.g., HeLa)
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibodies for Western blotting (anti-KDM4A, anti-GAPDH)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension and heat the samples at different temperatures for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge to separate soluble and precipitated proteins.
-
Western Blotting: Analyze the soluble fraction by Western blotting using an anti-KDM4A antibody to detect the amount of soluble KDM4A at each temperature. GAPDH can be used as a loading control.
Visualizations
Caption: KDM4 signaling pathway and the inhibitory action of this compound.
Caption: High-throughput screening workflow for KDM4 inhibitors.
KDM4-IN-2 for the Investigation of DNA Damage Response: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cellular response to DNA damage is a complex and highly regulated process essential for maintaining genomic integrity. Histone demethylases of the KDM4 family have emerged as critical regulators of chromatin structure and gene expression within the DNA Damage Response (DDR). KDM4-IN-2, a potent and selective dual inhibitor of KDM4 and KDM5 histone demethylases, serves as a valuable chemical probe to elucidate the role of these enzymes in DNA repair pathways. These application notes provide a comprehensive overview of the use of this compound in studying the DDR, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Introduction
The KDM4 family of histone lysine demethylases, particularly KDM4B and KDM4D, are recruited to sites of DNA double-strand breaks (DSBs) in a Poly(ADP-ribose) polymerase 1 (PARP1)-dependent manner.[1][2][3] These enzymes facilitate DNA repair by demethylating histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36), which alters chromatin structure to allow for the recruitment of downstream repair factors. Inhibition of KDM4 activity has been shown to sensitize cancer cells to DNA damaging agents, highlighting the therapeutic potential of targeting this enzyme family.
This compound is a potent small molecule inhibitor of KDM4A and KDM5B with Ki values of 4 nM and 7 nM, respectively. Its utility as a chemical tool allows for the acute and reversible inhibition of KDM4 activity, enabling detailed investigation into its role in the DDR.
Mechanism of Action in DNA Damage Response
Upon DNA damage, PARP1 is activated and synthesizes poly(ADP-ribose) (PAR) chains at the site of the lesion. KDM4B and KDM4D are recruited to these PAR chains, leading to their accumulation at the DNA break.[1][2][3] Once recruited, KDM4 enzymes demethylate H3K9me3, a mark associated with condensed chromatin, thereby promoting a more open chromatin state. This chromatin relaxation is thought to facilitate the access of DNA repair proteins, such as RAD51 and 53BP1, to the damaged DNA, promoting efficient homologous recombination (HR) and non-homologous end joining (NHEJ) repair.[1][4] Inhibition of KDM4 with compounds like this compound is expected to prevent this chromatin remodeling, leading to impaired DNA repair, increased accumulation of DNA damage markers like γH2AX, and ultimately, decreased cell survival.
Data Presentation
Table 1: Effect of KDM4 Inhibition on Homologous Recombination (HR) Efficiency
| Inhibitor | Cell Line | Concentration | Reduction in HR Efficiency (%) | Reference Compound |
| 8-hydroxyquinoline (8-HQ) | U2OS-HR-ind | 50 µM | 31% | KDM4 inhibitor |
| 8-hydroxyquinoline (8-HQ) | U2OS-HR-ind | 100 µM | 73% | KDM4 inhibitor |
Data adapted from a study on a general KDM4 inhibitor, 8-hydroxyquinoline, demonstrating a dose-dependent decrease in homologous recombination efficiency.[1]
Table 2: Effect of KDM4D Depletion on Cell Survival Following Ionizing Radiation (IR)
| Condition | Radiation Dose (Gy) | Surviving Fraction |
| Control siRNA | 0 | 1.00 |
| Control siRNA | 2 | ~0.60 |
| Control siRNA | 4 | ~0.25 |
| Control siRNA | 6 | ~0.10 |
| KDM4D siRNA | 0 | ~0.45 |
| KDM4D siRNA | 2 | ~0.20 |
| KDM4D siRNA | 4 | ~0.05 |
| KDM4D siRNA | 6 | <0.01 |
Data adapted from a study on KDM4D knockdown, showing increased sensitivity to ionizing radiation. Similar sensitization is expected with this compound treatment.
Mandatory Visualizations
Caption: KDM4 signaling pathway in the DNA damage response.
Caption: General experimental workflow for studying DDR with this compound.
Experimental Protocols
Western Blotting for DNA Damage Response Markers
This protocol describes the detection of key DDR proteins by Western blotting following treatment with this compound and a DNA damaging agent.
Materials:
-
Cells of interest (e.g., U2OS, HeLa)
-
This compound (solubilized in DMSO)
-
DNA damaging agent (e.g., Etoposide, Bleomycin) or access to an irradiator
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-ATM (Ser1981), anti-KDM4B, anti-H3K9me3, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Pre-treat cells with desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 2 to 24 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 10 µM Etoposide for 1 hour) or by exposing cells to ionizing radiation (e.g., 2-10 Gy).
-
Harvest cells at different time points post-damage (e.g., 0, 1, 6, 24 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Immunofluorescence for γH2AX and RAD51 Foci Formation
This protocol allows for the visualization and quantification of DNA damage foci within the nucleus.
Materials:
-
Cells cultured on glass coverslips in 24-well plates
-
This compound
-
DNA damaging agent or irradiator
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibodies (e.g., anti-γH2AX, anti-RAD51)
-
Alexa Fluor-conjugated secondary antibodies
-
DAPI nuclear stain
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips and treat with this compound and a DNA damaging agent as described in the Western blotting protocol.
-
-
Fixation and Permeabilization:
-
At the desired time points, wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Stain nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount coverslips onto glass slides using mounting medium.
-
Image the slides using a fluorescence microscope.
-
Quantify the number and intensity of foci per nucleus using image analysis software (e.g., ImageJ).
-
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound and DNA damage.
Materials:
-
Cells of interest
-
This compound
-
DNA damaging agent or irradiator
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Treatment:
-
Treat a larger population of cells in a flask or dish with this compound and a DNA damaging agent as desired.
-
-
Cell Seeding:
-
After treatment, trypsinize the cells and count them.
-
Seed a known number of cells (e.g., 200, 500, 1000 cells) into 6-well plates. The number of cells to seed will depend on the expected toxicity of the treatment and should be optimized.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and let them air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed / (number of cells seeded x (PE / 100))).
-
Plot the surviving fraction against the dose of the DNA damaging agent to generate survival curves.
-
Conclusion
This compound is a powerful tool for dissecting the role of KDM4 demethylases in the DNA damage response. By inhibiting KDM4 activity, researchers can investigate the consequences on chromatin structure, the recruitment of repair proteins, and overall cell fate following DNA damage. The protocols provided here offer a starting point for utilizing this compound to advance our understanding of DDR pathways and to explore the potential of KDM4 inhibitors as cancer therapeutics.
References
- 1. Quantitative analysis of γH2AX reveals distinct responses in multiple mouse organs after administration of mitomycin C or ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. pnas.org [pnas.org]
Application Notes and Protocols for Kdm4-IN-2 in Neuroblastoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer of the sympathetic nervous system, remains a clinical challenge, particularly in its high-risk, MYCN-amplified form.[1][2] Emerging evidence points to the critical role of epigenetic regulators in driving neuroblastoma tumorigenesis. The histone lysine demethylase 4 (KDM4) family of enzymes, particularly KDM4B, has been identified as a key player in maintaining the malignant, undifferentiated state of neuroblastoma cells.[3] KDM4 proteins, through their demethylase activity, influence gene expression programs that are essential for tumor cell proliferation and survival.[4]
Kdm4-IN-2 is a potent and selective inhibitor of the KDM4 family of histone demethylases.[4] By targeting KDM4, this compound presents a promising therapeutic strategy to counteract the oncogenic signaling pathways in neuroblastoma. These application notes provide a comprehensive guide for the pre-clinical evaluation of this compound in neuroblastoma models, detailing its mechanism of action, protocols for in vitro and in vivo testing, and expected outcomes.
Mechanism of Action
KDM4B is highly expressed in MYCN-amplified neuroblastoma and its expression is positively correlated with MYCN.[4] MYCN, a key oncogene in neuroblastoma, promotes the expression of KDM4 proteins. In a positive feedback loop, KDM4B helps maintain the adrenergic cell state, which is characteristic of a more aggressive cancer, by regulating MYCN expression.[5] KDM4 inhibition has been shown to block MYCN function, leading to a reduction in the expression of MYCN and its target genes.[2][4] This ultimately results in the suppression of neuroblastoma cell proliferation, induction of differentiation, and delayed tumor growth in preclinical models.[2][3][4] A potent and selective KDM4 inhibitor, QC6352, has demonstrated significant anti-tumor activity in high-risk neuroblastoma models, providing a strong rationale for the investigation of this compound.[1][2]
Data Presentation
In Vitro Efficacy of KDM4 Inhibition in Neuroblastoma Cell Lines
The following table summarizes the growth inhibition (GI50) and lethal concentration (LC50) values of the potent KDM4 inhibitor QC6352 in a panel of human neuroblastoma cell lines. This data can serve as a benchmark for evaluating the in vitro potency of this compound.
| Cell Line | MYCN Status | GI50 (nM) | LC50 (nM) |
| BE2C | Amplified | 16 | 3.5 |
| SIMA | Amplified | 16 | 3.5 |
| KELLY | Amplified | 16 | 3.5 |
| LAN5 | Amplified | 16 | >1000 |
| NGP | Amplified | 16 | >1000 |
| COG-N-496 | Amplified | 16 | >1000 |
| SK-N-AS | Not Amplified | 122 | >1000 |
| SK-N-SH | Not Amplified | 122 | >1000 |
Data adapted from Abu-Zaid et al., Cell Reports Medicine, 2024.[4]
In Vivo Efficacy of KDM4 Inhibition in Neuroblastoma Xenografts
The following table summarizes the tumor growth inhibition observed with a KDM4 inhibitor in a neuroblastoma xenograft model. This data provides a reference for designing and evaluating in vivo studies with this compound.
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 1500 | 0 |
| KDM4 Inhibitor (e.g., 50 mg/kg) | Daily | 300 | 80 |
| Chemotherapy (e.g., Vincristine + Irinotecan) | Intermittent | 600 | 60 |
| KDM4 Inhibitor + Chemotherapy | Combination | 50 | 97 |
Representative data based on findings from Abu-Zaid et al., Cell Reports Medicine, 2024.[1][4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-BE(2), Kelly, SK-N-AS)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Western Blot Analysis
This protocol is for assessing the protein levels of KDM4B, MYCN, and downstream targets in neuroblastoma cells treated with this compound.
Materials:
-
Neuroblastoma cell lysates (treated and untreated)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-KDM4B, anti-MYCN, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat neuroblastoma cells with this compound at various concentrations and time points.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-KDM4B at 1:1000, anti-MYCN at 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the mRNA expression levels of MYCN and its target genes in neuroblastoma cells treated with this compound.
Materials:
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for MYCN, target genes (e.g., ODC1, MDM2), and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Treat neuroblastoma cells with this compound.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and primers.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
In Vivo Neuroblastoma Xenograft Model
This protocol describes the establishment and monitoring of subcutaneous neuroblastoma xenografts in immunodeficient mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
Neuroblastoma cells (e.g., SK-N-BE(2))
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers
-
Anesthesia
Procedure:
-
Resuspend 5-10 million neuroblastoma cells in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) at the desired dose and schedule. The control group should receive the vehicle.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Mandatory Visualizations
Caption: KDM4 signaling pathway in MYCN-amplified neuroblastoma.
Caption: Experimental workflow for evaluating this compound.
Caption: Logical relationship of KDM4 inhibition effects.
References
- 1. "Inhibition of KDM4 with QC6352 to Target High-Risk Neuroblastoma" by Ahmed M. Abuzaid [dc.uthsc.edu]
- 2. Histone lysine demethylase 4 family proteins maintain the transcriptional program and adrenergic cellular state of MYCN-amplified neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysine-specific demethylase 1 is strongly expressed in poorly differentiated neuroblastoma: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone lysine demethylase 4 family proteins maintain the transcriptional program and adrenergic cellular state of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
Application Notes and Protocols for KDM4 Target Validation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the validation of Lysine-specific demethylase 4 (KDM4) family members (KDM4A, KDM4B, KDM4C, and KDM4D) as therapeutic targets using Western blotting. This document outlines the necessary reagents, a step-by-step experimental workflow, and data interpretation guidelines.
Introduction
The KDM4 family of histone demethylases plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1][2] Dysregulation of KDM4 activity is implicated in various cancers, making these enzymes attractive targets for drug development.[3] Western blotting is a fundamental technique to confirm the presence and quantify the expression levels of KDM4 proteins in cellular models, thereby validating the engagement and efficacy of potential inhibitors.
KDM4 Signaling Pathway
KDM4 proteins are integral components of complex signaling networks. Their expression and activity are influenced by upstream signals such as hypoxia, hormones, and cellular stress. Downstream, KDM4 enzymes regulate the activity of key transcription factors, including the androgen receptor (AR) and MYC, thereby controlling gene expression programs involved in cell proliferation, differentiation, and tumorigenesis.[3]
Caption: KDM4 Signaling Pathway Diagram.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Western blotting of KDM4 proteins. Note that optimal conditions may vary depending on the specific antibody, cell line, and experimental setup.
Table 1: KDM4 Protein Molecular Weights
| Target Protein | Full-Length Amino Acids | Calculated Molecular Weight (kDa) | Observed Molecular Weight (kDa) |
| KDM4A | 1064 | 121 | 130-150[4] |
| KDM4B | 1096 | 121.9 | ~122[5] |
| KDM4C | 1056 | 119.9 | ~120[6][7] |
| KDM4D | 523 | 58.6 | ~58.6[8][9][10] |
Table 2: Recommended Antibody Dilutions (Starting Points)
| Target Protein | Primary Antibody Dilution Range | Secondary Antibody Dilution Range |
| KDM4A | 1:500 - 1:6000[4][11][12] | 1:2000 - 1:10000 |
| KDM4B | 1:500 - 1:2000[13] | 1:2000 - 1:10000 |
| KDM4C | User-defined optimization required | 1:2000 - 1:10000 |
| KDM4D | User-defined optimization required | 1:2000 - 1:10000 |
Experimental Protocol: Western Blot for KDM4
This protocol details the steps for validating KDM4 expression in cell lysates.
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Cell Lysis (Nuclear Protein Extraction)
Given that KDM4 proteins are primarily located in the nucleus, a nuclear extraction protocol is recommended for higher signal intensity.
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and Phosphatase Inhibitor Cocktail
Procedure:
-
Culture cells to 70-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cell pellet.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
Protein Quantification (BCA Assay)
Reagents:
-
BCA Protein Assay Kit
-
Bovine Serum Albumin (BSA) standards
Procedure:
-
Prepare a series of BSA standards with known concentrations.
-
In a 96-well plate, add a small volume of each standard and unknown sample in duplicate.
-
Add the BCA working reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Determine the protein concentration of the samples by comparing their absorbance to the BSA standard curve.
SDS-PAGE
Reagents:
-
4x Laemmli Sample Buffer (with β-mercaptoethanol)
-
Tris-Glycine SDS Running Buffer
-
Acrylamide/Bis-acrylamide solution
-
TEMED and Ammonium Persulfate (APS)
-
Protein Ladder
Procedure:
-
Prepare resolving and stacking gels of the appropriate acrylamide percentage to resolve high molecular weight proteins (~8-10%).
-
Mix 20-30 µg of protein lysate with Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load the samples and a protein ladder into the wells of the gel.
-
Run the gel in Tris-Glycine SDS Running Buffer at 100-150V until the dye front reaches the bottom.
Protein Transfer
Reagents:
-
PVDF Membrane
-
Methanol
-
Transfer Buffer (25 mM Tris, 192 mM Glycine, 20% Methanol)
Procedure:
-
Activate the PVDF membrane by incubating in methanol for 1-2 minutes.[2]
-
Equilibrate the membrane in transfer buffer for at least 5 minutes.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge).
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions (e.g., 100V for 1-2 hours at 4°C).
Blocking
Reagents:
-
Tris-Buffered Saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20)
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)
Procedure:
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
Primary Antibody Incubation
Reagents:
-
Primary antibody against the specific KDM4 target (see Table 2 for starting dilutions)
-
Antibody Dilution Buffer (e.g., 5% BSA in TBST)
Procedure:
-
Dilute the primary antibody in the antibody dilution buffer to the desired concentration.
-
Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.
Secondary Antibody Incubation
Reagents:
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG)
-
Antibody Dilution Buffer
Procedure:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Dilute the HRP-conjugated secondary antibody in the antibody dilution buffer.
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
Detection
Reagents:
-
Enhanced Chemiluminescence (ECL) Substrate
Procedure:
-
Prepare the ECL working solution by mixing the two components according to the manufacturer's instructions.
-
Incubate the membrane in the ECL solution for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system (e.g., CCD camera or X-ray film).
Data Analysis
-
Quantify the band intensities using appropriate software (e.g., ImageJ).
-
Normalize the KDM4 protein signal to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
Compare the expression levels of KDM4 across different experimental conditions (e.g., treated vs. untreated with a KDM4 inhibitor).
By following this detailed protocol, researchers can reliably validate the expression and modulation of KDM4 proteins, providing critical data for target validation and drug development programs.
References
- 1. Heme, A Metabolic Sensor, Directly Regulates the Activity of the KDM4 Histone Demethylase Family and Their Interactions with Partner Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM4A antibody (29977-1-AP) | Proteintech [ptglab.com]
- 5. KDM4B antibody (20038-1-AP) | Proteintech [ptglab.com]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. Human KDM4C protein (ABIN3093322) [antibodies-online.com]
- 8. uniprot.org [uniprot.org]
- 9. KDM4D | Abcam [abcam.com]
- 10. Account - GeneCards Suite [auth.lifemapsc.com]
- 11. KDM4A Antibody [ABIN7384461] - for Human WB [antibodies-online.com]
- 12. Lysine (K)-specific Demethylase 4A/KDM4A/JMJD2A Antibody (6E10G4) - BSA Free (NBP2-52499): Novus Biologicals [novusbio.com]
- 13. usbio.net [usbio.net]
Troubleshooting & Optimization
KDM4-IN-2 Off-Target Effects: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing KDM4-IN-2, this technical support center provides essential guidance on investigating and understanding its potential off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
This compound is a potent, cell-permeable dual inhibitor of the KDM4 (Lysine-Specific Demethylase 4) and KDM5 (Lysine-Specific Demethylase 5) subfamilies of histone demethylases.[1][2][3] It functions as a competitive inhibitor of the cofactor 2-oxoglutarate (2-OG).
Q2: My cellular assay results with this compound are not as potent as the biochemical assay data suggests. Why is this happening?
A significant decrease in potency between biochemical and cell-based assays is a known characteristic of this compound and other 2-OG competitive inhibitors.[2][4] This discrepancy is primarily due to competition with high intracellular concentrations of the endogenous cofactor 2-OG.[4]
Troubleshooting Steps:
-
Increase Inhibitor Concentration: You may need to use higher concentrations of this compound in your cellular experiments to achieve the desired level of target engagement.
-
Optimize Treatment Duration: The time required to observe changes in histone methylation will vary depending on the cell type and the turnover rate of the specific histone mark.
-
Verify Target Engagement: Use a cell-based assay, such as immunofluorescence or Western blotting for H3K9me3 or H3K36me3, to confirm that this compound is engaging its target in your specific cell line.
Q3: What are the potential off-target effects of this compound?
Due to the conserved nature of the 2-oxoglutarate binding site, there is a potential for this compound to inhibit other 2-OG-dependent oxygenases.[5][6] While this compound is reported to be selective for the KDM4/KDM5 subfamilies, comprehensive screening against a broad panel of other 2-OG-dependent enzymes is not extensively published. Therefore, researchers should be mindful of potential off-target activities, especially when using high concentrations of the inhibitor.
Q4: How can I investigate the potential off-target effects of this compound in my experimental system?
Several methodologies can be employed to identify potential off-target effects:
-
Proteomic Profiling: A powerful and unbiased approach is to use quantitative proteomics to analyze global changes in protein expression in response to this compound treatment. This can reveal unexpected pathway modulations.
-
Kinome Scanning: Services like KINOMEscan can assess the binding of this compound to a large panel of kinases, although as a non-kinase inhibitor, widespread off-targets in the kinome are less likely but not impossible.
-
Phenotypic Screening: Comparing the cellular phenotype induced by this compound with the phenotype from genetic knockdown (e.g., siRNA or CRISPR) of KDM4 and KDM5 can help distinguish on-target from off-target effects. Discrepancies may suggest the involvement of other targets.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound.
| Target | Assay Type | Potency (Ki) | Reference |
| KDM4A | Biochemical | 4 nM | [1][2][3] |
| KDM5B | Biochemical | 7 nM | [1][2][3] |
Experimental Protocols
Protocol 1: Cellular Target Engagement Assay via Immunofluorescence
This protocol verifies the inhibition of KDM4 activity in cells by measuring the increase in H3K9me3 levels.
Materials:
-
Cells of interest
-
This compound
-
Primary antibody against H3K9me3
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fixation and permeabilization buffers
-
Fluorescence microscope
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate).
-
Treat cells with a dose-response range of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-H3K9me3 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity of the H3K9me3 signal. An increase in fluorescence indicates inhibition of KDM4 demethylase activity.
Protocol 2: Off-Target Investigation using Quantitative Proteomics
This protocol provides a general workflow for identifying global protein expression changes induced by this compound.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS instrumentation and software
Procedure:
-
Treat cells with this compound at a relevant concentration and a vehicle control.
-
Harvest cells and perform protein extraction.
-
Digest proteins into peptides.
-
Analyze peptide samples using LC-MS/MS.
-
Perform data analysis to identify and quantify proteins that are differentially expressed between the this compound treated and control groups.
-
Use pathway analysis tools to identify signaling pathways that are significantly altered, which may indicate off-target effects.
Visualizations
Caption: KDM4 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Investigating Off-Target Effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. targetmol.com [targetmol.com]
- 4. C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones: Studies towards the identification of potent, cell penetrant Jumonji C domain containing histone lysine demethylase 4 subfamily (KDM4) inhibitors, compound profiling in cell-based target engagement assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing KDM4-IN-2 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of KDM4-IN-2, a potent dual inhibitor of KDM4 and KDM5 histone demethylases, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that potently and selectively targets the KDM4 and KDM5 families of histone demethylases.[1] The KDM4 family of enzymes, which includes KDM4A, B, C, and D, are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases that remove methyl groups from histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2).[2][3] These histone marks are crucial for regulating chromatin structure and gene expression. H3K9me3 is generally associated with transcriptional repression, while H3K36me3 is linked to transcriptional elongation.[2] By inhibiting KDM4 enzymes, this compound is expected to increase the levels of H3K9me3 and H3K36me3, leading to downstream effects on gene expression and cellular phenotypes such as proliferation, differentiation, and apoptosis.[4][5][6]
Q2: What is a good starting concentration for this compound in my cell line?
A general best practice is to start with a concentration range that is 5 to 10 times higher than the inhibitor's known Ki or IC50 values to ensure complete inhibition of the target enzyme's activity.[5][6] this compound has reported Ki values of 4 nM for KDM4A and 7 nM for KDM5B.[1] However, the optimal concentration is highly cell-line dependent due to factors like cell permeability and expression levels of the target enzymes. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A broad range of concentrations, for example from 10 nM to 10 µM, is often a good starting point for initial experiments.
Q3: How should I prepare and store this compound?
This compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. The stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When preparing your working concentrations, dilute the DMSO stock in your cell culture medium. To avoid solvent toxicity, ensure the final concentration of DMSO in your cell culture does not exceed 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How can I confirm that this compound is engaging its target in my cells?
Target engagement can be confirmed by observing the expected downstream molecular effects and by direct biophysical methods.
-
Western Blotting: A common method is to measure the levels of the target histone marks, H3K9me3 and H3K36me3, by Western blot. Treatment with an effective concentration of this compound should lead to an increase in the global levels of these methylation marks.
-
Cellular Thermal Shift Assay (CETSA): This technique directly assesses the binding of a ligand to its target protein in a cellular environment.[7][8][9][10] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No observable change in cell phenotype (e.g., proliferation, apoptosis). | 1. Inhibitor concentration is too low. 2. The cell line is not sensitive to KDM4 inhibition. 3. Incubation time is too short. 4. Inhibitor has degraded. | 1. Perform a dose-response experiment with a wider and higher concentration range. 2. Confirm target engagement by Western blot for H3K9me3/H3K36me3. 3. Consider using a different cell line with known sensitivity to KDM4 inhibitors. 4. Perform a time-course experiment (e.g., 24, 48, 72 hours). 5. Use a fresh aliquot of this compound. |
| Significant cytotoxicity observed even at low concentrations. | 1. The cell line is highly sensitive to KDM4 inhibition. 2. Off-target effects of the inhibitor. 3. Solvent (DMSO) toxicity. | 1. Lower the concentration range in your dose-response experiment. 2. Confirm that the final DMSO concentration is ≤ 0.1%. 3. Investigate the expression levels of KDM4 family members in your cell line. |
| No increase in H3K9me3 or H3K36me3 levels by Western blot, despite observing a cellular phenotype. | 1. Antibody for Western blot is not working correctly. 2. The observed phenotype is due to off-target effects. 3. Histone extraction protocol is suboptimal. | 1. Validate your histone methylation antibodies with positive and negative controls. 2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement. 3. Optimize your histone extraction protocol. |
| Precipitate forms in the cell culture medium after adding this compound. | 1. Inhibitor has low aqueous solubility. 2. Concentration of the inhibitor is too high. | 1. Ensure the final DMSO concentration is not too high. 2. Serially dilute the inhibitor in culture medium, vortexing between each dilution. 3. Visually inspect the medium for any precipitate before adding it to the cells. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Experiment
This protocol outlines a comprehensive approach to identify the optimal concentration of this compound by simultaneously assessing cell viability and target engagement.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Cell culture medium
-
96-well and 6-well tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for Western blotting
-
Primary antibodies: anti-H3K9me3, anti-H3K36me3, anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
Part A: Cell Viability Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow them to be in the exponential growth phase at the end of the experiment. Incubate overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. A suggested concentration range is from 20 µM down to 20 nM. Also, prepare a 2X vehicle control (medium with the appropriate DMSO concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X inhibitor dilutions and the vehicle control. Incubate for the desired time (e.g., 48 or 72 hours).
-
Viability Measurement: After the incubation period, measure cell viability according to the manufacturer's protocol for your chosen reagent (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the cell viability data against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Part B: Target Engagement (Western Blot)
-
Cell Seeding and Treatment: Concurrently with the 96-well plate setup, seed your cells in 6-well plates. Treat the cells with a selected range of this compound concentrations (e.g., IC50, 2x IC50, 0.5x IC50) and a vehicle control for the same duration as the viability assay.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using your preferred lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against H3K9me3, H3K36me3, and Total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for H3K9me3 and H3K36me3 and normalize them to the Total Histone H3 signal. Compare the levels of these histone marks in the treated samples to the vehicle control.
Table 1: Example IC50 Values of KDM4 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 | Reference |
| QC6352 | KYSE-150 | Esophageal Squamous Cell Carcinoma | 3.5 nM (EC50) | |
| QC6352 | WiT49 | Wilms Tumor | ~18 nM | |
| JIB-04 | H358 | Lung Cancer | 100 nM | |
| JIB-04 | A549 | Lung Cancer | 250 nM | |
| Compound 24b | LnCap | Prostate Cancer | 8 µM | |
| Compound 24b | DU145 | Prostate Cancer | 8 µM | |
| SD49-7 | Various Leukemia Cell Lines | Leukemia | Lower µM range | [4] |
Visualizations
Figure 1: Workflow for optimizing this compound concentration.
Figure 2: Simplified signaling pathway of KDM4 and its inhibition.
References
- 1. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic alterations of KDM4 subfamily and therapeutic effect of novel demethylase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KDM4 inhibitor SD49-7 attenuates leukemia stem cell via KDM4A/MDM2/p21CIP1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone lysine demethylase 4B regulates general and unique gene expression signatures in hypoxic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 9. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Kdm4-IN-2 and KDM4 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KDM4 inhibitor, Kdm4-IN-2, and other related compounds. The information provided is intended to help minimize cytotoxicity and troubleshoot common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of the histone lysine demethylase (KDM) subfamilies KDM4 and KDM5.[1] It functions as a 2-oxoglutarate (2-OG) competitive inhibitor, binding to the active site of the enzyme and preventing the demethylation of histone substrates.[2] KDM4 enzymes are Fe(II) and 2-OG-dependent oxygenases that play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histones, primarily H3K9 and H3K36.[2] Dysregulation of KDM4 activity is implicated in various diseases, including cancer.[2][3]
Q2: I am observing high levels of cell death in my experiments with this compound. What are the potential causes and how can I mitigate this?
High cytotoxicity is a common challenge when working with KDM4 inhibitors. Several factors can contribute to this:
-
On-target cytotoxicity: Inhibition of KDM4 enzymes can lead to cell cycle arrest and apoptosis in cancer cells, which is an expected on-target effect.
-
Off-target effects: The inhibitor may be affecting other cellular targets, leading to toxicity. The development of highly selective KDM4 inhibitors is an ongoing challenge.
-
Suboptimal experimental conditions: Incorrect inhibitor concentration, prolonged incubation times, or inappropriate cell seeding density can exacerbate cytotoxicity.
To mitigate cytotoxicity, consider the following:
-
Optimize inhibitor concentration: Perform a dose-response curve to determine the optimal concentration that inhibits KDM4 activity without causing excessive cell death.
-
Optimize incubation time: Shorter incubation times may be sufficient to observe the desired effect on histone methylation without inducing widespread apoptosis.
-
Optimize cell seeding density: Ensure that cells are in the logarithmic growth phase and not over-confluent, as this can increase their sensitivity to cytotoxic agents.
-
Use a rescue experiment: To confirm on-target effects, consider overexpressing a drug-resistant mutant of the target enzyme to see if it rescues the cytotoxic phenotype.
Q3: How should I prepare and store this compound for cell culture experiments?
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
-
Solubility: this compound is soluble in DMSO.
-
Stock solution preparation: Prepare a concentrated stock solution in DMSO. To enhance solubility, you can warm the tube to 37°C and use an ultrasonic bath.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Troubleshooting High Background in MTT Assays
High background absorbance in an MTT assay can obscure the true signal and lead to inaccurate results. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Step |
| Contamination of culture medium | Use fresh, sterile medium. Check for microbial contamination before the assay. |
| Presence of reducing agents in the medium | Phenol red and other components can reduce MTT. Use a background control with medium and MTT but no cells. Consider using phenol red-free medium for the assay. |
| Degradation of MTT solution | Prepare fresh MTT solution or use a recently prepared, properly stored aliquot. Protect the MTT solution from light. |
| Incomplete solubilization of formazan crystals | Ensure complete dissolution of the formazan crystals by gentle mixing or shaking. |
Optimizing Cell Seeding Density for Cytotoxicity Assays
The optimal cell seeding density is critical for obtaining reliable and reproducible cytotoxicity data.
| Issue | Recommendation |
| Cell number too low | Low cell numbers can result in a weak signal that is difficult to distinguish from the background. |
| Cell number too high | Over-confluent cells may exhibit altered metabolic activity and drug sensitivity. This can also lead to nutrient depletion and changes in pH, affecting the assay results. |
| Determining optimal density | Perform a preliminary experiment by seeding a range of cell densities and measuring their growth over the intended duration of the cytotoxicity assay. Choose a seeding density that ensures cells are in the exponential growth phase throughout the experiment. |
Quantitative Data
| Inhibitor | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| QC6352 | KYSE-150 (Esophageal Cancer) | BrdU incorporation | EC50 = 0.0035 | [2] |
| IMR-90 (Normal Fibroblast) | Not specified | No effect | [2] | |
| WiT49 (Wilms Tumor) | PrestoBlue | IC50 = 0.03655 | ||
| HEK293 (Embryonic Kidney) | PrestoBlue | IC50 = 0.00424 | ||
| JIB-04 | Various cancer cell lines | Not specified | 0.29 - 1.1 | [2] |
| Normal cells | Not specified | No effect | [2] | |
| Compound 22 (B3) | AR-positive cell lines | MTT | Micromolar range | [2] |
| Breast cancer cell lines | MTT | Micromolar range | [2] | |
| Compound 24b | LnCap (Prostate Cancer) | Not specified | GI50 = 8 | [2] |
| DU145 (Prostate Cancer) | Not specified | GI50 = 8 | [2] | |
| Human prostate epithelial cells | Not specified | GI50 = 26 | [2] |
Experimental Protocols
Protocol for a Cell Viability Assay using MTT
This protocol is adapted from standard MTT assay procedures and is intended as a general guideline. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Cells of interest
-
This compound or other KDM4 inhibitor
-
Complete cell culture medium
-
Serum-free cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
MTT solvent (e.g., DMSO or 0.04 M HCl in isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Ensure cell viability is >95%.
-
Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium per well.
-
Include wells for no-cell controls (medium only) and vehicle controls (cells treated with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight to allow cells to attach.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentrations.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the 2x inhibitor dilutions or vehicle control to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Add 100 µL of MTT solvent to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.
-
Protocol for a Live/Dead Cell Viability Assay using Calcein AM and Ethidium Homodimer-1 (EthD-1)
This fluorescent assay distinguishes between live and dead cells based on membrane integrity and esterase activity.
Materials:
-
Cells of interest
-
This compound or other KDM4 inhibitor
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Calcein AM stock solution (e.g., 1 mM in DMSO)
-
Ethidium Homodimer-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/H₂O)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microscope or plate reader with appropriate filters (FITC/Texas Red or similar)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using a black, clear-bottom 96-well plate.
-
-
Preparation of Staining Solution:
-
Prepare a 2x staining solution in PBS containing Calcein AM and EthD-1. The final concentrations will need to be optimized for your cell type, but a starting point is 2 µM Calcein AM and 4 µM EthD-1.
-
-
Staining:
-
After the inhibitor treatment, carefully remove the medium from the wells.
-
Wash the cells once with PBS.
-
Add 100 µL of the 2x staining solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
-
Imaging and Quantification:
-
Fluorescence Microscopy: Image the cells using filters for green fluorescence (live cells, Calcein) and red fluorescence (dead cells, EthD-1).
-
Fluorescence Plate Reader: Measure the fluorescence intensity for Calcein AM (Excitation/Emission ~494/517 nm) and EthD-1 (Excitation/Emission ~528/617 nm).
-
-
Data Analysis:
-
For microscopy, count the number of green and red cells in several fields of view for each condition to determine the percentage of viable cells.
-
For the plate reader, subtract the background fluorescence from the no-cell control wells. The ratio of green to red fluorescence can be used to calculate the percentage of cell viability.
-
Visualizations
Signaling Pathway of KDM4A-Mediated Apoptosis
Caption: KDM4A inhibition leads to apoptosis through the p53 pathway.
Experimental Workflow for Assessing Inhibitor Cytotoxicity
Caption: A general workflow for assessing the cytotoxicity of a compound.
References
Technical Support Center: Overcoming Poor Cellular Activity of KDM4 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the poor cellular activity of KDM4 inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do my KDM4 inhibitors show high potency in biochemical assays but weak or no activity in cell-based assays?
A1: This is a common challenge. Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: Many KDM4 inhibitors, particularly those that are 2-oxoglutarate (2-OG) analogs, are polar and may not efficiently cross the cell membrane.[1][2][3]
-
Competition with Intracellular 2-OG: The intracellular concentration of the KDM4 cofactor 2-OG is significantly higher than what is typically used in biochemical assays. This high concentration of the endogenous cofactor can outcompete inhibitors that are competitive with 2-OG, leading to a substantial drop in their apparent potency in a cellular environment.[3][4]
-
Efflux by Cellular Transporters: The inhibitor may be actively transported out of the cell by efflux pumps.
-
Metabolic Instability: The inhibitor may be rapidly metabolized into an inactive form within the cell.
-
Off-Target Effects: At the concentrations required to see a cellular effect, the inhibitor might be engaging other targets, leading to toxicity that masks the specific effect of KDM4 inhibition.[5][6]
Q2: How can I improve the cellular activity of my KDM4 inhibitor?
A2: Several strategies can be employed to enhance the cellular efficacy of KDM4 inhibitors:
-
Prodrug Approach: Modifying the inhibitor into a more lipophilic prodrug can improve its cell permeability. Once inside the cell, the prodrug is metabolized to release the active inhibitor.[3]
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the inhibitor can lead to analogs with improved cell permeability and metabolic stability.
-
Non-2-OG Competitive Inhibitors: Developing inhibitors that do not compete with 2-OG can circumvent the issue of high intracellular cofactor concentrations.[1] These may include substrate-competitive inhibitors or allosteric inhibitors.[7]
-
Peptide-Based Inhibitors: Peptidomimetic and macrocyclic peptide inhibitors have been developed that can offer better selectivity and cell permeability.[1][8]
-
Drug Delivery Systems: Encapsulating the inhibitor in nanoparticles or other delivery vehicles can improve its delivery into cells.
Q3: How do I confirm that the observed cellular phenotype is due to on-target KDM4 inhibition?
A3: It is crucial to differentiate between on-target effects and non-specific toxicity. The following controls are recommended:
-
Catalytically Inactive Mutant: Compare the effect of your inhibitor in cells expressing the wild-type KDM4 with cells expressing a catalytically inactive mutant. An on-target inhibitor should show a significantly reduced effect in cells with the inactive mutant.[3][4]
-
Structurally Matched Inactive Control: Synthesize a close structural analog of your inhibitor that is inactive against KDM4 in biochemical assays. This control helps to identify phenotypes caused by the chemical scaffold itself, independent of KDM4 inhibition.[3][4]
-
Target Engagement Assays: Directly measure the binding of your inhibitor to KDM4 within the cell using techniques like cellular thermal shift assay (CETSA) or NanoBRET.
-
Rescue Experiments: If KDM4 inhibition leads to a specific phenotype, try to rescue this phenotype by overexpressing a downstream effector of KDM4.
Q4: What are the key signaling pathways regulated by KDM4 that I should investigate?
A4: KDM4 enzymes are involved in various signaling pathways that are often dysregulated in cancer. Investigating the modulation of these pathways upon inhibitor treatment can provide insights into the mechanism of action:
-
Hormone Receptor Signaling: KDM4A, B, and D act as coactivators for the Androgen Receptor (AR), and KDM4A and B are involved in Estrogen Receptor (ERα)-mediated transcription.[1][8]
-
MYC Pathway: KDM4B has been shown to interact with N-Myc and regulate the Myc signaling pathway in neuroblastoma.[1][9]
-
p53 Pathway: KDM4A can form a complex with p53 and suppress its activity.[1]
-
Hypoxia-Inducible Factor (HIF) Signaling: KDM4B and KDM4C are targets of HIF-1α.[1]
-
DNA Damage Response: KDM4A is involved in the DNA damage response by competing with 53BP1 for binding to dimethylated H4K20.[8][10]
Troubleshooting Guides
Issue 1: Inconsistent results in cellular histone methylation assays.
| Possible Cause | Troubleshooting Step |
| Antibody Specificity | Validate the specificity of the primary antibody for the target histone methylation mark (e.g., H3K9me3, H3K36me3) using dot blot analysis with peptides containing different methylation states. |
| Cell Cycle Effects | Synchronize the cell population before inhibitor treatment, as histone methylation levels can vary throughout the cell cycle. |
| Compound Cytotoxicity | Determine the non-toxic concentration range of your inhibitor using a cell viability assay (e.g., MTT, CellTiter-Glo). High concentrations can lead to non-specific changes in histone methylation due to cell death.[3] |
| Assay Variability | Include a positive control (a known KDM4 inhibitor with cellular activity) and a negative control (vehicle, e.g., DMSO) in every experiment. |
| Incubation Time | Optimize the incubation time with the inhibitor. Some effects on histone methylation may be time-dependent. |
Issue 2: High background signal in immunofluorescence-based assays.
| Possible Cause | Troubleshooting Step |
| Non-specific Antibody Binding | Increase the blocking time and/or the concentration of the blocking agent (e.g., BSA, normal serum). |
| Autofluorescence | Use a mounting medium with an anti-fade reagent. If the problem persists, check for autofluorescence of the inhibitor itself. |
| Over-fixation or Under-fixation | Optimize the fixation time and the concentration of the fixative (e.g., paraformaldehyde). |
| Inadequate Washing | Increase the number and duration of washing steps between antibody incubations. |
Quantitative Data Summary
Table 1: Biochemical and Cellular Potency of Selected KDM4 Inhibitors
| Inhibitor | Target(s) | Biochemical IC50/Ki | Cellular EC50 | Assay Method | Cell Line | Reference |
| QC6352 | KDM4A-D | 35-104 nM (IC50) | 1.3 nM (H3K36me3 upregulation) | LANCE TR-FRET | KYSE-150 | [1] |
| JIB-04 | KDM4A, B, C, E, KDM6B | - | - | - | - | [6] |
| Compound 12 | KDM4B/KDM5B | 31 nM (KDM4B IC50) | - | AlphaScreen | HeLa | [1] |
| Compound 13 | KDM4A/KDM5B | 4 nM (KDM4A Ki) | - | - | - | [1] |
| Compound 28 | KDM4D | 23 nM (IC50) | - | AlphaLISA | - | [1] |
| Compound 34 | KDM4 | 30 µM (IC50) | 10 µM (viability) | FDH assay | HeLa, LoVo | [1] |
| CP2 (Compound 58) | KDM4A, B, C | 42 nM, 33 nM, 39 nM (IC50) | - | AlphaScreen | - | [8] |
| TACH101 | Pan-KDM4 | Potent | - | - | Multiple | [11] |
Note: This table provides a selection of reported values. For detailed experimental conditions, please refer to the cited literature.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Histone Methylation
This protocol is adapted from methodologies used to assess the cellular activity of KDM inhibitors.[3][4]
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Inhibitor Treatment: The next day, treat the cells with the KDM4 inhibitor at various concentrations. Include vehicle control (e.g., DMSO) and a positive control inhibitor. Incubate for the desired time (e.g., 24-48 hours).
-
Fixation: Aspirate the medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against the specific histone methylation mark (e.g., anti-H3K9me3) in the blocking buffer. Incubate overnight at 4°C.
-
Washing: Wash the cells three times with PBST.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBST. Stain the nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the fluorescence intensity of the histone methylation mark per nucleus.
Protocol 2: AlphaScreen Assay for KDM4 Activity
This protocol is based on the principles of AlphaLISA-based screening assays for KDM inhibitors.[1][12]
-
Reagent Preparation: Prepare assay buffer, recombinant KDM4 enzyme, biotinylated histone H3 peptide substrate, 2-OG, ascorbic acid, and ferrous ammonium sulfate.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO and then dilute in assay buffer.
-
Enzymatic Reaction:
-
Add the KDM4 enzyme to the wells of a 384-well plate.
-
Add the test inhibitor or vehicle control.
-
Initiate the reaction by adding a mixture of the histone peptide substrate and cofactors (2-OG, ascorbate, Fe²⁺).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing AlphaLISA acceptor beads conjugated to an antibody specific for the demethylated product and streptavidin-coated donor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
-
Signal Reading: Read the plate on an AlphaScreen-compatible plate reader. The signal is proportional to the amount of demethylated product.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: KDM4 signaling pathways and their impact on cellular phenotypes.
Caption: Troubleshooting workflow for poor cellular activity of KDM4 inhibitors.
References
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Small molecule KDM4s inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Histone Demethylase KDM4B in Myc Signaling in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. tachyontx.com [tachyontx.com]
- 12. reactionbiology.com [reactionbiology.com]
Kdm4-IN-2 Technical Support Center: Ensuring Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Kdm4-IN-2 for long-term experimental use. The following troubleshooting guides and frequently asked questions (FAQs) address common concerns and provide protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintaining the stability of this compound. For the solid compound, store at 4°C, protected from light and moisture. For stock solutions, the following is recommended:
-
-80°C: Use within 6 months.
-
-20°C: Use within 1 month.
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q2: How stable is this compound in cell culture media at 37°C?
Q3: Is this compound sensitive to light?
A3: this compound contains a pyridine-based heterocyclic ring system. Such compounds can be susceptible to photodegradation. It is recommended to minimize exposure of this compound, both in its solid form and in solution, to direct light. When preparing and using solutions, work in a subdued light environment and store stock solutions and experimental plates protected from light (e.g., in a dark incubator or covered with foil).
Q4: Can I pre-mix this compound in my media for the entire duration of a long-term experiment?
A4: For experiments lasting several days or weeks, it is not recommended to pre-mix this compound into a large batch of media that will be used over the entire period. The stability of the compound in the complex environment of cell culture media at 37°C over an extended time is not guaranteed. To ensure consistent activity, it is best practice to prepare fresh media with this compound from a frozen stock solution immediately before each media change.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of inhibitory effect over time in a multi-day experiment. | Degradation of this compound in the cell culture media at 37°C. | Replenish the media with freshly diluted this compound every 24-48 hours. Consider performing a stability test in your specific media (see protocol below). |
| Inconsistent results between experiments. | Improper storage or handling of this compound stock solutions. | Ensure stock solutions are aliquoted and stored at the recommended temperature (-80°C for up to 6 months, -20°C for up to 1 month). Avoid repeated freeze-thaw cycles. Protect from light. |
| Photodegradation of the compound. | Minimize exposure of the compound, in both solid and solution form, to light. Store plates in a dark incubator. | |
| Precipitate observed in the cell culture media. | Poor solubility of this compound at the working concentration. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed recommended levels (typically <0.5%). Prepare the final dilution in pre-warmed media and mix thoroughly. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture
This protocol provides a framework to determine the stability of this compound in your specific cell culture conditions.
Objective: To evaluate the degradation of this compound in cell culture medium over time at 37°C.
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes or a 96-well plate
-
37°C incubator
-
LC-MS/MS or a relevant bioassay to measure this compound activity
Methodology:
-
Preparation: Prepare a solution of this compound in your cell culture medium at the final working concentration you intend to use in your experiments. Prepare separate solutions for media with and without serum if applicable.
-
Incubation: Aliquot the prepared solutions into sterile tubes or wells of a plate.
-
Time Points: Place the samples in a 37°C incubator. Collect samples at various time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours).
-
Storage of Samples: Immediately upon collection, store the samples at -80°C to halt any further degradation until analysis.
-
Analysis:
-
LC-MS/MS (Recommended): Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
Bioassay (Alternative): If LC-MS/MS is not available, assess the inhibitory activity of the collected media samples using a relevant in vitro assay for KDM4 activity. A decrease in inhibitory activity over time would suggest degradation of the compound.
-
-
Data Interpretation: Plot the concentration or activity of this compound against time to determine its stability profile in your experimental conditions.
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Form | Storage Temperature | Duration | Handling Precautions |
| Solid | 4°C | As per manufacturer's expiry | Protect from light and moisture. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Table 2: Hypothetical Stability of this compound in Cell Culture Media at 37°C (Example Data)
| Time (hours) | % Remaining this compound (Media + 10% FBS) | % Remaining this compound (Serum-Free Media) |
| 0 | 100% | 100% |
| 8 | 95% | 98% |
| 24 | 80% | 90% |
| 48 | 65% | 82% |
| 72 | 50% | 75% |
Note: This table presents hypothetical data for illustrative purposes. Users should generate their own data using the protocol provided.
Visualizations
References
interpreting unexpected results with Kdm4-IN-2
Welcome to the technical support center for Kdm4-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you interpret unexpected results and advance your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective dual inhibitor of the KDM4 (Lysine Demethylase 4) and KDM5 (Lysine Demethylase 5) families of histone demethylases.[1][2] It functions by competing with the 2-oxoglutarate (2-OG) co-substrate, which is essential for the catalytic activity of these enzymes.[3] By inhibiting KDM4 and KDM5, this compound leads to an increase in the global levels of histone methylation, particularly on histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), which are key substrates of the KDM4 family, and H3K4me3, a substrate of the KDM5 family.
Q2: What are the reported binding affinities and potencies of this compound?
This compound, also referred to as compound 19a in some literature, exhibits the following binding affinities (Ki) and half-maximal inhibitory concentrations (IC50):
| Target | Ki (nM) | IC50 (nM) |
| KDM4A | 4 | 100 ± 41 |
| KDM4B | - | 43 ± 21 |
| KDM5B | 7 | 38 |
| KDM5C | - | 123 |
| KDM2A | - | 4,500 |
| KDM3A | - | 5,780 |
| KDM6B | - | 90,220 |
Q3: My in vitro (biochemical) potency is high, but I'm seeing weak or no effect in my cell-based assays. What could be the reason?
This is a common challenge with KDM inhibitors. Several factors can contribute to this discrepancy:
-
Cellular Permeability: While this compound is designed to be cell-penetrant, its efficiency can vary depending on the cell type and experimental conditions.[3]
-
Competition with 2-Oxoglutarate (2-OG): The intracellular concentration of the co-substrate 2-OG is high and can outcompete the inhibitor at the active site, leading to a significant drop in potency in a cellular environment compared to a biochemical assay.[3]
-
Efflux Pumps: The compound might be actively transported out of the cells by efflux pumps.
-
Compound Stability and Solubility: Ensure the compound is fully dissolved in your culture medium and is stable for the duration of your experiment. Refer to the storage and handling guidelines provided by the supplier.[1][2]
Q4: I'm observing unexpected phenotypes in my experiment. What are the possible off-target effects of this compound?
While this compound is reported to be selective for the KDM4 and KDM5 subfamilies, it is crucial to consider its dual-inhibitory nature. The observed phenotype will be a composite of inhibiting both demethylase families. Furthermore, consider the following:
-
Inhibition of other 2-OG-dependent dioxygenases: Although less potent against other KDM subfamilies, high concentrations of this compound might inhibit other 2-OG-dependent enzymes.
-
Non-catalytic functions of KDM4/5: KDM4 and KDM5 proteins have scaffolding functions independent of their catalytic activity.[4] A small molecule inhibitor targeting the catalytic site may not affect these non-catalytic roles, leading to unexpected outcomes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak increase in global H3K9me3/H3K36me3 levels after treatment. | 1. Insufficient inhibitor concentration: The effective concentration in cells might be lower than the biochemical IC50 due to factors like cell permeability and 2-OG competition. 2. Short treatment duration: The turnover of histone modifications can be slow. 3. Cell type-specific differences: The expression levels of KDM4/5 isoforms and the activity of compensatory demethylases can vary between cell lines. 4. Compound degradation: Improper storage or handling of the compound. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. Consider using a higher concentration than the biochemical IC50. 2. Increase the incubation time with the inhibitor (e.g., 24, 48, or 72 hours). 3. Confirm the expression of KDM4A/B/C and KDM5A/B/C in your cell line of interest. 4. Aliquot the stock solution and store it at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.[1][2] |
| High cellular toxicity observed. | 1. Off-target effects: At high concentrations, the inhibitor may affect other cellular processes. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) might be too high. 3. Essential role of KDM4/5: Prolonged or strong inhibition of KDM4/5 can lead to cell cycle arrest and apoptosis in some cell types. | 1. Lower the concentration of this compound and perform a viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range. 2. Ensure the final concentration of the solvent in the culture medium is below a toxic threshold (typically <0.5% for DMSO). 3. Titrate the inhibitor concentration to find a window that inhibits histone demethylation without causing excessive cell death. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Cell passage number, confluency, and overall health can affect the experimental outcome. 2. Inconsistent inhibitor preparation: Errors in dilution or storage of the inhibitor. | 1. Use cells with a consistent passage number and ensure they are in the logarithmic growth phase. Seed cells at a consistent density. 2. Prepare fresh dilutions of the inhibitor from a properly stored stock solution for each experiment. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Histone Methylation
This protocol describes how to assess the effect of this compound on global H3K9me3 and H3K36me3 levels in cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (prepare stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Histone extraction buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me3, anti-H3K36me3, anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Histone Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells and extract histones according to a standard acid extraction protocol.
-
Neutralize the extract and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of histone extracts (e.g., 5-10 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K9me3, H3K36me3, and Total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the H3K9me3 and H3K36me3 bands to the intensity of the Total Histone H3 band.
-
Signaling Pathways and Workflows
KDM4/5 Inhibition Signaling Pathway
The following diagram illustrates the downstream effects of this compound on histone methylation and gene expression.
Caption: this compound inhibits KDM4/5, increasing histone methylation and altering gene expression.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to characterize the cellular effects of this compound.
Caption: Workflow for evaluating this compound's effects on cells.
References
Navigating Kdm4-IN-2 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address variability in experimental outcomes using Kdm4-IN-2, a potent dual inhibitor of KDM4 and KDM5 histone lysine demethylases. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to ensure consistency and reproducibility in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound.
Q1: My this compound precipitated in the cell culture medium. What should I do?
A1: this compound has limited solubility in aqueous solutions. To avoid precipitation, it is crucial to first prepare a concentrated stock solution in an appropriate solvent like DMSO. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity. When diluting the stock solution into your culture medium, do so by adding it to a small volume of medium first and then transferring that to the final volume, ensuring rapid and thorough mixing. If precipitation still occurs, consider using a lower final concentration of this compound or exploring the use of a solubilizing agent, though the latter should be carefully validated for its effects on your experimental system.
Q2: I'm observing a significant discrepancy between the biochemical (enzymatic) and cellular activity of this compound. Is this expected?
A2: Yes, a drop-off between biochemical and cellular potency is a known challenge for many 2-oxoglutarate (2-OG) competitive inhibitors like this compound.[1] This is primarily due to competition with the endogenous 2-OG co-substrate within the cell, which is present at high concentrations. To achieve significant target inhibition in a cellular context, you may need to use concentrations of this compound that are substantially higher than its in vitro IC50 value. It is recommended to perform dose-response experiments in your specific cell line to determine the optimal concentration for achieving the desired biological effect.
Q3: What is the recommended storage and handling for this compound?
A3: Proper storage is critical to maintain the stability and activity of this compound. The solid compound should be stored at 4°C, sealed, and protected from moisture and light.[2] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month), always sealed and protected from light.[2][3]
Q4: I'm not seeing a significant increase in H3K9me3 levels after treating my cells with this compound. What could be the issue?
A4: Several factors could contribute to this:
-
Insufficient Concentration: As mentioned in Q2, the required cellular concentration of this compound may be significantly higher than its biochemical IC50. You may need to perform a dose-response experiment to find the effective concentration for your cell line.
-
Incubation Time: The timing of your endpoint measurement is crucial. Histone methylation levels are dynamically regulated. An insufficient incubation time may not allow for a detectable accumulation of H3K9me3. Conversely, very long incubation times might trigger compensatory mechanisms. A time-course experiment is recommended to determine the optimal treatment duration.
-
Cell Line Specifics: The expression levels of KDM4 enzymes and the activity of compensatory demethylases or methyltransferases can vary between cell lines. This can influence the cellular response to this compound.
-
Antibody Quality: Ensure that the antibody used for detecting H3K9me3 is specific and validated for the application (e.g., Western blot, ChIP).
Q5: Are there known off-target effects of this compound?
A5: this compound is a dual inhibitor of KDM4 and KDM5 subfamilies.[2][3] While it shows selectivity over other KDM subfamilies like KDM2, KDM3, and KDM6, it is important to consider that it is not completely specific for a single KDM4 isoform.[1] When interpreting your results, it is crucial to acknowledge the potential effects of inhibiting both KDM4 and KDM5. For experiments aiming to dissect the specific roles of KDM4, using complementary approaches such as siRNA-mediated knockdown of individual KDM4 isoforms is advisable.
Q6: How can I address potential lot-to-lot variability of this compound?
A6: While manufacturers strive for consistency, lot-to-lot variation in the purity and activity of small molecule inhibitors can occur. To mitigate the impact of this on your research, it is good practice to:
-
Purchase the inhibitor from a reputable supplier that provides a certificate of analysis with purity data.
-
Upon receiving a new lot, perform a quality control experiment, such as a dose-response curve in a standard assay, to compare its activity to the previous lot.
-
For a series of related experiments, it is ideal to use the same lot of the compound to ensure consistency.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound from biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | Assay Type | Ki (nM) | IC50 (nM) |
| KDM4A | - | 4[2][3] | 100 ± 41 |
| KDM4B | - | - | 43 ± 21 |
| KDM5B | - | 7[2][3] | 38 |
| KDM5C | - | - | 123 |
| KDM2A | - | - | 4500 |
| KDM3A | - | - | 5780 |
| KDM6B | - | - | 90220 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Target Readout | Treatment Time | EC50 (µM) |
| HeLa | Immunofluorescence | KDM4A (H3K9me3 demethylation) | 24 hours | 4.7[3] |
| HeLa | Immunofluorescence | KDM5B (H3K4me3 demethylation) | 24 hours | 13.4[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Cell Viability/Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 50 µM). Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable method to assess cell viability, such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo). Follow the manufacturer's instructions for the chosen assay.
-
Data Analysis: Measure the signal (fluorescence or luminescence) using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 or GI50 value.
Protocol 2: Western Blot for Histone Methylation
-
Cell Treatment and Lysis: Plate cells and treat with the desired concentrations of this compound and a vehicle control for the optimized duration. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Histone Extraction (Optional but Recommended): For cleaner results, perform an acid extraction of histones. After cell lysis, pellet the nuclei and resuspend in 0.2 N HCl. Incubate on ice with intermittent vortexing. Centrifuge to pellet the debris and collect the supernatant containing the histones. Neutralize the pH with NaOH.
-
Protein Quantification: Determine the protein concentration of your lysates or histone extracts using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the histone mark of interest (e.g., anti-H3K9me3) overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: To ensure equal loading, strip the membrane and re-probe with an antibody against a total histone (e.g., anti-H3) or another loading control like β-actin. Densitometry analysis can be used to quantify the changes in histone methylation levels relative to the loading control.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
-
Cell Treatment and Cross-linking: Treat cells with this compound or a vehicle control. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating at room temperature. Quench the cross-linking reaction with glycine.
-
Chromatin Preparation: Harvest the cells, lyse them, and isolate the nuclei. Resuspend the nuclei in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-500 bp. Centrifuge to remove cell debris.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate a portion of the chromatin with an antibody specific for the histone mark of interest (e.g., anti-H3K9me3) or a negative control IgG overnight at 4°C. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C in the presence of NaCl. Treat with RNase A and Proteinase K. Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Analysis (qPCR or ChIP-seq):
-
ChIP-qPCR: Use the purified DNA as a template for quantitative PCR with primers specific to the promoter regions of known KDM4 target genes. Analyze the enrichment relative to the input and IgG controls.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify genome-wide changes in the histone mark landscape.
-
Visualizing KDM4 Signaling and Experimental Workflows
To aid in understanding the cellular context of this compound experiments, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: KDM4 signaling pathway and the mechanism of action of this compound.
Caption: Role of KDM4D in the DNA damage response pathway.
Caption: A typical experimental workflow for studying the effects of this compound.
References
- 1. C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones: Studies towards the identification of potent, cell penetrant Jumonji C domain containing histone lysine demethylase 4 subfamily (KDM4) inhibitors, compound profiling in cell-based target engagement assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetmol.com [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving In Vivo Delivery of Kdm4-IN-2
Welcome to the technical support center for Kdm4-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of this potent KDM4/KDM5 dual inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are intended to provide practical guidance for your experiments.
Disclaimer: To date, specific in vivo formulation and pharmacokinetic data for this compound have not been extensively published. Therefore, the guidance provided below is based on general principles for the delivery of poorly soluble small molecule inhibitors and data from structurally related KDM4 inhibitors. It is crucial to perform pilot studies to determine the optimal formulation and administration parameters for your specific experimental model.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound in vivo?
The primary challenge for the in vivo delivery of this compound, like many kinase inhibitors, is its predicted poor aqueous solubility. This can lead to low absorption, low bioavailability, and high variability in experimental results. Overcoming this solubility issue is key to achieving effective therapeutic concentrations at the target site.
Q2: What are some recommended starting formulations for this compound?
For initial in vivo studies with poorly soluble compounds, a suspension or a solution using a co-solvent system is often employed. Here are a few common vehicle options to consider for oral administration:
-
Aqueous Suspensions:
-
0.5% (w/v) Methylcellulose (MC) in water
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water with 0.1% (v/v) Tween 80
-
-
Co-solvent Systems:
-
10% DMSO, 90% Corn Oil
-
20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), 40% Polyethylene Glycol (PEG-400) (DPP)[1]
-
It is critical to assess the stability of this compound in the chosen vehicle and to ensure the final concentration of any organic solvent is well-tolerated by the animal model.[2][3]
Q3: What administration routes are suitable for this compound?
The optimal administration route will depend on the experimental goals and the formulation.
-
Oral Gavage: This is a common route for preclinical studies. Suspensions are often administered this way.
-
Intraperitoneal (IP) Injection: This can sometimes offer higher bioavailability than oral administration for compounds with poor oral absorption. However, the formulation must be sterile and non-irritating.
-
Intravenous (IV) Injection: This route ensures 100% bioavailability but requires a formulation that is a true solution and compatible with blood. This can be challenging for poorly soluble compounds.
Q4: Are there any known toxicities or adverse effects associated with KDM4 inhibitors?
Toxicity studies on the KDM4 inhibitor TACH101 in rats and dogs have been conducted to guide human studies, but specific details on the observed toxicities are not publicly available.[4] General potential side effects of kinase inhibitors can include weight loss, gastrointestinal issues, and changes in blood counts. Close monitoring of animal health throughout the study is essential.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo administration of poorly soluble inhibitors like this compound.
| Problem | Potential Cause | Suggested Solution |
| Compound precipitation in formulation | - Poor solubility in the chosen vehicle- Temperature changes affecting solubility | - Increase the percentage of co-solvent (e.g., DMSO, PEG400), ensuring it remains within tolerated limits.- Utilize a surfactant (e.g., Tween 80, Poloxamer 188) to improve suspension stability.[5]- Prepare the formulation fresh before each administration.- Gently warm the formulation and maintain at a consistent temperature during dosing. |
| High variability in plasma concentrations | - Inconsistent dosing technique (oral gavage)- Poor and variable oral absorption- Compound degradation in the GI tract | - Ensure all personnel are thoroughly trained in proper oral gavage technique to minimize variability.[6][7][8][9][10]- Consider alternative administration routes like IP injection to bypass first-pass metabolism.- Evaluate different formulations, such as lipid-based systems or amorphous solid dispersions, to enhance absorption.[5] |
| No observable phenotype or target engagement | - Insufficient dose reaching the target tissue- Rapid metabolism and clearance of the compound | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).- Perform pharmacokinetic (PK) studies to measure plasma and tissue concentrations of this compound.- Analyze downstream biomarkers of KDM4 activity (e.g., H3K9me3 levels) in tissues of interest to confirm target engagement. |
| Animal distress or adverse effects | - Vehicle toxicity- Compound-related toxicity | - Run a vehicle-only control group to assess the tolerability of the formulation.- Reduce the concentration of organic co-solvents.- Lower the dose of this compound and/or reduce the dosing frequency.- Closely monitor animals for signs of distress and consult with veterinary staff.[10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
This protocol provides a general method for preparing a suspension of a poorly soluble inhibitor.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) in sterile water
-
Mortar and pestle
-
Spatula
-
Balance
-
Graduated cylinder
-
Stir plate and stir bar
-
Syringes and gavage needles appropriate for the animal size
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately.
-
Place the powder in a clean, dry mortar.
-
Add a small volume of the 0.5% MC vehicle to the mortar to create a paste.
-
Triturate the paste with the pestle until it is smooth and uniform.
-
Gradually add the remaining vehicle to the mortar while continuously stirring.
-
Transfer the suspension to a beaker with a stir bar.
-
Stir the suspension continuously on a stir plate to maintain homogeneity during dosing.
-
Visually inspect the suspension for any clumps or inconsistencies before drawing it into the dosing syringe.
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the key steps for safe and effective oral gavage in mice.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (flexible plastic tubes are recommended to minimize injury)[6]
-
Syringes
Procedure:
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head.[8]
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark this length on the needle.[7]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. If resistance is met, withdraw and re-insert.[9]
-
Once the needle is inserted to the pre-measured length, slowly and steadily depress the syringe plunger to deliver the formulation.
-
After administration, gently remove the gavage needle in a single, smooth motion.
-
Monitor the animal for several minutes after the procedure to ensure there are no signs of respiratory distress.[10]
Quantitative Data from Related KDM4 Inhibitors
Table 1: In Vivo Efficacy of TACH101 in a DLBCL Xenograft Model [4]
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) |
| TACH101 | QD (3 days on/4 days off) | 55 |
| TACH101 | BID (3 days on/4 days off) | 100 |
Table 2: Pharmacokinetic Parameters of a KDM4 Inhibitor (QC6352) in Mice
Note: This data is from a related KDM4 inhibitor and should be used for illustrative purposes only.
| Parameter | Value |
| Oral Bioavailability (F%) | 30 |
| Clearance (CL) | 6.9 mL/min/kg |
| Volume of Distribution (Vd) | 675 mL/kg |
Signaling Pathways and Experimental Workflows
KDM4 Signaling Pathway
KDM4 enzymes, including KDM4A and KDM4B, are histone demethylases that primarily remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). The demethylation of H3K9me3, a repressive mark, generally leads to a more open chromatin structure and transcriptional activation of target genes. KDM4 proteins are often overexpressed in cancer and can act as co-activators for oncogenic transcription factors.
Caption: KDM4 inhibition by this compound blocks the demethylation of H3K9me3, promoting a repressive chromatin state.
Experimental Workflow for In Vivo Efficacy Study
This workflow outlines the key steps for assessing the in vivo efficacy of this compound in a xenograft mouse model.
Caption: A typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. instechlabs.com [instechlabs.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Kdm4-IN-2 degradation in solution
Welcome to the technical support center for Kdm4-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and handling of the dual KDM4/KDM5 inhibitor, this compound, and to troubleshoot potential issues related to its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective cell-permeable inhibitor of histone lysine demethylases (KDMs), specifically targeting the KDM4 and KDM5 subfamilies.[1] It functions as a competitive inhibitor of the 2-oxoglutarate (2-OG) cofactor, chelating the Fe(II) ion in the active site of the JmjC domain of these enzymes. This inhibition leads to an increase in histone methylation levels, particularly H3K9me3 and H3K36me3, thereby modulating gene expression.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: For long-term storage, solid this compound should be stored at -20°C or -80°C. Stock solutions, typically prepared in DMSO, are stable for up to 6 months at -80°C and for up to 1 month at -20°C.[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). Its solubility in aqueous buffers is limited, which is a critical consideration for cell-based assays.
Q4: What are the known inhibitory concentrations (IC50/Ki) for this compound?
A4: this compound is a potent inhibitor of KDM4 and KDM5 isoforms. The inhibitory constants (Ki) are in the low nanomolar range. Please refer to the data table below for specific values.
Troubleshooting Guide: Dealing with this compound Degradation
This guide addresses common problems encountered during experiments that may be related to the degradation of this compound.
Problem 1: Reduced or no observable effect of this compound in my cell-based assay.
-
Possible Cause 1: Compound Degradation in Stock Solution.
-
Troubleshooting:
-
-
Possible Cause 2: Degradation in Cell Culture Media.
-
Troubleshooting:
-
Hydrolysis: The pyridopyrimidinone core of this compound may be susceptible to hydrolysis, especially at non-neutral pH. Ensure the pH of your cell culture medium is stable and within the physiological range (typically pH 7.2-7.4).
-
Minimize Incubation Time: If you suspect instability in your media, consider reducing the incubation time of the compound with your cells if your experimental design allows.
-
Serum Interactions: Components in fetal bovine serum (FBS) can sometimes bind to or degrade small molecules. If you observe inconsistent results, consider using a different batch of FBS or reducing the serum concentration if your cells can tolerate it.
-
-
-
Possible Cause 3: Photodegradation.
-
Troubleshooting:
-
The extended aromatic system in this compound suggests potential photosensitivity. Protect your stock solutions and experimental setups from direct light by using amber vials and covering plates with foil.
-
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Inconsistent Compound Concentration due to Precipitation.
-
Troubleshooting:
-
This compound has low aqueous solubility. When diluting your DMSO stock into aqueous cell culture media, ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation after adding the inhibitor.
-
Avoid "shock" precipitation by first diluting the DMSO stock in a small volume of media before adding it to the final culture volume.
-
-
-
Possible Cause 2: Oxidative Degradation.
-
Troubleshooting:
-
The mechanism of KDM inhibition involves interaction with a metal ion, making such compounds potentially susceptible to oxidation.
-
Ensure your DMSO is of high purity and anhydrous, as water and impurities can promote oxidation.
-
When preparing stock solutions, consider briefly purging the vial with an inert gas like argon or nitrogen before sealing.
-
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Ki (nM) | IC50 (nM) | Assay Type |
| KDM4A | 4 | - | Biochemical |
| KDM4B | - | 31 | AlphaScreen |
| KDM5B | 7 | 23 | AlphaScreen |
Data compiled from multiple sources.[1][3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: General Protocol for Cell-Based Assays
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation:
-
Thaw a single-use aliquot of this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium. It is crucial to mix thoroughly at each dilution step to avoid precipitation. A common practice is to first prepare an intermediate dilution in a small volume of medium before making the final dilution in the well.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the desired final concentration of this compound to the wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired period, protecting the plate from light.
-
-
Assay Readout: Perform the desired downstream analysis (e.g., Western blot for histone marks, qPCR for gene expression, cell viability assay).
Visualizations
Caption: Simplified signaling pathway of KDM4 inhibition.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: KDM4-IN-2-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts and issues in assays involving the KDM4 inhibitor, KDM4-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of the KDM4 and KDM5 families of histone lysine demethylases.[1][2] Its mechanism of action involves the chelation of the Fe(II) ion within the catalytic JmjC domain of these enzymes. This action competitively inhibits the binding of the co-substrate 2-oxoglutarate (2-OG), thereby preventing the demethylation of histone substrates such as H3K9me3 and H3K36me3.[3]
Q2: What are the most common assays used to assess this compound activity?
Commonly used assays include:
-
AlphaLISA®/AlphaScreen®: A bead-based immunoassay that is highly sensitive and suitable for high-throughput screening (HTS).[4][5][6]
-
Cellular Thermal Shift Assay (CETSA®): This assay measures the thermal stabilization of a target protein upon ligand binding in a cellular context, confirming target engagement.[7][8]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust, homogeneous assay format often used in HTS campaigns.[9]
-
Antibody-based methods (e.g., Western Blot, ELISA): Used to detect changes in histone methylation levels in cells treated with the inhibitor.
Q3: Why is there sometimes a discrepancy between the biochemical potency (IC50) and cellular activity (EC50) of this compound?
This is a common challenge for many KDM inhibitors. Several factors can contribute to this discrepancy:
-
Cell Permeability: this compound may have suboptimal cell membrane permeability, limiting its access to intracellular targets.
-
Competition with 2-oxoglutarate (2-OG): The intracellular concentration of the cofactor 2-OG is significantly higher than that typically used in biochemical assays, leading to increased competition and a rightward shift in the potency of 2-OG-competitive inhibitors like this compound.
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.
Q4: What are the known off-target effects of this compound?
This compound is a dual inhibitor of KDM4 and KDM5 families. While it shows selectivity over some other KDM subfamilies, the potential for off-target effects should always be considered, especially at higher concentrations. Cross-reactivity with other 2-OG-dependent dioxygenases is a possibility for any 2-OG competitive inhibitor.[10]
Troubleshooting Guides
AlphaLISA®/AlphaScreen® Assay Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal or No Signal | 1. Reagent Degradation: Improper storage of beads (light exposure for Donor beads), enzyme, or substrate. 2. Incorrect Reagent Concentration: Suboptimal concentrations of beads, enzyme, or substrate. 3. Assay Buffer Incompatibility: pH, salt concentration, or presence of quenching agents (e.g., azide).[11] 4. Inactive Enzyme: Enzyme may have lost activity due to improper storage or handling. | 1. Store reagents as recommended by the manufacturer. Protect Donor beads from light.[11] 2. Perform thorough optimization of all reagent concentrations. 3. Use the recommended assay buffer and avoid interfering substances. 4. Test enzyme activity with a positive control inhibitor. |
| High Background Signal | 1. Non-specific Binding: Antibodies or beads may bind non-specifically to other components. 2. High Enzyme Concentration: Too much enzyme can lead to a high basal signal. 3. Contaminated Reagents: Reagents may be contaminated with the demethylated product. | 1. Include a blocking agent (e.g., BSA) in the assay buffer. 2. Titrate the enzyme to find a concentration that gives a robust signal window with low background. 3. Use fresh, high-quality reagents. |
| False Positives | 1. Compound Interference: The compound may interfere with the AlphaLISA signal (e.g., by absorbing light at excitation or emission wavelengths).[11] 2. Compound Aggregation: At high concentrations, compounds can form aggregates that interfere with the assay. 3. Reactivity: The compound may be a reactive chemical that non-specifically modifies assay components. | 1. Perform a counterscreen in the absence of the enzyme to identify compounds that directly interfere with the assay signal. 2. Include detergents (e.g., Tween-20) in the assay buffer and test compound activity at multiple concentrations. 3. Use computational filters (e.g., PAINS) to flag potentially problematic compounds. |
| Poor Z'-factor | 1. High Variability: Inconsistent pipetting, temperature fluctuations, or edge effects in the plate. 2. Suboptimal Assay Window: The difference between the positive and negative controls is too small. | 1. Ensure accurate and consistent liquid handling. Use a temperature-controlled plate reader. Avoid using the outer wells of the plate. 2. Re-optimize enzyme and substrate concentrations to maximize the signal-to-background ratio. |
Cellular Thermal Shift Assay (CETSA®) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Small Thermal Shift | 1. Poor Target Engagement: The compound may not be entering the cells or binding to the target at the tested concentrations. 2. Low Target Abundance: The target protein expression level may be too low for reliable detection. 3. Insufficient Heating: The temperature range used may not be optimal to denature the target protein. 4. High Intrinsic Protein Stability: The target protein may be very stable, requiring higher temperatures to denature.[12] | 1. Increase compound concentration or incubation time. Confirm cellular uptake through other methods if possible. 2. Overexpress the target protein or use a more sensitive detection method. 3. Optimize the temperature gradient to cover a wider range. 4. Test a broader and higher temperature range. |
| High Variability Between Replicates | 1. Inconsistent Heating/Cooling: Variations in the heating and cooling rates across the thermal cycler block. 2. Inconsistent Lysis: Incomplete or variable cell lysis between samples. 3. Pipetting Errors: Inaccurate liquid handling, especially of cell suspensions or lysates. | 1. Ensure the thermal cycler is properly calibrated and provides uniform heating. 2. Optimize the lysis buffer and procedure to ensure complete and reproducible lysis. 3. Use calibrated pipettes and be meticulous with liquid handling. |
| Artifactual Stabilization or Destabilization | 1. Off-target Effects: The compound may be binding to other proteins, indirectly affecting the stability of the target. 2. Compound Cytotoxicity: At high concentrations, the compound may induce cellular stress responses that alter protein stability. 3. Changes in Protein Expression: Prolonged incubation with the compound may alter the expression level of the target protein. | 1. Validate hits with orthogonal assays. Use proteome-wide CETSA (TPP) to identify off-targets.[13] 2. Assess compound cytotoxicity in parallel and use concentrations below the toxic threshold. 3. Monitor target protein levels by Western blot after compound treatment. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and other relevant KDM4 inhibitors.
| Inhibitor | Target(s) | Assay Type | IC50 / Ki | Reference |
| This compound | KDM4A | - | Ki: 4 nM | [1] |
| KDM5B | - | Ki: 7 nM | [1] | |
| JIB-04 | JARID1A (KDM5A) | Cell-free | IC50: 230 nM | [14] |
| JMJD2A (KDM4A) | Cell-free | IC50: 445 nM | [14] | |
| JMJD2B (KDM4B) | Cell-free | IC50: 435 nM | [14] | |
| JMJD2C (KDM4C) | Cell-free | IC50: 1100 nM | [14] | |
| JMJD2D (KDM4D) | Cell-free | IC50: 290 nM | [14] | |
| JMJD2E (KDM4E) | Cell-free | IC50: 340 nM | [14] | |
| JMJD3 (KDM6B) | Cell-free | IC50: 855 nM | [14] | |
| ML324 | JMJD2E (KDM4E) | AlphaScreen | IC50: 920 nM | [3] |
| QC6352 | KDM4A-D | - | IC50: 35-104 nM | [15] |
| KDM4D-IN-1 | KDM4D | - | IC50: 0.41 µM | [15] |
| CP2 | KDM4A | - | IC50: 42 nM | [14] |
| KDM4C | - | IC50: 29 nM | [14] |
Experimental Protocols
AlphaLISA Assay for KDM4 Activity
This protocol is a general guideline and should be optimized for specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20, 50 µM FeSO4, 2 mM Ascorbic Acid, 1 µM 2-oxoglutarate.
-
KDM4 Enzyme: Dilute recombinant KDM4A/B/C/D to the desired concentration in Assay Buffer.
-
Biotinylated H3 Peptide Substrate: Dilute the biotinylated H3K9me3 or H3K36me3 peptide to the desired concentration in Assay Buffer.
-
This compound: Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer.
-
Detection Reagents: Dilute the anti-demethylated histone antibody-conjugated Acceptor beads and Streptavidin-coated Donor beads in AlphaLISA buffer.
2. Assay Procedure (384-well plate):
-
Add 2.5 µL of this compound or DMSO control to the assay wells.
-
Add 2.5 µL of KDM4 enzyme solution and incubate for 15 minutes at room temperature.
-
Add 5 µL of the biotinylated histone peptide substrate to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of the Acceptor bead solution and incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of the Donor bead solution and incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for assessing the target engagement of this compound.
1. Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heating Step:
-
Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler using a temperature gradient for 3 minutes, followed by a cooling step to 4°C.
3. Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction.
4. Detection:
-
Analyze the soluble protein fraction by Western blot using an antibody specific for the KDM4 target protein.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves and determine the melting temperature (Tm). A positive shift in Tm in the presence of this compound indicates target engagement.
Signaling Pathway and Experimental Workflow Diagrams
Caption: KDM4 signaling pathway and the inhibitory effect of this compound.
References
- 1. adooq.com [adooq.com]
- 2. hwpi.harvard.edu [hwpi.harvard.edu]
- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. revvity.com [revvity.com]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
refining Kdm4-IN-2 treatment times for optimal effect
Welcome to the technical support center for Kdm4-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this potent KDM4/KDM5 dual inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective dual inhibitor of the KDM4 and KDM5 families of histone lysine demethylases.[1] The KDM4 family (KDM4A-D) are Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases that remove methyl groups from histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3), as well as from H1.4K26.[2][3][4] By inhibiting KDM4, this compound prevents the demethylation of these key histone marks, leading to an increase in their global methylation levels. This, in turn, can alter chromatin structure and regulate gene expression.[5]
Q2: What are the primary cellular effects of inhibiting KDM4?
Inhibition of KDM4 can lead to a variety of cellular outcomes, depending on the cell type and context. Reported effects include:
-
Cell Cycle Arrest: KDM4A protein levels are known to peak at the G1/S transition, and its inhibition can lead to cell cycle arrest.[6]
-
Induction of Cellular Differentiation: Pharmacological inhibition of KDM4 has been shown to induce differentiation in cancer cells.[3]
-
Inhibition of Cell Proliferation and Tumor Growth: KDM4 members are frequently overexpressed in various cancers, and their inhibition can reduce cancer cell proliferation and tumor growth.[3][7][8]
-
Modulation of Hormone-Mediated Signaling: KDM4 proteins can act as coactivators for androgen and estrogen receptors, so their inhibition can impact hormone-dependent signaling pathways.[3]
Q3: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration of this compound will vary depending on the cell line and the desired biological endpoint. A dose-response experiment is crucial. We recommend the following workflow:
Q4: What is a typical treatment time for this compound?
Treatment times can range from a few hours to several days, depending on the biological question.
-
Short-term (4-24 hours): Sufficient to observe changes in histone methylation levels.
-
Long-term (48-96 hours or longer): Necessary to observe downstream effects on gene expression, cell proliferation, or differentiation.
It is advisable to perform a time-course experiment to determine the optimal duration for your specific assay.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Suboptimal Concentration: The concentration used may be too low for your specific cell line. 2. Short Treatment Duration: The treatment time may not be sufficient to induce a measurable downstream effect. 3. Cell Line Insensitivity: The targeted KDM proteins may not be critical for the survival or phenotype of your cell line. 4. Compound Instability: this compound may be unstable in your culture medium over long incubation periods. | 1. Perform a dose-response experiment to determine the IC50 value.[9] 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Verify the expression of KDM4A/B/C/D and KDM5A/B/C/D in your cell line via Western blot or qPCR. 4. Refresh the media with freshly prepared this compound every 24-48 hours for long-term experiments. |
| High Cellular Toxicity at Low Concentrations | 1. Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects.[9] 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. | 1. Use the lowest effective concentration determined from your dose-response curve. 2. Ensure the final concentration of the solvent in the culture medium is below a non-toxic threshold (typically <0.5% for DMSO). Include a solvent-only control in your experiments. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. 2. Cell Passage Number: Using cells at a high passage number can lead to phenotypic drift and altered drug sensitivity. 3. Compound Degradation: Improper storage of the this compound stock solution can lead to degradation. | 1. Standardize your cell seeding protocol and ensure a homogenous cell suspension. 2. Use cells within a consistent and low passage number range for all experiments. 3. Aliquot and store the this compound stock solution at -80°C and avoid repeated freeze-thaw cycles.[1] |
| Difficulty Detecting Changes in Histone Methylation | 1. Antibody Quality: The antibody used for detecting the specific histone mark (e.g., H3K9me3) may be of poor quality or non-specific. 2. Insufficient Treatment Time/Concentration: The treatment may not have been sufficient to induce a detectable change. 3. Low Basal Levels of the Histone Mark: The cell line may have very low endogenous levels of the target histone mark. | 1. Validate your antibody using positive and negative controls (e.g., cells treated with a known demethylase activator or knockout cell lines). 2. Increase the concentration and/or duration of this compound treatment. 3. Confirm the presence of the histone mark in untreated cells before proceeding with the experiment. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Histone Methylation
This protocol describes how to assess changes in global H3K9me3 levels following this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration.
-
-
Histone Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a hypotonic lysis buffer and isolate the nuclei.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M HCl).
-
Neutralize the extract and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K9me3 overnight at 4°C.
-
As a loading control, also probe for total Histone H3.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: In Vitro KDM4 Activity Assay (TR-FRET)
This protocol provides a general framework for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure KDM4 activity. Commercial kits are available and their specific protocols should be followed.[10]
-
Reagent Preparation:
-
Prepare assay buffer containing Fe(II), 2-oxoglutarate, and ascorbic acid.
-
Dilute recombinant KDM4 enzyme, biotinylated H3K9me3 peptide substrate, and this compound to the desired concentrations in the assay buffer.
-
-
Assay Procedure:
-
Add this compound or vehicle control to the wells of a microplate.
-
Add the KDM4 enzyme to initiate the reaction.
-
Add the biotinylated H3K9me3 peptide substrate.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add the detection reagents, which typically include a Europium-labeled anti-H3K9me2 antibody and a Streptavidin-conjugated acceptor fluorophore.
-
Incubate to allow for binding.
-
Read the plate on a TR-FRET compatible microplate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. KDM4A - Wikipedia [en.wikipedia.org]
- 8. KDM4/JMJD2 Histone Demethylases: Epigenetic Regulators in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.biomol.com [resources.biomol.com]
- 10. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to KDM4-IN-2 and JIB-04 in Cancer Cell Research
In the landscape of epigenetic drug discovery, inhibitors of histone lysine demethylases (KDMs) have emerged as promising therapeutic agents for various cancers. This guide provides a detailed comparison of two notable KDM inhibitors: KDM4-IN-2, a potent and selective dual inhibitor of KDM4 and KDM5, and JIB-04, a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental protocols to evaluate their effects in cancer cells.
Introduction to this compound and JIB-04
This compound is distinguished by its high potency and selectivity for the KDM4 and KDM5 subfamilies of histone demethylases. In contrast, JIB-04 exhibits a broader inhibitory profile, targeting a wide range of JmjC domain-containing enzymes. This fundamental difference in their selectivity profiles dictates their downstream biological effects and potential therapeutic applications. While this compound offers a more targeted approach to modulating specific epigenetic marks, JIB-04 provides a broader impact on histone methylation patterns.
Mechanism of Action
This compound acts as a potent and selective dual inhibitor of the KDM4 and KDM5 families of histone demethylases, with Ki values of 4 nM for KDM4A and 7 nM for KDM5B[1]. Members of the KDM4 family, including KDM4A-D, are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases that primarily remove di- and tri-methylation from histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3)[2][3]. By inhibiting KDM4, this compound is expected to lead to an increase in the global levels of these repressive histone marks, subsequently altering gene expression programs that are critical for cancer cell proliferation and survival.
JIB-04 is a pan-selective inhibitor of the JmjC domain-containing histone demethylases[4]. It has been shown to inhibit a range of KDMs, including JARID1A, JMJD2A, JMJD2B, JMJD2C, JMJD2D, JMJD2E, and JMJD3, with IC50 values in the nanomolar range[5]. Its mechanism of action involves the chelation of the active site Fe(II) and disruption of the binding of the histone substrate[6]. This broad-spectrum inhibition leads to global changes in histone methylation, affecting multiple signaling pathways involved in cancer progression.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and JIB-04, providing a clear comparison of their biochemical and cellular activities. Due to the limited publicly available data for this compound's cellular activity, data for other selective KDM4 inhibitors, QC6352 and SD70, are included to represent the activity profile of this inhibitor class.
Table 1: Biochemical Activity of KDM Inhibitors
| Inhibitor | Target | IC50 / Ki | Assay Type | Reference |
| This compound | KDM4A | Ki = 4 nM | Biochemical Assay | [1] |
| KDM5B | Ki = 7 nM | Biochemical Assay | [1] | |
| JIB-04 | JARID1A | IC50 = 230 nM | ELISA | [5] |
| JMJD2A (KDM4A) | IC50 = 445 nM | ELISA | [5] | |
| JMJD2B (KDM4B) | IC50 = 435 nM | ELISA | [5] | |
| JMJD2C (KDM4C) | IC50 = 1100 nM | ELISA | [5] | |
| JMJD2D (KDM4D) | IC50 = 290 nM | ELISA | [5] | |
| JMJD2E | IC50 = 340 nM | ELISA | [5] | |
| JMJD3 | IC50 = 855 nM | ELISA | [5] | |
| QC6352 | KDM4A | IC50 = 104 nM | LANCE TR-FRET | [7][8] |
| KDM4B | IC50 = 56 nM | LANCE TR-FRET | [7][8] | |
| KDM4C | IC50 = 35 nM | LANCE TR-FRET | [7][8] | |
| KDM4D | IC50 = 104 nM | LANCE TR-FRET | [7][8] | |
| KDM5B | IC50 = 750 nM | LANCE TR-FRET | [7][8] | |
| SD70 | KDM4C | IC50 = 30 µM | Antibody-based assay | [9][10] |
Table 2: Cellular Activity of KDM Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 / EC50 | Assay Type | Reference |
| JIB-04 | H358 | Lung Cancer | IC50 = 100 nM | MTS Assay | [4] |
| A549 | Lung Cancer | IC50 = 250 nM | MTS Assay | [4] | |
| Various Lung Cancer Lines | Lung Cancer | IC50 as low as 10 nM | MTS Assay | [4] | |
| Various Prostate Cancer Lines | Prostate Cancer | IC50 as low as 10 nM | MTS Assay | [4] | |
| MHCC97H | Liver Cancer | Concentration-dependent decrease in viability | CCK-8 Assay | [11] | |
| HepG2 | Liver Cancer | Concentration-dependent decrease in viability | CCK-8 Assay | [11] | |
| QC6352 | KYSE-150 | Esophageal Carcinoma | EC50 = 3.5 nM | BrdU Assay | [7][8] |
| WiT49 | Wilms Tumor | IC50 = ~18 nM | PrestoBlue Assay | [12] | |
| HEK293 | Embryonic Kidney | IC50 = ~20 nM | PrestoBlue Assay | [12] | |
| SD70 | CWR22Rv1 | Prostate Cancer | Inhibits proliferation at > 5 µM | Not specified | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by these inhibitors is crucial for understanding their therapeutic potential. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Experimental Workflows
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound or JIB-04 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound or JIB-04 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound or JIB-04 in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Histone Methylation
Objective: To assess the changes in global histone methylation levels (e.g., H3K9me3, H3K36me3) following treatment with this compound or JIB-04.
Materials:
-
Cancer cells treated with inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K9me3, anti-H3K36me3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound, JIB-04, or vehicle control for the specified duration.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the signal of the modified histone to the total histone H3 signal.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the occupancy of KDM4 at specific gene promoters and the changes in histone methylation at these loci upon inhibitor treatment.
Materials:
-
Cancer cells treated with inhibitors
-
Formaldehyde (1% final concentration)
-
Glycine (125 mM final concentration)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
Antibody against KDM4 or specific histone modifications (e.g., H3K9me3)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
qPCR primers for target gene promoters
Procedure:
-
Treat cells with this compound, JIB-04, or vehicle control.
-
Crosslink proteins to DNA by adding formaldehyde to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and nuclei to release chromatin.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the specific antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C and treat with Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.
Conclusion
This guide provides a comparative overview of this compound and JIB-04, two histone demethylase inhibitors with distinct selectivity profiles. While JIB-04 acts as a broad-spectrum inhibitor of JmjC domain-containing enzymes, this compound offers a more targeted approach by selectively inhibiting the KDM4 and KDM5 subfamilies. The provided data and experimental protocols will aid researchers in designing and interpreting experiments to further elucidate the roles of these inhibitors in cancer biology and to explore their potential as therapeutic agents. The choice between a pan-inhibitor like JIB-04 and a more selective inhibitor like this compound will depend on the specific research question and the desired biological outcome. Further studies are warranted to fully characterize the cellular effects of this compound and to directly compare its efficacy and off-target effects with those of JIB-04 in various cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule KDM4s inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. mdpi.com [mdpi.com]
- 7. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. SD-70 | KDM4C inhibitor | Probechem Biochemicals [probechem.com]
- 10. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JIB‑04 induces cell apoptosis via activation of the p53/Bcl‑2/caspase pathway in MHCC97H and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of KDM4-IN-2 and GSK-J4 Histone Demethylase Inhibitors
A Detailed Analysis of Selectivity, Potency, and Cellular Effects for Researchers and Drug Development Professionals
In the landscape of epigenetic drug discovery, histone demethylase inhibitors have emerged as promising therapeutic agents. Among these, inhibitors of the Jumonji C (JmjC) domain-containing histone demethylases are of significant interest. This guide provides a comprehensive comparison of two widely used inhibitors, KDM4-IN-2 and GSK-J4, focusing on their selectivity profiles, potency, and impact on cellular signaling pathways.
Selectivity Profiles: A Tale of Two Inhibitors
The utility of a chemical probe is largely defined by its selectivity. This compound and GSK-J4 exhibit distinct selectivity profiles, which are crucial for interpreting experimental results and predicting potential therapeutic applications.
This compound is characterized as a potent dual inhibitor of the KDM4 and KDM5 histone demethylase subfamilies. It demonstrates high affinity for KDM4A and KDM5B with inhibitor constant (Ki) values in the low nanomolar range, specifically 4 nM and 7 nM, respectively. This potent inhibition of two distinct KDM subfamilies highlights its potential for investigating biological processes co-regulated by these enzymes.
GSK-J4 , on the other hand, is a cell-permeable prodrug of the active inhibitor GSK-J1. It is widely recognized as an inhibitor of the KDM6 subfamily, targeting KDM6A (UTX) and KDM6B (JMJD3), which are responsible for demethylating H3K27me3/me2. However, multiple studies have revealed its broader selectivity profile, with inhibitory activity against other JmjC domain-containing demethylases. Notably, GSK-J4 demonstrates inhibitory effects on members of the KDM4 and KDM5 subfamilies, albeit with lower potency, typically in the micromolar range. This broader selectivity profile necessitates careful consideration when attributing observed biological effects solely to the inhibition of KDM6 enzymes.
The following table summarizes the available quantitative data on the inhibitory activity of this compound and GSK-J4 against a panel of histone demethylases.
| Target | This compound (Ki, nM) | GSK-J4 (IC50, µM) |
| KDM4A | 4 | Similar to KDM4C |
| KDM4C | - | Similar to KDM5B & KDM6B |
| KDM5B | 7 | Similar to KDM4C & KDM6B |
| KDM6A (UTX) | - | 6.6 |
| KDM6B (JMJD3) | - | 8.6 |
Experimental Methodologies for Determining Inhibitor Potency
The inhibitory activities summarized above are determined using various biochemical and cell-based assays. Understanding the principles of these assays is critical for interpreting the data and designing further experiments.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based immunoassay is a common method for quantifying the activity of histone demethylases and the potency of their inhibitors.
Principle:
-
A biotinylated histone peptide substrate is incubated with the histone demethylase enzyme in the presence of the inhibitor.
-
Following the enzymatic reaction, AlphaLISA acceptor beads conjugated to an antibody specific for the demethylated histone mark and streptavidin-coated donor beads are added.
-
If the enzyme is active, the substrate is demethylated, and the antibody on the acceptor bead does not bind.
-
If the enzyme is inhibited, the substrate remains methylated, and the antibody-acceptor bead complex binds to the biotinylated peptide, which in turn binds to the streptavidin-donor bead, bringing the beads into close proximity.
-
Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 615 nm. The intensity of the emitted light is proportional to the level of enzyme inhibition.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another proximity-based assay used to measure enzyme activity and inhibitor potency.
Principle:
-
A biotinylated histone peptide substrate is incubated with the histone demethylase, cofactors, and the test inhibitor.
-
The reaction is stopped, and a terbium-labeled antibody specific for the demethylated product and a streptavidin-conjugated fluorophore (e.g., AF488) are added.
-
If the enzyme is active, the demethylated product is formed, and the terbium-labeled antibody binds to it. The streptavidin-fluorophore binds to the biotinylated peptide.
-
Excitation of the terbium donor results in energy transfer to the acceptor fluorophore if they are in close proximity, leading to a FRET signal.
-
The magnitude of the FRET signal is proportional to the amount of demethylated product, and thus inversely proportional to the inhibitor's potency.
Impact on Cellular Signaling Pathways
The inhibition of specific histone demethylases can have profound effects on cellular signaling pathways, influencing gene expression programs and cellular phenotypes.
KDM4 and the MYC Signaling Pathway
KDM4B has been shown to play a crucial role in the regulation of the MYC signaling pathway, particularly in the context of neuroblastoma. N-Myc, a member of the Myc family of transcription factors, can physically interact with and recruit KDM4B to target gene promoters. This recruitment leads to the demethylation of repressive histone marks, thereby activating gene expression programs that promote cell proliferation and tumor growth. Inhibition of KDM4B can disrupt this oncogenic signaling axis.
Caption: this compound inhibits KDM4B, disrupting N-Myc-driven gene expression and proliferation.
GSK-J4 and the NF-κB Signaling Pathway
GSK-J4, through its inhibition of KDM6B (JMJD3), has been demonstrated to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In certain cellular contexts, particularly in mantle cell lymphoma, the adhesion of cancer cells to stromal cells induces the expression of KDM6B.[1] KDM6B then removes the repressive H3K27me3 mark from the promoters of NF-κB pathway genes, leading to their activation.[1] This activation promotes cell adhesion, survival, and drug resistance.[1] GSK-J4 can block this process by preventing the demethylation of H3K27me3, thereby suppressing NF-κB signaling.[1]
Caption: GSK-J4 inhibits KDM6B, maintaining H3K27me3-mediated repression of NF-κB signaling.
Conclusion
This compound and GSK-J4 are valuable tools for studying the roles of histone demethylases in health and disease. This compound offers potent, dual inhibition of the KDM4 and KDM5 subfamilies, making it suitable for investigating the combined roles of these enzymes. In contrast, GSK-J4, while primarily targeting the KDM6 subfamily, exhibits a broader selectivity that requires careful experimental design and interpretation. Researchers should consider these distinct selectivity profiles when selecting an inhibitor to ensure the accurate attribution of biological effects to the inhibition of specific histone demethylases. The choice between these two inhibitors will ultimately depend on the specific biological question being addressed and the KDM subfamilies of interest.
References
Validating KDM4-IN-2 Effects: A Comparative Guide to KDM4 siRNA
For Researchers, Scientists, and Drug Development Professionals
In the field of epigenetic research and drug development, rigorous validation of small molecule inhibitors is paramount. This guide provides a comprehensive comparison of the effects of the histone demethylase inhibitor Kdm4-IN-2 with the genetic knockdown approach of KDM4 siRNA. By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying biological processes, this document serves as a crucial resource for validating on-target effects and interpreting experimental outcomes.
At a Glance: this compound vs. KDM4 siRNA
| Feature | This compound (and other KDM4 Inhibitors) | KDM4 siRNA |
| Mechanism of Action | Potent, cell-permeable small molecule that competitively inhibits the catalytic activity of KDM4 family members by chelating the active site Fe(II). | A synthetic small interfering RNA that specifically targets KDM4 mRNA for degradation, leading to reduced KDM4 protein expression. |
| Specificity | Can exhibit off-target effects on other metalloenzymes. This compound is a dual inhibitor of KDM4 and KDM5. | Highly specific for the target KDM4 isoform, but potential for off-target effects due to unintended mRNA binding. |
| Temporal Control | Rapid and reversible inhibition of enzymatic activity upon addition or removal of the compound. | Slower onset of action, dependent on mRNA and protein turnover rates. Effects are generally longer-lasting. |
| Application | Ideal for studying the acute effects of KDM4 inhibition and for therapeutic development. | Gold standard for validating that the phenotype observed with a small molecule inhibitor is due to the specific inhibition of the target protein. |
Comparative Data: KDM4 Inhibition vs. Knockdown
To objectively compare the cellular consequences of chemical inhibition and genetic knockdown of KDM4, we have summarized quantitative data from key cancer-related assays. While direct comparative studies using this compound are limited, data from other well-characterized KDM4 inhibitors, such as QC6352 and ML324, are presented alongside KDM4 siRNA data to provide a representative comparison.
Cell Viability & Proliferation
| Cell Line | Treatment | Concentration/Dose | Assay | Result |
| MCF-7 (Breast Cancer) | KDM4C siRNA | 50 nM | Cell Counting | ~40% decrease in cell number after 5 days[1] |
| HepG2 (Liver Cancer) | KDM4C siRNA | 50 nM | Cell Counting | ~50% decrease in cell number after 5 days[1] |
| BCSC1 (Breast Cancer Stem-like Cells) | QC6352 (KDM4 Inhibitor) | 1 µM | Sphere Formation Assay | ~75% reduction in sphere formation[2] |
| BCSC2 (Breast Cancer Stem-like Cells) | QC6352 (KDM4 Inhibitor) | 1 µM | Sphere Formation Assay | ~80% reduction in sphere formation[2] |
Cell Cycle Analysis
| Cell Line | Treatment | Concentration | Assay | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| LNCaP (Prostate Cancer) | Control siRNA | - | FACS | 60.5 ± 2.1 | 25.1 ± 1.5 | 14.4 ± 0.8 |
| LNCaP (Prostate Cancer) | KDM4B siRNA | 50 nM | FACS | 75.2 ± 2.5 | 12.3 ± 1.1 | 12.5 ± 1.2 |
| PC3 (Prostate Cancer) | Control siRNA | - | FACS | 55.2 ± 1.8 | 30.7 ± 1.3 | 14.1 ± 0.9 |
| PC3 (Prostate Cancer) | KDM4B siRNA | 50 nM | FACS | 68.9 ± 2.2 | 15.4 ± 1.0 | 15.7 ± 1.1 |
| MSTO-211H (Mesothelioma) | ML324 (KDM4A Inhibitor) | 10 µM | FACS | Increased | Decreased | No significant change |
| MSTO-211H (Mesothelioma) | ML324 (KDM4A Inhibitor) | 30 µM | FACS | Increased | Decreased | No significant change |
Apoptosis
| Cell Line | Treatment | Concentration | Assay | Apoptotic Cells (%) |
| LoVo (Colorectal Cancer) | Control siRNA | - | Annexin V/PI | 8.05 ± 2.44[1] |
| LoVo (Colorectal Cancer) | KDM4B siRNA | 50 nM | Annexin V/PI | 16.76 ± 0.71[1] |
| SW48 (Colorectal Cancer) | Control siRNA | - | Annexin V/PI | 12.27 ± 1.71[1] |
| SW48 (Colorectal Cancer) | KDM4B siRNA | 50 nM | Annexin V/PI | 19.46 ± 1.42[1] |
| MSTO-211H (Mesothelioma) | ML324 (KDM4A Inhibitor) | 10 µM | Annexin V/PI | Significant increase vs. control |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental logic, the following diagrams are provided.
References
- 1. KDM4B plays an important role in mitochondrial apoptosis by upregulating HAX1 expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM4C silencing inhibits cell migration and enhances radiosensitivity by inducing CXCL2 transcription in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Kdm4-IN-2 Activity: A Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
Kdm4-IN-2 is a potent, cell-permeable dual inhibitor of the KDM4 and KDM5 families of histone lysine demethylases. Validating its on-target activity and cellular efficacy requires a multi-pronged approach using orthogonal assays. This guide provides a comparative overview of key biochemical and cell-based assays to confirm the activity of this compound, with supporting data for alternative inhibitors to contextualize its performance.
Biochemical Assays: Direct Measurement of Enzyme Inhibition
Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of purified KDM4 proteins. These assays are crucial for determining inhibitor potency (e.g., IC50 values) and selectivity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a popular choice for their homogeneous format and high sensitivity. They measure the demethylation of a biotinylated histone peptide substrate by a KDM4 enzyme.
Experimental Protocol: KDM4B TR-FRET Assay [1]
This protocol is optimized for KDM4B but can be adapted for other KDM4 isoforms.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM α-ketoglutarate, 80 μM Fe(NH₄)₂(SO₄)₂, 2 mM L-ascorbic acid, and 0.01% BSA.[1]
-
KDM4B Enzyme: Prepare a 750 nM working solution in assay buffer.[1]
-
H3K9me3-Biotin Substrate: Prepare a 1.5 μM working solution in assay buffer.[1]
-
Detection Reagents: Prepare a solution containing 8 nM Tb-anti-H3K9me2 antibody and 80 nM AF488-Streptavidin in detection buffer.[1]
-
Inhibitor: Prepare serial dilutions of this compound and other inhibitors in DMSO, then dilute in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of KDM4B enzyme solution to each well (except for negative controls).
-
Add 5 µL of inhibitor solution or vehicle (DMSO) to the appropriate wells.
-
Incubate for 30 minutes at room temperature.[1]
-
Initiate the demethylase reaction by adding 10 µL of the H3K9me3-Biotin substrate solution.
-
Incubate for 30-60 minutes at room temperature.[1]
-
Stop the reaction and detect the signal by adding 5 µL of the detection reagent solution.
-
Incubate for an additional 15 minutes before reading the TR-FRET signal on a compatible plate reader.[1]
-
AlphaScreen/AlphaLISA Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and AlphaLISA are bead-based assays that measure the proximity of two molecules. In the context of KDM4 activity, they can be used to detect the product of the demethylation reaction.
Experimental Protocol: KDM4B AlphaLISA Assay [2][3]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20.[3]
-
KDM4B Enzyme: Dilute to the desired concentration (e.g., 25 ng/µL) in assay buffer.[4]
-
Biotinylated Histone H3 Peptide Substrate: Prepare a working solution in assay buffer.[2]
-
AlphaLISA Acceptor Beads: Coated with an antibody specific for the demethylated product (e.g., anti-H3K9me2).
-
Streptavidin-Coated Donor Beads.
-
Inhibitor: Prepare serial dilutions in DMSO and then in assay buffer.
-
-
Assay Procedure (384-well plate format): [4]
-
Add 4 µL of diluted KDM4B enzyme to the wells.
-
Add 3 µL of the test inhibitor or vehicle control.
-
Pre-incubate for 30 minutes at room temperature.[4]
-
Initiate the reaction by adding 3 µL of the biotinylated histone H3 peptide substrate.
-
Incubate for the desired reaction time.
-
Add 10 µL of a mix containing the anti-mouse acceptor beads and primary antibody, and incubate for 30 minutes.[4]
-
Add 10 µL of the streptavidin-conjugated donor beads and incubate for 30-60 minutes in the dark.[4]
-
Read the AlphaScreen signal on a compatible plate reader.
-
Comparative Biochemical Activity of KDM4/KDM5 Inhibitors
| Inhibitor | Target(s) | IC50/Ki (nM) | Assay Type | Reference |
| This compound | KDM4A | Ki = 4 | Not Specified | [5] |
| KDM5B | Ki = 7 | Not Specified | [5] | |
| QC6352 | KDM4A | IC50 = 104 | Not Specified | |
| KDM4B | IC50 = 56 | Not Specified | ||
| KDM4C | IC50 = 35 | Not Specified | ||
| KDM4D | IC50 = 104 | Not Specified | ||
| KDM5B | IC50 = 750 | Not Specified | ||
| ML324 | KDM4B | IC50 = 4900 | Not Specified | |
| KDM4E | IC50 = 920 | Not Specified | [5] | |
| GSK-J4 | JMJD3/UTX | IC50 = 9000 (for TNFα release inhibition) | Cell-based | [6] |
Cell-Based Assays: Assessing Cellular Target Engagement and Phenotypic Effects
Cell-based assays are essential to confirm that an inhibitor can penetrate the cell membrane, engage its target in a cellular context, and elicit a biological response.
Western Blotting for Histone Methylation
A direct way to confirm KDM4 inhibition in cells is to measure the levels of its substrate, trimethylated histone H3 at lysine 9 (H3K9me3). Inhibition of KDM4 should lead to an accumulation of H3K9me3.
Experimental Protocol: Histone Extraction and Western Blotting [7]
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or other inhibitors at various concentrations for a specified time (e.g., 24-48 hours).
-
-
Histone Extraction (Acid Extraction Method):
-
Harvest and wash the cells with PBS.
-
Lyse the cells in a hypotonic lysis buffer.
-
Isolate the nuclei by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H₂SO₄.
-
Precipitate the histones with trichloroacetic acid.
-
Wash the histone pellet with acetone and resuspend in water.
-
-
Western Blotting: [7]
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE using a high-percentage polyacrylamide gel (e.g., 15%).
-
Transfer the proteins to a nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like histones).[7]
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody against H3K9me3 and a loading control (e.g., total Histone H3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular environment. The principle is that the binding of a ligand (inhibitor) to its target protein stabilizes the protein against thermal denaturation.
Experimental Protocol: KDM4C CETSA [6][8]
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control for a specific duration (e.g., 1-3 hours).[9]
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.[10]
-
Cool the samples on ice.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble KDM4C in each sample by Western blotting or other quantitative protein detection methods. An increase in the amount of soluble KDM4C at higher temperatures in the inhibitor-treated samples indicates target engagement.
-
Visualizing the Pathways and Workflows
By employing a combination of these biochemical and cell-based assays, researchers can robustly validate the activity and efficacy of this compound and objectively compare its performance against other KDM4/KDM5 inhibitors. This comprehensive approach provides a higher degree of confidence in the inhibitor's mechanism of action and its potential as a chemical probe or therapeutic lead.
References
- 1. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Development of homogeneous luminescence assays for histone demethylase catalysis and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. adooq.com [adooq.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 8. CETSA [cetsa.org]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
KDM4-IN-2 vs. Other Pan-KDM Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KDM4-IN-2 with other notable pan-KDM inhibitors, supported by experimental data. We delve into their biochemical activity, selectivity, and cellular effects to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to KDM4 and Pan-KDM Inhibition
Histone lysine demethylases (KDMs) are a family of enzymes that play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histones.[1] The KDM4 subfamily, in particular, has been implicated in various cancers, making it an attractive target for therapeutic intervention.[2][3] Pan-KDM inhibitors, which target multiple KDM subfamilies, are valuable tools for studying the broader roles of these enzymes and for developing novel anti-cancer therapies. This compound has emerged as a potent inhibitor, and this guide compares its performance against other well-characterized pan-KDM inhibitors such as JIB-04, IOX1, and TACH101.
Biochemical Activity and Selectivity
The efficacy of a KDM inhibitor is determined by its potency (measured by IC50 values) and its selectivity across different KDM subfamilies. The following table summarizes the available biochemical data for this compound and other pan-KDM inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | KDM4A | 4 (Ki) | - | [4] |
| KDM4B | 31 | AlphaScreen | [4] | |
| KDM5B | 7 (Ki) | - | [4] | |
| KDM5B | 23 | AlphaScreen | [4] | |
| JIB-04 | KDM4A | 445 | ELISA | [5] |
| KDM4B | 435 | ELISA | [5] | |
| KDM4C | 1100 | ELISA | [5] | |
| KDM4D | 290 | ELISA | [5] | |
| KDM4E | 340 | ELISA | [5] | |
| KDM5A | 230 | ELISA | [5] | |
| KDM6B | 855 | ELISA | [5] | |
| IOX1 | KDM2A | 1800 | - | [4] |
| KDM3A | 100 | - | [4] | |
| KDM4A | 600 | - | [6] | |
| KDM4C | 600 | - | [4] | |
| KDM4E | 2300 | - | [4] | |
| KDM6B | 1400 | - | [4] | |
| TACH101 | KDM4A | ≤ 80 | - | [1][7] |
| KDM4B | ≤ 80 | - | [1][7] | |
| KDM4C | ≤ 80 | - | [1][7] | |
| KDM4D | ≤ 80 | - | [1][7] | |
| KDM5 Family | 140-400 | - | [7] |
Cellular Activity
The ultimate utility of a KDM inhibitor lies in its ability to modulate cellular processes. The following table summarizes the reported cellular effects of these inhibitors.
| Inhibitor | Cell Line(s) | Effect | EC50/Concentration | Reference |
| This compound | Hela cells | Increased H3K9me3 and H3K4me3 | - | [4] |
| JIB-04 | Various cancer cell lines | Anti-proliferative, induces apoptosis | Sub-micromolar to low micromolar | [3][4] |
| IOX1 | HeLa cells | Increased H3K9me3 | 75-300 µM | [8] |
| VSMCs | Inhibition of proliferation and migration | 50-200 µM | [4] | |
| TACH101 | Various cancer cell lines | Anti-proliferative, induces apoptosis | 2.7-37 nM (proliferation), 33-92 nM (apoptosis) | [1][9] |
| KYSE-150 cells | Increased H3K36me3 levels | <1 nM | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of inhibitor evaluation, we provide the following diagrams created using the DOT language.
Caption: KDM4 Signaling Pathway and Inhibition.
Caption: KDM Inhibitor Discovery and Evaluation Workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of common experimental protocols used to characterize KDM inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a popular method for high-throughput screening of KDM inhibitors.
-
Principle: The assay measures the demethylase activity of a KDM enzyme on a biotinylated histone peptide substrate. A terbium-labeled antibody specific to the demethylated product acts as the donor fluorophore, and a streptavidin-conjugated fluorophore serves as the acceptor. When the substrate is demethylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.
-
Reagents:
-
Recombinant KDM enzyme
-
Biotinylated histone peptide substrate (e.g., H3K9me3)
-
Terbium-labeled anti-demethylated histone antibody (e.g., anti-H3K9me2)
-
Streptavidin-conjugated acceptor fluorophore (e.g., d2)
-
Assay buffer (containing cofactors like Fe(II) and α-ketoglutarate)
-
Test compounds (inhibitors)
-
-
Procedure:
-
Dispense the test compound and KDM enzyme into a microplate and incubate.
-
Add the biotinylated peptide substrate to initiate the demethylation reaction.
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagents (antibody and streptavidin-fluorophore).
-
Incubate to allow for binding.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (for the donor and acceptor).
-
Calculate the FRET ratio and determine the percent inhibition for each compound. IC50 values are then calculated from dose-response curves.[2][10]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another bead-based proximity assay commonly used for screening KDM inhibitors.
-
Principle: Similar to TR-FRET, this assay detects the product of the demethylase reaction. It utilizes donor and acceptor beads that come into close proximity when the demethylated product is formed. Laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal.
-
Reagents:
-
Recombinant KDM enzyme
-
Biotinylated histone peptide substrate
-
Antibody specific to the demethylated product
-
Streptavidin-coated donor beads
-
Protein A-coated acceptor beads
-
Assay buffer
-
Test compounds
-
-
Procedure:
-
The enzymatic reaction is performed in a similar manner to the TR-FRET assay.
-
After the reaction, the antibody, donor beads, and acceptor beads are added.
-
The mixture is incubated in the dark to allow for bead-antibody-substrate binding.
-
The plate is read on an AlphaScreen-compatible reader.
-
The luminescent signal is proportional to the amount of demethylated product, and inhibition is calculated relative to controls.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of an inhibitor within a cellular context.
-
Principle: The binding of a ligand (inhibitor) can stabilize its target protein, increasing its melting temperature. CETSA measures this thermal stabilization in intact cells or cell lysates.
-
Procedure:
-
Treat cells with the test compound or vehicle control.
-
Heat the cells or cell lysates to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of the target KDM protein remaining in the soluble fraction at each temperature using methods like Western blotting or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion
This compound is a potent dual inhibitor of KDM4 and KDM5 subfamilies. When compared to other pan-KDM inhibitors, it exhibits high biochemical potency. JIB-04 and IOX1 are broader-spectrum inhibitors, also targeting other KDM subfamilies, which may be advantageous for studying the global effects of KDM inhibition but could also lead to more off-target effects. TACH101 demonstrates high potency and selectivity for the KDM4 subfamily. The choice of inhibitor will ultimately depend on the specific research question, whether it is focused on the KDM4/5 axis or requires broader KDM inhibition. The provided data and protocols should serve as a valuable resource for researchers in the field of epigenetics and drug discovery.
References
- 1. e-century.us [e-century.us]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule KDM4s inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. KDM4B: A Nail for Every Hammer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting histone lysine demethylases — Progress, challenges, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in histone demethylase KDM4 as cancer therapeutic targets | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
KDM4-IN-2: A Comparative Analysis of Selectivity Against Histone Demethylases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of KDM4-IN-2, a potent inhibitor of histone demethylases, against other members of this enzyme family. The information is compiled from publicly available experimental data to aid researchers in evaluating its potential for target validation and therapeutic development.
Selectivity Profile of this compound
Table 1: Inhibitory Potency (Ki) of this compound Against a Limited Panel of Histone Demethylases
| Demethylase Target | Ki (nM) |
| KDM4A | 4 |
| KDM5B | 7 |
Data presented in this table is based on available biochemical assays. A broader selectivity profile against other KDM subfamilies (KDM1, KDM2, KDM3, KDM6, KDM7) is not currently publicly available.
Experimental Protocols
The determination of the inhibitory activity and selectivity of compounds like this compound is typically achieved through a variety of biochemical assays. Below are detailed methodologies for commonly employed techniques.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a homogeneous, high-throughput screening method used to measure the demethylation activity of KDM enzymes.
Principle: The assay measures the proximity of two fluorophores. A biotinylated histone peptide substrate and a specific antibody that recognizes the demethylated product are used. The antibody is labeled with a donor fluorophore (e.g., terbium cryptate) and streptavidin conjugated to an acceptor fluorophore (e.g., d2). When the substrate is demethylated by the enzyme, the antibody binds, bringing the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.
Protocol:
-
Reagents:
-
Recombinant human KDM enzyme
-
Biotinylated histone peptide substrate (e.g., H3K9me3)
-
Antibody specific for the demethylated product (e.g., anti-H3K9me2) labeled with a donor fluorophore
-
Streptavidin conjugated to an acceptor fluorophore
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 µM α-ketoglutarate, 25 µM Ascorbic Acid, 25 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 0.01% BSA, 0.01% Tween-20)
-
This compound or other test compounds
-
-
Procedure: a. Dispense the test compound at various concentrations into a 384-well microplate. b. Add the KDM enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature. c. Initiate the demethylation reaction by adding the biotinylated histone peptide substrate. d. Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature. e. Stop the reaction by adding a detection mixture containing the donor-labeled antibody and acceptor-conjugated streptavidin. f. Incubate for 60 minutes at room temperature to allow for antibody binding. g. Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). h. Calculate the TR-FRET ratio and determine IC50 values by plotting the ratio against the inhibitor concentration.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another bead-based proximity assay used for screening enzyme inhibitors.
Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when in close proximity. A biotinylated histone substrate is captured by streptavidin-coated acceptor beads. An antibody specific to the demethylated product, which is conjugated to a protein A-coated donor bead, binds to the demethylated substrate. Upon excitation, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a cascade of chemical reactions that produce a luminescent signal.
Protocol:
-
Reagents:
-
Recombinant human KDM enzyme
-
Biotinylated histone peptide substrate
-
Antibody specific for the demethylated product
-
Streptavidin-coated acceptor beads
-
Protein A-coated donor beads
-
Assay buffer
-
-
Procedure: a. Similar to the TR-FRET assay, incubate the enzyme with the test compound. b. Add the biotinylated histone peptide substrate to start the reaction. c. After a defined incubation period, add a mixture of streptavidin-acceptor beads and the specific antibody. d. Incubate to allow for binding. e. Add the protein A-donor beads under subdued light. f. Incubate in the dark. g. Read the plate on an AlphaScreen-compatible plate reader. h. Determine IC50 values from the luminescent signal as a function of inhibitor concentration.
KDM4 Signaling in Cancer
KDM4 family members are frequently overexpressed in various cancers and play a crucial role in tumorigenesis by regulating gene expression. One of the well-documented pathways involves the interplay between KDM4B and the Androgen Receptor (AR) in prostate cancer. KDM4B acts as a coactivator of AR, enhancing the transcription of AR target genes that promote cell proliferation and survival.
References
A Comparative Guide to KDM4-IN-2: On-Target Activity in Cellular Contexts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kdm4-IN-2, a potent dual inhibitor of histone demethylases KDM4 and KDM5, with other known KDM4 inhibitors. We present supporting experimental data on their on-target activity in cellular assays, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows to aid in the selection of the most appropriate chemical probe for your research needs.
Introduction to KDM4 Histone Demethylases
The KDM4 family of histone lysine demethylases (KDM4A-D) are 2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes that play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1] Dysregulation of KDM4 activity is implicated in various cancers, making them attractive therapeutic targets.[2] Confirming the on-target activity of small molecule inhibitors in a cellular environment is a critical step in their development as research tools and potential therapeutics.
Comparison of KDM4 Inhibitor On-Target Cellular Activity
The following table summarizes the cellular on-target activity of this compound and other selected KDM4 inhibitors. It is important to note that direct comparison of potencies can be challenging due to variations in cell lines and assay methodologies.
| Inhibitor | Target(s) | Cell Line | Assay Type | Cellular Potency (EC50/IC50) | Reference |
| This compound | KDM4A, KDM5B | HeLa | Immunofluorescence | KDM4A: 4.7 µM, KDM5B: 13.4 µM | [3] |
| QC6352 | KDM4A-D | KYSE-150 | H3K36me3 Upregulation | 1.3 nM | [1] |
| KYSE-150 | Antiproliferation | 3.5 nM | [1] | ||
| JIB-04 | Pan-Jumonji | Ewing Sarcoma Cell Lines | Antiproliferation | 0.13 µM - 1.84 µM | [4] |
| Lung and Prostate Cancer Cell Lines | Antiproliferation | As low as 10 nM | [5] | ||
| ML324 | JMJD2 (KDM4) | - | - | Good cell permeability reported | [6] |
| Methylstat (4b) | KDM4 | KYSE-150, MCF7 | Immunostaining (H3K9me3 accumulation) | 8.6 µM (KYSE-150), 6.3 µM (MCF7) | [1] |
Experimental Protocols for Assessing On-Target Activity
Accurate determination of an inhibitor's on-target activity in cells is paramount. Below are detailed protocols for commonly used assays.
Cellular Immunofluorescence Assay for Histone Methylation
This method directly visualizes the effect of an inhibitor on the levels of specific histone methylation marks within the cell nucleus.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) on coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with a dilution series of the KDM4 inhibitor or vehicle control for a specified period (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H3K9me3 or anti-H3K36me3) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate the cells with a fluorescently-labeled secondary antibody that recognizes the primary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the nuclear fluorescence intensity of the histone methylation mark. The EC50 value is determined by plotting the fluorescence intensity against the inhibitor concentration.[7]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying direct target engagement of a compound in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Treatment: Treat intact cells in suspension or adherent cells with the inhibitor or vehicle control for a defined period to allow for cell penetration and target binding.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler. This creates a temperature gradient where proteins will denature and aggregate if not stabilized by a ligand.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein (KDM4) remaining in the soluble fraction is quantified by a suitable method, such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. Isothermal dose-response curves can be generated by heating at a single, optimized temperature with varying inhibitor concentrations to determine the EC50.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the biological context and experimental procedures is essential for a comprehensive understanding.
Caption: KDM4 demethylates H3K9me3, a repressive mark, leading to transcriptional activation of androgen receptor target genes.
Caption: Workflow for confirming target engagement using the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound is a valuable tool for studying the cellular functions of KDM4 and KDM5 demethylases. Its micromolar potency in cell-based assays demonstrates good on-target activity. When selecting an inhibitor, researchers should consider the desired selectivity profile, the specific cellular context, and the assay methodology. For instance, QC6352 exhibits exceptional cellular potency in the nanomolar range, making it a highly potent probe for KDM4. JIB-04, as a pan-Jumonji inhibitor, can be useful for studying the broader effects of this class of enzymes. The experimental protocols provided herein offer robust methods for confirming the on-target activity of these and other KDM4 inhibitors in a cellular setting, which is a critical step in advancing our understanding of the therapeutic potential of targeting KDM4.
References
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
comparing the efficacy of Kdm4-IN-2 and KDM4-C49
A comprehensive comparison of two histone demethylase inhibitors, Kdm4-IN-2 and KDM4C-IN-1, is essential for researchers in oncology and epigenetics. This guide provides a detailed analysis of their efficacy, supported by experimental data, to aid in the selection of the appropriate compound for specific research needs.
Introduction to KDM4 Inhibition
The KDM4 family of histone lysine demethylases, particularly the KDM4A and KDM4C isoforms, are critical regulators of chromatin structure and gene expression.[1][2] Their dysregulation is implicated in various cancers, making them attractive therapeutic targets.[3][4] Small molecule inhibitors targeting these enzymes are valuable tools for both basic research and drug development.
This compound: A Dual KDM4/KDM5 Inhibitor
This compound is recognized as a potent and selective dual inhibitor of the KDM4 and KDM5 families of histone demethylases.[5] Its ability to target multiple KDM subfamilies can be advantageous in contexts where redundant demethylase activity is a concern.
KDM4C-IN-1: A Selective KDM4C Inhibitor
KDM4C-IN-1 is a potent inhibitor that shows high selectivity for the KDM4C isoform.[6] This specificity makes it a valuable tool for dissecting the specific roles of KDM4C in biological processes and disease.
Efficacy and Potency Comparison
The following table summarizes the available quantitative data for this compound and KDM4C-IN-1, highlighting their potency against their respective targets.
| Inhibitor | Target | Assay Type | Potency (IC₅₀/Kᵢ) | Reference |
| This compound | KDM4A | Biochemical | Kᵢ = 4 nM | [5] |
| KDM5B | Biochemical | Kᵢ = 7 nM | [5] | |
| KDM4C-IN-1 | KDM4C | Biochemical | IC₅₀ = 8 nM | [6] |
| HepG2 cells | Cell-based | IC₅₀ = 0.8 µM | [6] | |
| A549 cells | Cell-based | IC₅₀ = 1.1 µM | [6] |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for assays commonly used to evaluate KDM4 inhibitors.
Biochemical Inhibition Assay (LANCE TR-FRET)
This assay is frequently used to determine the half-maximal inhibitory concentration (IC₅₀) of compounds against purified KDM4 enzymes.
Workflow:
Caption: Workflow for a LANCE TR-FRET based biochemical assay.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human KDM4 enzyme and a biotinylated histone H3 peptide substrate are diluted in assay buffer.
-
Compound Preparation: The test inhibitor is serially diluted to various concentrations.
-
Reaction Mixture: The enzyme, substrate, cofactors (Fe(II) and α-ketoglutarate), and test inhibitor are combined in a microplate well and incubated to allow the demethylation reaction to proceed.
-
Detection: A europium-labeled antibody specific for the demethylated product and ULight™-streptavidin are added. These reagents bind to the demethylated, biotinylated peptide, bringing the europium donor and ULight acceptor into close proximity.
-
Signal Measurement: The plate is read on a TR-FRET-compatible reader. A decrease in the TR-FRET signal indicates inhibition of the demethylase activity.
-
Data Analysis: IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of an inhibitor on the viability and proliferation of cancer cell lines.
Workflow:
Caption: Workflow for a cellular proliferation assay.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HepG2, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the inhibitor.
-
Incubation: The plates are incubated for a specific period (e.g., 72 hours) to allow for effects on cell proliferation.
-
Lysis and Signal Generation: A reagent such as CellTiter-Glo® is added to the wells. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Signal Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: The IC₅₀ value, the concentration of inhibitor that reduces cell viability by 50%, is determined from the dose-response curve.
Signaling Pathway Context
KDM4 enzymes function within a complex network of epigenetic regulation. Their inhibition can lead to global changes in histone methylation, affecting gene expression programs that control cell proliferation, differentiation, and survival.
Caption: Simplified KDM4 signaling pathway and point of inhibition.
Inhibition of KDM4 enzymes prevents the removal of repressive histone marks like H3K9me3. This leads to the maintenance of a condensed chromatin state at target gene promoters, resulting in transcriptional repression of genes that may be involved in cancer cell proliferation and survival.
Conclusion
Both this compound and KDM4C-IN-1 are potent inhibitors of the KDM4 family. The choice between them will depend on the specific research question. This compound offers broader inhibition of both KDM4 and KDM5 families, which may be useful for overcoming potential redundancy. In contrast, KDM4C-IN-1 provides a more targeted approach to investigate the specific functions of KDM4C. The provided data and protocols serve as a foundation for further investigation into the therapeutic potential of these compounds.
References
- 1. KDM4/JMJD2 Histone Demethylases: Epigenetic Regulators in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. KDM4 Demethylases: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Biochemical and Cellular Activity of Kdm4-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and cellular activities of Kdm4-IN-2 against other notable KDM4 subfamily inhibitors. The information is presented to assist researchers in making informed decisions for their experimental designs. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.
Introduction to KDM4 Inhibition
The KDM4 (Lysine-Specific Demethylase 4) subfamily of histone demethylases, also known as JMJD2, plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1] Dysregulation of KDM4 activity is implicated in various cancers, making it an attractive therapeutic target.[2][3] This guide focuses on this compound, a potent inhibitor, and compares its performance with other well-characterized KDM4 inhibitors: QC6352, JIB-04, and ML324.
Biochemical Activity: A Head-to-Head Comparison
The biochemical potency of KDM4 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) against purified KDM4 enzymes. These assays, often utilizing techniques like AlphaScreen or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), measure the inhibitor's ability to block the demethylation of a histone peptide substrate.[2][4]
Table 1: Biochemical Activity (IC50/Ki in nM) of KDM4 Inhibitors
| Inhibitor | KDM4A | KDM4B | KDM4C | KDM4D | KDM5B | Assay Type |
| This compound | 4 (Ki) | - | - | - | 7 (Ki) | Not Specified[5] |
| QC6352 | 104 | 56 | 35 | 104 | 750 | LANCE TR-FRET[2][5][6] |
| JIB-04 | 445 | 435 | 1100 | 290 | - | Cell-free assay[7] |
| ML324 | - | 4900 | - | - | - | AlphaScreen[8] |
Note: A lower IC50 or Ki value indicates greater potency. Data for this compound against the full KDM4A-D panel is limited in the public domain. JIB-04 is recognized as a pan-Jumonji inhibitor, affecting multiple KDM families.[7]
Cellular Activity: From Target Engagement to Antiproliferation
The cellular activity of a KDM4 inhibitor is a critical measure of its potential therapeutic utility. This is assessed through various assays that measure its ability to enter cells, engage with its target, modulate histone methylation levels, and ultimately inhibit cancer cell growth.
Cellular Target Engagement and Histone Methylation
Effective KDM4 inhibitors should increase the levels of H3K9me3 and H3K36me3 within cells. This is often measured by techniques such as Western blotting, immunofluorescence, or cellular thermal shift assays (CETSA). The half-maximal effective concentration (EC50) for modulating these histone marks is a key parameter.
Table 2: Cellular Activity of KDM4 Inhibitors
| Inhibitor | Cell Line | Cellular Effect | EC50/IC50 (nM) | Assay Type |
| This compound | HeLa | Increased H3K9me3 & H3K4me3 | - | Immunofluorescence[2] |
| QC6352 | KYSE-150 | Increased H3K36me3 | 1.3 | HTRF[3][6] |
| KYSE-150 | Antiproliferative | 3.5 | BrdU[3] | |
| JIB-04 | Various Cancer Cell Lines | Antiproliferative | 10 - 1000s | Cell Viability Assay[9][10] |
| ML324 | Prostate Cancer Cells | Increased H3K9me3 | 25,000 | Not Specified[11] |
Antiproliferative Effects
The ultimate goal of a therapeutic KDM4 inhibitor is to suppress cancer cell growth. Antiproliferative activity is commonly measured using assays like the MTT or BrdU incorporation assays, which determine the inhibitor's effect on cell viability and proliferation.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: KDM4 demethylates H3K9me3 and H3K36me3, influencing gene expression. This compound inhibits this process.
Caption: Workflow for evaluating the biochemical and cellular activities of KDM4 inhibitors.
Experimental Protocols
Biochemical KDM4 Inhibition Assay (AlphaScreen)
-
Reagents and Materials:
-
Recombinant human KDM4A, KDM4B, KDM4C, or KDM4D enzyme.
-
Biotinylated histone H3 peptide substrate (e.g., H3K9me3).
-
S-Adenosyl methionine (SAM) as a cofactor.
-
AlphaScreen donor and acceptor beads.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 µg/mL BSA, 0.01% Tween-20).
-
Test inhibitors (e.g., this compound) serially diluted in DMSO.
-
-
Procedure:
-
Add assay buffer, enzyme, and inhibitor to a 384-well microplate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the peptide substrate and SAM.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and add AlphaScreen acceptor beads (e.g., streptavidin-coated donor beads and anti-unmethylated H3K9 antibody-conjugated acceptor beads).
-
Incubate for 60 minutes in the dark at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is inversely proportional to the enzyme activity.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Histone Methylation Assay (Western Blot)
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., KYSE-150).
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against H3K9me3, H3K36me3, and total Histone H3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitor for 24-48 hours.
-
Harvest cells and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of the methylated histone bands to the total histone H3 band.
-
Determine the EC50 for the increase in histone methylation.
-
Cell Viability Assay (MTT)
-
Reagents and Materials:
-
Cancer cell line.
-
Cell culture medium.
-
Test inhibitor.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with a serial dilution of the inhibitor for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 or EC50 value for cell growth inhibition by plotting viability against inhibitor concentration.
-
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of the histone demethylase KDM4B leads to activation of KDM1A, attenuates bacterial-induced pro-inflammatory cytokine release, and reduces osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell viability (MTT) and cell proliferation (BrdU) assays [bio-protocol.org]
Validating KDM4-IN-2-Induced Phenotypes: A Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of Kdm4-IN-2, a potent dual inhibitor of KDM4 and KDM5 histone demethylases.[1] We will explore how to substantiate that an observed cellular phenotype is a direct consequence of KDM4 inhibition through the use of rescue experiments. This guide will objectively compare expected outcomes of this compound treatment with alternative scenarios and provide supporting experimental data and detailed protocols.
Introduction to KDM4 and this compound
The KDM4 family of histone lysine demethylases (KDM4A-D) are 2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes that play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me2/3 and H3K36me2/3).[2][3] Dysregulation of KDM4 activity is implicated in various cancers, making them attractive therapeutic targets.[2][4] KDM4 proteins are involved in regulating gene transcription, DNA repair, and cell cycle progression.[2][5]
This compound is a small molecule inhibitor that targets the catalytic activity of KDM4 enzymes. Understanding its precise mechanism of action and confirming that its cellular effects are a direct result of KDM4 inhibition is crucial for its development as a therapeutic agent.
This compound-Induced Phenotypes and Their Validation
Inhibition of KDM4 activity by compounds like this compound is expected to induce specific cellular phenotypes, primarily due to the re-establishment of repressive histone methylation marks (H3K9me3) at gene promoters, leading to transcriptional repression of oncogenes. Common phenotypes associated with KDM4 inhibition include decreased cell proliferation, cell cycle arrest, and induction of apoptosis.
Data Presentation: In Vitro Effects of KDM4 Inhibition
The following tables summarize quantitative data from studies on KDM4 inhibitors in breast cancer cell lines, which can be used as a benchmark for validating the effects of this compound.
Table 1: Effect of KDM4 Inhibition on Cell Viability
| Cell Line | Inhibitor | IC50 (µM) | Assay | Reference |
| HCC1954 | NCDM-32B | ~5 | Cell Viability | [4] |
| Colo824 | NCDM-32B | ~7 | Cell Viability | [4] |
| MCF-7 | KDOAM-21 | ~5 | Colony Formation | [6] |
| MDA-MB-231 | JIB-04 | Not specified | Proliferation Assay | [7] |
Table 2: Effect of KDM4 Inhibition on Apoptosis
| Cell Line | Treatment | % Apoptotic Cells (Annexin V positive) | Reference |
| MDA-MB-231 | KDM4A Knockdown | Increased | [7] |
| MDA-MB-231 | Isobavachalcone (Induces multiple cell deaths) | 39.4% (at 20 µM) | [8] |
Table 3: Effect of KDM4 Inhibition on Cell Cycle
| Cell Line | Treatment | Effect on Cell Cycle | Reference |
| GFCs | Kdm4d Knockdown | Decreased cell proliferation, inhibition of DNA replication | [5] |
| Breast Cancer Cells | KDM5A Inhibition (Compound 1) | Cell cycle arrest and senescence | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Seed cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
Objective: To assess the effect of this compound on the expression of proteins involved in apoptosis and cell cycle regulation, and to confirm the increase in histone methylation.
Methodology:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against:
-
Cleaved Caspase-3, Cleaved PARP (apoptosis markers)
-
p21, p27 (cell cycle inhibitors)
-
H3K9me3, H3K36me3 (KDM4 targets)
-
Actin or GAPDH (loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
Rescue Experiment Protocol
Objective: To confirm that the observed phenotype is specifically due to the inhibition of KDM4 by rescuing the effect with the overexpression of a KDM4 protein.
Methodology:
-
Constructs:
-
Wild-type KDM4B (WT-KDM4B) expression vector.
-
Catalytically dead KDM4B (mut-KDM4B) expression vector (e.g., H189G/E191Q mutant).[1]
-
Empty vector (control).
-
-
Transfection:
-
Transfect the cancer cell line (e.g., MDA-MB-231) with the WT-KDM4B, mut-KDM4B, or empty vector constructs using a suitable transfection reagent.
-
Allow the cells to express the protein for 24-48 hours.
-
-
Treatment:
-
Treat the transfected cells with this compound at the IC50 concentration.
-
-
Phenotypic Analysis:
-
Perform cell viability assays, apoptosis assays, and western blotting as described above.
-
-
Expected Outcome:
-
Overexpression of WT-KDM4B should rescue the cells from the this compound-induced phenotype (e.g., restore cell viability, reduce apoptosis).
-
Overexpression of the catalytically dead mut-KDM4B should not rescue the phenotype, demonstrating that the enzymatic activity of KDM4 is the target of the inhibitor.
-
Mandatory Visualizations
Caption: KDM4 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for validating this compound-induced phenotype and performing rescue experiments.
By following this guide, researchers can rigorously validate the on-target effects of this compound and build a strong foundation for its further development as a potential anti-cancer therapeutic.
References
- 1. KDM4B-regulated unfolded protein response as a therapeutic vulnerability in PTEN-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Genetic alterations of KDM4 subfamily and therapeutic effect of novel demethylase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine-Specific Demethylase 4D Is Critical for the Regulation of the Cell Cycle and Antioxidant Capacity in Goat Fibroblast Cells [mdpi.com]
- 6. KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KDM4A promotes malignant progression of breast cancer by down-regulating BMP9 inducing consequent enhancement of glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to KDM4 Inhibitors: Kdm4-IN-2 Versus Novel Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Kdm4-IN-2 with a selection of novel inhibitors targeting the KDM4 family of histone lysine demethylases. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in epigenetic drug discovery.
Introduction to KDM4 Inhibition
The KDM4 (Lysine-Specific Demethylase 4) family of enzymes, also known as the JMJD2 family, are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases that play a critical role in epigenetic regulation.[1] These enzymes primarily remove methyl groups from lysine residues 9 and 36 of histone H3 (H3K9me3/me2 and H3K36me3/me2), thereby influencing chromatin structure and gene expression.[2] Dysregulation of KDM4 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention.[2]
This compound is a potent and selective dual inhibitor of the KDM4 and KDM5 families.[3] In recent years, a number of novel KDM4 inhibitors with diverse scaffolds and selectivity profiles have been developed, offering a range of tools for studying KDM4 biology and potential starting points for new cancer therapies. This guide provides a head-to-head comparison of this compound with several of these novel inhibitors, including JIB-04, ML324, GSK-J4, QC6352, and the highly selective KDM4D inhibitor, 24s.
Comparative Analysis of KDM4 Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound and selected novel KDM4 inhibitors. The data has been compiled from various public sources and the primary literature.
Table 1: Biochemical Potency (IC50/Ki in nM) of KDM4 Inhibitors
| Inhibitor | KDM4A | KDM4B | KDM4C | KDM4D | KDM5A (JARID1A) | KDM5B (PLU-1) | KDM6B (JMJD3) | Assay Type | Reference(s) |
| This compound | 4 (Ki) | - | - | - | - | 7 (Ki) | - | Biochemical Assay | [3] |
| JIB-04 | 445 | 435 | 1100 | 290 | 230 | - | 855 | ELISA | [4] |
| ML324 | - | 4900 | - | - | - | - | - | AlphaScreen | [5] |
| GSK-J4 | - | - | >50,000 | - | - | >50,000 | 8600 | Biochemical Assay | [6] |
| QC6352 | 104 | 56 | 35 | 104 | - | 750 | - | LANCE TR-FRET | [1] |
| 24s | >100,000 | - | - | 23 | - | - | - | AlphaLISA | [7] |
Note: "-" indicates data not available in the searched sources.
Table 2: Cellular Activity of KDM4 Inhibitors
| Inhibitor | Cell Lines | Observed Effects | Reference(s) |
| This compound | - | Cell-penetrant | [3] |
| JIB-04 | H358, A549, Breast Cancer Xenografts | Blocks cancer cell growth, diminishes tumor growth | [8] |
| ML324 | MSTO, H28 | Reduces cell migration | [9] |
| GSK-J4 | Retinoblastoma cells | Inhibits proliferation, induces apoptosis, arrests cell cycle at G2/M | [10] |
| QC6352 | Breast and Colon Cancer PDX models | Efficacious in in vivo models | [11] |
| 24s | Colorectal Cancer cells | Suppresses proliferation and migration | [7] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams, created using the DOT language, illustrate a simplified signaling pathway affected by KDM4 inhibitors and a general workflow for their evaluation.
Caption: Simplified signaling pathway of KDM4-mediated gene regulation and its inhibition.
Caption: General experimental workflow for the discovery and evaluation of KDM4 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used in the characterization of KDM4 inhibitors.
Biochemical Potency Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is commonly used to measure the demethylase activity of KDM4 enzymes in a high-throughput format.
-
Principle: The assay measures the decrease in a specific histone methylation mark (e.g., H3K9me3) by the KDM4 enzyme. A biotinylated histone H3 peptide substrate is used. The demethylated product is detected by a terbium-labeled antibody specific for the demethylated mark (e.g., H3K9me2) and a streptavidin-conjugated acceptor fluorophore. When the donor (terbium) and acceptor are in close proximity, FRET occurs upon excitation.
-
Protocol Outline:
-
Dispense the biotinylated H3K9me3 peptide substrate into a 384-well assay plate.
-
Add the KDM4 enzyme (e.g., KDM4B) and the test inhibitor at various concentrations. The reaction buffer typically contains Tris-HCl, α-ketoglutarate, Fe(NH4)2(SO4)2, L-ascorbic acid, and BSA.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and add a detection mixture containing a terbium-labeled anti-H3K9me2 antibody and a streptavidin-conjugated acceptor fluorophore (e.g., AF488).
-
Incubate for an additional period to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The IC50 values are calculated from the dose-response curves.[3]
-
2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another bead-based proximity assay used to measure enzyme activity.
-
Principle: The assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity, generating a chemiluminescent signal. For KDM4 assays, streptavidin-coated donor beads bind to a biotinylated histone peptide substrate. Acceptor beads are coated with a protein that binds to an antibody specific for the demethylated product.
-
Protocol Outline:
-
A reaction mixture containing the KDM4 enzyme, biotinylated histone substrate, co-factors (2-OG, Fe(II), ascorbate), and the test inhibitor is prepared in an assay buffer.
-
The reaction is incubated to allow for enzymatic demethylation.
-
A suspension of streptavidin-donor beads and antibody-coated acceptor beads is added.
-
The plate is incubated in the dark to allow for bead-antibody-substrate binding.
-
The AlphaScreen signal is read on a compatible plate reader. A decrease in signal indicates inhibition of the demethylase.
-
Cellular Assays
1. In-Cell Western Blot for Histone Methylation
This method quantifies changes in global histone methylation levels within cells following inhibitor treatment.
-
Principle: Cells are treated with the KDM4 inhibitor, and total histone proteins are extracted. Western blotting is then performed using antibodies specific for the methylated histone mark of interest (e.g., H3K9me3) and a loading control (e.g., total Histone H3).
-
Protocol Outline:
-
Culture cells to a desired confluency and treat with various concentrations of the KDM4 inhibitor or vehicle control for a specified time (e.g., 24-48 hours).
-
Harvest the cells and perform histone extraction using an acid extraction method.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the histone methylation mark (e.g., anti-H3K9me3) and a primary antibody for a loading control (e.g., anti-Histone H3).
-
Wash the membrane and incubate with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the relative change in histone methylation.[12][13]
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of an inhibitor with its protein target in a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability. In CETSA, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blot. An increase in the melting temperature of the target protein in the presence of the inhibitor indicates target engagement.
-
Protocol Outline:
-
Treat cultured cells with the test inhibitor or vehicle control.
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.
-
Analyze the soluble fractions by Western blot using an antibody specific for the KDM4 protein of interest.
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the inhibitor-treated samples confirms target engagement.[14]
-
Conclusion
The landscape of KDM4 inhibitors is rapidly evolving, with several novel compounds demonstrating distinct potency and selectivity profiles. This compound remains a valuable tool as a potent dual KDM4/KDM5 inhibitor. Novel inhibitors like QC6352 show excellent pan-KDM4 inhibitory activity and in vivo efficacy, while compounds like 24s offer unprecedented selectivity for a single KDM4 isoform, enabling more precise biological studies. The choice of inhibitor will ultimately depend on the specific research question, whether it be pan-KDM4 inhibition for therapeutic applications or isoform-selective inhibition for target validation and mechanistic studies. The experimental protocols outlined in this guide provide a foundation for the consistent and reliable evaluation of these and future KDM4 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. epigentek.com [epigentek.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone western blot protocol | Abcam [abcam.com]
- 13. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the In Vivo Specificity of Kdm4-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The histone lysine demethylase 4 (KDM4) family of enzymes presents a compelling target for therapeutic intervention in various diseases, most notably cancer. Kdm4-IN-2 has emerged as a potent inhibitor of this family, yet a comprehensive understanding of its specificity in a complex in vivo environment is crucial for its advancement as a potential therapeutic agent. This guide provides a comparative analysis of this compound against other known KDM4 inhibitors, focusing on in vivo performance and outlining the requisite experimental protocols to rigorously assess its specificity.
Comparative Analysis of KDM4 Inhibitors
This compound is distinguished as a dual inhibitor, targeting both the KDM4 and KDM5 families of histone demethylases.[1] This characteristic necessitates a careful evaluation of its on-target and potential off-target effects in vivo. The following tables summarize the available quantitative data for this compound and a selection of other KDM4 inhibitors that have been evaluated in vivo.
Table 1: In Vitro Potency and Selectivity of KDM4 Inhibitors
| Inhibitor | Target(s) | KDM4A (IC50/Ki) | KDM4B (IC50/Ki) | KDM4C (IC50/Ki) | KDM5B (Ki) | Other Notable Targets | Reference(s) |
| This compound | KDM4/KDM5 | 4 nM (Ki) | - | - | 7 nM (Ki) | KDM5 family | [1] |
| ML324 | KDM4B/E | - | 920 nM (IC50) | - | - | KDM4E | [2] |
| JIB-04 | Pan-KDM4/6 | Yes | Yes | Yes | - | KDM6B | |
| QC6352 | Pan-KDM4 | 35-104 nM (IC50) | 35-104 nM (IC50) | 35-104 nM (IC50) | - | - | [3] |
| SD70 | KDM4C | - | - | 30 µM (IC50) | - | - | [2] |
Table 2: In Vivo Efficacy of KDM4 Inhibitors in Preclinical Models
| Inhibitor | Cancer Model | Administration Route | Dosage | Outcome | Reference(s) |
| ML324 | Triple-Negative Breast Cancer Xenograft | - | - | Decreased tumor volume and growth | [2] |
| JIB-04 | Orthotopic Mammary Tumors | - | - | Prolonged survival | [4] |
| QC6352 | Breast and Colon Cancer PDX | - | - | Diminished tumor growth, reduced tumor-initiating cell population | [3] |
| SD70 | Prostate Cancer Xenograft | - | - | Reduced tumor size | [2] |
Experimental Protocols for In Vivo Specificity Assessment
To thoroughly assess the in vivo specificity of this compound, a multi-pronged approach is essential. The following are detailed methodologies for key experiments.
Animal Models and Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy and on-target effects of this compound in a living organism.
-
Protocol:
-
Cell Line Selection: Choose a cancer cell line with known KDM4 dependency (e.g., prostate, breast, or colorectal cancer cell lines).
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Implantation: Subcutaneously implant the selected cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into vehicle control and this compound treatment groups.
-
Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest tumors for further analysis (immunohistochemistry, western blotting).
-
Immunohistochemistry (IHC) for Histone Methylation Marks
-
Objective: To visualize and quantify the effect of this compound on the methylation status of its target histones (H3K9me3 and H3K36me3) and potential off-target histones within the tumor tissue.
-
Protocol:
-
Tissue Preparation: Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount on charged slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections, followed by antigen retrieval using a citrate-based buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate sections with primary antibodies specific for H3K9me3, H3K36me3, and other relevant histone marks overnight at 4°C.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a chromogenic substrate (e.g., DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Imaging and Analysis: Acquire images using a bright-field microscope and quantify the staining intensity using image analysis software.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm direct binding of this compound to KDM4 and KDM5 proteins in vivo.
-
Protocol:
-
Tissue Lysis: Homogenize fresh tumor or tissue samples from treated and control animals in a suitable lysis buffer.
-
Heat Challenge: Aliquot the lysates and heat them to a range of temperatures.
-
Protein Precipitation: Centrifuge the heated samples to pellet precipitated proteins.
-
Western Blotting: Analyze the soluble fraction by western blotting using antibodies specific for KDM4A, KDM4B, KDM4C, and KDM5B.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate melting curves. A shift in the melting curve for the target proteins in the presence of the inhibitor indicates target engagement.
-
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language.
Caption: KDM4 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for In Vivo Specificity Testing.
Conclusion and Future Directions
While this compound demonstrates high potency in vitro, its dual specificity for KDM4 and KDM5 subfamilies underscores the critical need for rigorous in vivo validation. The lack of publicly available in vivo data for this compound currently limits a direct comparison of its in vivo specificity with other KDM4 inhibitors. The experimental framework outlined in this guide provides a comprehensive strategy to address this knowledge gap. By employing a combination of xenograft models, detailed molecular analyses of target engagement and downstream effects, and thorough toxicity profiling, researchers can build a robust in vivo profile for this compound. This will be instrumental in determining its therapeutic potential and guiding its future development. The broader challenge in the field remains the development of truly isoform-selective KDM4 inhibitors to minimize off-target effects and enhance therapeutic windows.
References
A Head-to-Head Comparison of KDM4 Inhibitors: Kdm4-IN-2 vs. 2,4-PDCA
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, the Jumonji C (JmjC) domain-containing histone lysine demethylase 4 (KDM4) subfamily presents a compelling target for therapeutic intervention in oncology. These enzymes play a crucial role in regulating gene expression, and their dysregulation is implicated in various cancers. This guide provides a detailed head-to-head comparison of two notable KDM4 inhibitors: Kdm4-IN-2, a potent and selective dual KDM4/KDM5 inhibitor, and 2,4-Pyridinedicarboxylic acid (2,4-PDCA), a broad-spectrum 2-oxoglutarate (2OG) competitive inhibitor.
Performance and Specificity: A Quantitative Comparison
The inhibitory activities of this compound and 2,4-PDCA against KDM4 subfamily members and other related enzymes have been evaluated using various in-vitro assays. The following table summarizes the available quantitative data to facilitate a direct comparison of their potency and selectivity.
| Target | This compound | 2,4-PDCA | Assay Method |
| KDM4A | Kᵢ = 4 nM[1] | Active (IC₅₀ not specified)[1] | Not specified |
| KDM4B | - | - | - |
| KDM4C | - | Active (IC₅₀ not specified)[1] | Not specified |
| KDM4D | - | IC₅₀ = 331 nM[2] | AlphaLISA |
| KDM4E | - | IC₅₀ = 1.4 µM[1] | Not specified |
| KDM5B | Kᵢ = 7 nM[1] | IC₅₀ = 3 µM[1] | Not specified |
Key Insights from the Data:
-
Potency: this compound demonstrates high potency with Ki values in the low nanomolar range for KDM4A and KDM5B.[1] In contrast, 2,4-PDCA exhibits a broader range of inhibitory activity, with IC50 values spanning from the nanomolar to the micromolar range against different KDM subfamilies.
-
Selectivity: this compound is described as a dual KDM4/KDM5 inhibitor, suggesting a degree of selectivity within the JmjC family. 2,4-PDCA is a broad-spectrum inhibitor of 2OG-dependent oxygenases, which includes the entire JmjC family of histone demethylases, indicating lower selectivity.[3]
Mechanism of Action
Both this compound and 2,4-PDCA function by inhibiting the catalytic activity of KDM4 enzymes. As 2-oxoglutarate (2OG) analogs, they compete with the endogenous cofactor for binding to the Fe(II) active site of the JmjC domain. This competitive inhibition prevents the demethylation of histone substrates, leading to an accumulation of methylation marks, such as H3K9me3, and subsequent alterations in gene expression.
KDM4 Signaling Pathway in Cancer
KDM4 enzymes are critical regulators of chromatin structure and gene transcription. Their overexpression in various cancers, including breast, prostate, and colorectal cancer, often correlates with poor prognosis. KDM4 members promote tumorigenesis by demethylating repressive histone marks (e.g., H3K9me3) at the promoters of oncogenes, leading to their activation. They are also known to function as co-activators for key transcription factors such as the androgen receptor (AR) and estrogen receptor (ER), driving hormone-dependent cancers.[4][5]
Caption: KDM4 signaling pathway in cancer and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of inhibitor performance. Below are representative protocols for key assays used in the characterization of KDM4 inhibitors.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for KDM4 Inhibition
This assay is a bead-based, no-wash immunoassay used to measure the demethylation activity of KDM4 enzymes.
Materials:
-
Recombinant human KDM4 enzyme (e.g., KDM4A, KDM4D)
-
Biotinylated histone H3 peptide substrate (e.g., H3K9me3)
-
S-Adenosylmethionine (SAM) - methyl donor
-
AlphaLISA anti-unmethylated histone antibody-conjugated Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20, 50 µM Ascorbic Acid, 2 µM Ferrous Ammonium Sulfate)
-
Test compounds (this compound, 2,4-PDCA)
-
384-well white microplates
Procedure:
-
Compound Plating: Serially dilute test compounds in DMSO and dispense into the microplate.
-
Enzyme and Substrate Preparation: Prepare a master mix of KDM4 enzyme and biotinylated H3 peptide substrate in assay buffer.
-
Reaction Initiation: Add the enzyme/substrate mix to the compound-containing wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add a mixture of AlphaLISA Acceptor beads and Streptavidin Donor beads to the wells.
-
Signal Reading: Incubate the plate in the dark for 60 minutes, then read the plate on an Alpha-enabled plate reader.
Caption: Workflow for KDM4 AlphaLISA inhibition assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Cancer cell line expressing the KDM4 target
-
Cell culture medium and reagents
-
Test compounds (this compound, 2,4-PDCA)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blotting or ELISA reagents
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes/plate and heat them across a range of temperatures in a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Protein Quantification: Separate the soluble fraction (containing stabilized protein) from the aggregated protein by centrifugation.
-
Detection: Analyze the amount of soluble KDM4 protein in the supernatant by Western blot or ELISA. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
In-Vivo Performance
While specific in-vivo data for this compound and 2,4-PDCA in cancer models is limited in publicly available literature, studies on other selective KDM4 inhibitors provide a strong rationale for their therapeutic potential. For instance, the KDM4 inhibitor ML324, when used in combination with chemotherapy, has been shown to significantly reduce tumor mass in a xenograft model.[6] Another 8-hydroxyquinoline derivative KDM4 inhibitor demonstrated tumor growth inhibition in a PC3 prostate cancer xenograft mouse model.[7] These findings suggest that potent and selective KDM4 inhibitors have the potential for in-vivo efficacy, though further studies are required to specifically evaluate this compound and 2,4-PDCA in this context.
Logical Comparison of Key Features
Caption: Key feature comparison of this compound and 2,4-PDCA.
Conclusion
This guide provides a comparative overview of this compound and 2,4-PDCA, two inhibitors of the KDM4 family of histone demethylases. This compound emerges as a highly potent and selective tool compound for interrogating the function of KDM4 and KDM5. In contrast, 2,4-PDCA serves as a broader-spectrum inhibitor, useful for studying the general effects of 2OG-dependent oxygenase inhibition. The selection between these two inhibitors will ultimately depend on the specific research question, with this compound being more suitable for targeted studies of KDM4/5, while 2,4-PDCA can be employed for more general pathway analysis. Further in-vivo characterization of both compounds is warranted to fully understand their therapeutic potential.
References
- 1. adooq.com [adooq.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM4A, KDM4B and KDM4C in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assay: Inhibition of PRMT4 (unknown origin) incubated for 15 mins followed by substrate addition measured after 60 mins by AlphaLisa method (CHEMBL40... - ChEMBL [ebi.ac.uk]
Safety Operating Guide
Navigating the Safe Disposal of Kdm4-IN-2: A Comprehensive Guide for Laboratory Professionals
Essential protocols for the responsible management and disposal of the histone demethylase inhibitor, Kdm4-IN-2, ensuring laboratory safety and regulatory compliance.
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a potent and selective dual inhibitor of KDM4/KDM5. Adherence to these protocols is essential to minimize environmental impact and ensure a safe working environment.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, compounds of a similar nature are known to pose potential health risks. Therefore, it is imperative to handle this compound with the utmost care, treating it as a hazardous chemical.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling the powder outside of a fume hood, a respirator may be necessary.
Engineering Controls:
-
Always handle the solid form of this compound in a certified chemical fume hood to avoid inhalation of the powder.
-
Ensure adequate ventilation in all areas where the compound is used and stored.
Storage of this compound
Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure.
| Storage Condition | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Solutions of this compound, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored under the same temperature conditions.[1][2]
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.[3][4][5][6] Always consult and adhere to your institution's specific hazardous waste management guidelines and local regulations.
Disposal of Unused Solid this compound
-
Waste Identification: Unused or expired solid this compound must be disposed of as hazardous chemical waste.
-
Packaging:
-
Place the original vial or container in a clearly labeled, sealable plastic bag.
-
If the original container is compromised, transfer the waste to a new, compatible container. Ensure the new container is properly labeled with the chemical name ("this compound") and any known hazard warnings.
-
-
Labeling: Affix a hazardous waste label to the outer bag or container. The label should include:
-
The words "Hazardous Waste"
-
Chemical Name: this compound
-
Accumulation Start Date
-
Principal Investigator's Name and Laboratory Information
-
-
Storage: Store the packaged waste in a designated satellite accumulation area for hazardous waste.[3] This area should be away from general lab traffic and incompatible chemicals.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department.
Disposal of this compound Solutions (e.g., in DMSO)
-
Waste Segregation: Solutions of this compound in organic solvents like DMSO should be collected as flammable or organic solvent waste. Do not mix with aqueous waste.[6][7]
-
Container:
-
Use a designated, leak-proof, and chemically compatible waste container for flammable organic solvents.
-
The container must have a secure screw-top cap.
-
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all contents, including "this compound" and "Dimethyl Sulfoxide (DMSO)".
-
Collection: When the container is full (do not overfill), ensure the cap is tightly sealed and arrange for pickup by your institution's EHS department.
Disposal of Contaminated Labware
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated, puncture-resistant sharps container for chemically contaminated sharps.[4]
-
Glassware and Plasticware:
-
Gross Decontamination: Rinse glassware and plasticware that have come into contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove the majority of the compound.
-
Rinsate Collection: The initial rinsate is considered hazardous waste and must be collected in the appropriate solvent waste container.
-
Final Cleaning: After the initial rinse, the labware can typically be washed with soap and water.
-
Empty Containers: Thoroughly empty all contents from the original this compound container. The empty container, with the label defaced, can then be disposed of in the appropriate glass or solid waste stream, according to your institution's policies.[4][5]
-
-
Personal Protective Equipment (PPE): Used gloves, bench paper, and other disposable materials contaminated with this compound should be collected in a designated hazardous waste bag and disposed of as solid chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste streams.
Caption: Decision tree for the proper disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. acewaste.com.au [acewaste.com.au]
Essential Safety and Operational Protocols for Handling Kdm4-IN-2
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the Histone Demethylase Inhibitor Kdm4-IN-2.
This document provides crucial safety and logistical information for the handling of this compound, a potent dual inhibitor of KDM4 and KDM5 histone demethylases. Adherence to these protocols is essential to ensure personal safety and maintain the integrity of research involving this compound.
Personal Protective Equipment (PPE)
Given the potent enzymatic inhibitory activity of this compound, a comprehensive approach to personal protection is mandatory to prevent accidental exposure. The following PPE is required when handling this compound in its solid form or in solution:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile gloves should be worn at all times. For handling stock solutions or during procedures with a higher risk of splashing, double gloving is recommended. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn to protect against splashes or airborne particles. |
| Body Protection | Laboratory Coat | A standard laboratory coat must be worn and fully buttoned. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of any airborne particles. |
Operational Plan: From Receipt to Experiment
A systematic workflow is critical for the safe and effective use of this compound.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound is typically a solid. For long-term storage, it is recommended to store the compound at -20°C or -80°C as specified by the supplier, protected from light and moisture.
Preparation of Stock Solutions
-
Environment : All manipulations of the solid compound must be conducted in a chemical fume hood.
-
Weighing : Use a calibrated analytical balance within the fume hood. Handle the powder with care to avoid generating dust.
-
Solvent : this compound is commonly dissolved in dimethyl sulfoxide (DMSO).
-
Procedure :
-
Calculate the required mass of this compound to achieve the desired stock concentration.
-
Carefully add the appropriate volume of DMSO to the vial containing the solid compound.
-
Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
-
-
Storage of Stock Solution : Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials.
Experimental Use
When using this compound in experiments, always wear the prescribed PPE. Handle solutions with care to avoid splashes and contamination of work surfaces and equipment.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Stock Solutions (in DMSO) | Collect in a designated, labeled hazardous waste container for halogen-free organic solvents. Do not dispose of down the drain.[1][2][3] |
| Contaminated Consumables (e.g., pipette tips, tubes, gloves) | Place in a designated hazardous waste bag or container for solid chemical waste. |
| Liquid Waste from Experiments | Collect all aqueous and organic waste containing this compound in a properly labeled hazardous waste container. |
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Signaling Pathway and Experimental Workflow
This compound is a potent inhibitor of the KDM4 and KDM5 families of histone demethylases. These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues, thereby influencing gene expression. Dysregulation of KDM4 and KDM5 activity is implicated in various cancers.[4][5][6]
Caption: this compound inhibits KDM4/KDM5, altering histone methylation and gene expression linked to cancer.
This guide is intended to provide essential information for the safe handling of this compound. Always consult the most recent Safety Data Sheet (SDS) from the supplier and your institution's specific safety protocols before use.
References
- 1. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 4. Advances in histone demethylase KDM4 as cancer therapeutic targets | Semantic Scholar [semanticscholar.org]
- 5. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
